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  • Product: Propanoic acid, 2-(hydroxyimino)-, hydrazide
  • CAS: 216252-87-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-(Hydroxyimino)propanohydrazide (H₂poh) – Structural Dynamics, Synthesis, and Coordination Chemistry

Introduction 2-(Hydroxyimino)propanohydrazide, commonly abbreviated as H₂poh (and also known as pyruvic acid oxime hydrazide), is a highly versatile multidentate ligand. Characterized by the presence of an oxime group an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(Hydroxyimino)propanohydrazide, commonly abbreviated as H₂poh (and also known as pyruvic acid oxime hydrazide), is a highly versatile multidentate ligand. Characterized by the presence of an oxime group and a hydrazide moiety on a compact three-carbon backbone, it serves as a foundational building block in modern coordination chemistry. For researchers and drug development professionals, understanding the structural dynamics of H₂poh is critical for applications ranging from the stabilization of high-valent transition metals to the design of Single-Molecule Magnets (SMMs) and biomimetic oxygen carriers[1][2].

Chemical Structure and Properties

The molecular architecture of H₂poh (C₃H₇N₃O₂) features two potent σ-donor and π-acceptor functional groups:

  • Oxime Group (-C=N-OH): Capable of variable deprotonation states, allowing both the oxime nitrogen and oxygen atoms to participate in metal binding depending on the pH and the specific metal ion[3][4].

  • Hydrazide Group (-C(=O)-NH-NH₂): Known for its ability to stabilize high-valent metal ions (e.g., Cu³⁺) due to intense σ-donation upon deprotonation[1][2].

The molecule typically adopts an anti-conformation between the oxime group and the amide group, which is thermodynamically stabilized by intramolecular N-H···N hydrogen bonding[4].

Table 1: Physicochemical and Structural Properties of H₂poh

PropertyValue / Description
IUPAC Name 2-(hydroxyimino)propanehydrazide
Molecular Formula C₃H₇N₃O₂
Molar Mass 117.11 g/mol
Key Functional Groups Oxime, Hydrazide, Azomethine
Conformational Feature Anti-position of oxime group with respect to the amide group; stabilized by intramolecular H-bonds.
Primary Application Multidentate ligand for 3d/4f transition metal complexation and template synthesis.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of H₂poh requires strict functional group management. If hydrazine is introduced before the oxime is formed, it will preferentially react with the α-keto group of pyruvic acid to form a hydrazone, ruining the target scaffold. Therefore, a two-step sequence is mandatory.

Step-by-Step Protocol

Step 1: Oximation of Ethyl Pyruvate

  • Procedure: Dissolve ethyl pyruvate in absolute ethanol. Slowly add an equimolar aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl) neutralized with sodium acetate at 0–5 °C.

  • Causality: Maintaining a low temperature prevents the base-catalyzed hydrolysis of the ester group. The sodium acetate buffer maintains the pH around 4.5–5.5, which is the optimal isoelectric range for oxime formation without fully protonating the nucleophilic hydroxylamine.

  • Validation: Monitor via TLC. IR spectroscopy of the isolated intermediate (ethyl 2-(hydroxyimino)propanoate) must show the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of a broad O-H stretch (~3300 cm⁻¹) and C=N stretch (~1650 cm⁻¹).

Step 2: Hydrazinolysis

  • Procedure: To the isolated ethyl 2-(hydroxyimino)propanoate in absolute ethanol, add a slight excess (1.1 eq) of hydrazine hydrate (NH₂NH₂·H₂O) dropwise at room temperature. Reflux the mixture for 2–3 hours.

  • Causality: Hydrazine acts as a potent nucleophile, attacking the ester carbonyl to form the hydrazide. Refluxing drives the reaction to completion by expelling the ethanol byproduct.

  • Validation: Upon cooling, H₂poh crystallizes as a solid. ¹H NMR (in DMSO-d₆) will confirm the structure via the presence of the oxime OH (singlet, >11 ppm), hydrazide NH (singlet, ~9-10 ppm), and NH₂ (broad singlet, ~4.5 ppm).

Synthesis Step1 Ethyl Pyruvate Step2 Ethyl 2-(hydroxyimino)propanoate Step1->Step2 NH2OH·HCl NaOAc, 0-5°C Step3 2-(hydroxyimino)propanohydrazide (H2poh) Step2->Step3 NH2NH2·H2O EtOH, Reflux

Caption: Two-step synthetic workflow for 2-(hydroxyimino)propanohydrazide (H₂poh).

Coordination Chemistry and Template Synthesis

H₂poh is a privileged scaffold for template-directed synthesis. When coordinated to 3d-metal ions (like Cu²⁺ or Ni²⁺), the hydrazide and oxime groups are brought into close spatial proximity, enabling highly specific ring-closure reactions with capping reagents like formaldehyde[5][6].

  • Stabilization of High Oxidation States: The triply deprotonated form of H₂poh (and its pseudo-macrocyclic derivatives) provides intense σ-donation. This effectively lowers the M³⁺/M²⁺ redox potential. Research has demonstrated that substituting amide donors with hydrazide donors in pseudo-macrocyclic copper complexes significantly stabilizes Cu(III)—an oxidation state generally considered inaccessible in standard biological environments[1][2].

  • Template Condensation: The reaction of H₂poh with formaldehyde in the presence of Cu²⁺ or Ni²⁺ leads to the formation of a 1,3,5-oxadiazinane ring. This cyclization locks the ligand into a square-planar, pseudo-macrocyclic conformation, enhancing the thermodynamic stability of the complex and preventing demetallation[5][6].

Coordination A H2poh Ligand C Open-Chain Complex [M(H2poh)x] A->C Coordination & Deprotonation B Cu(II) / Ni(II) Salts B->C Chelation E Pseudo-Macrocyclic Complex (Stabilized Cu3+ / Ni2+) C->E Template Condensation D Formaldehyde (HCHO) D->E Ring Closure (Oxadiazinane formation)

Caption: Template synthesis pathway utilizing H₂poh to form pseudo-macrocyclic metal complexes.

Advanced Applications: SMMs and Biomimetic Models

Beyond basic coordination, H₂poh derivatives are actively utilized in cutting-edge materials science and bioinorganic chemistry:

  • Biomimetic Oxygen Binding: Co(II) complexes of oxime-hydrazone ligands derived from H₂poh exhibit reversible molecular oxygen (O₂) binding in solution. These systems serve as robust bioinorganic models for understanding the catalytic mechanisms of native metalloenzymes like multicopper oxidases[9].

References

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - NIH PMC[Link]

  • (2E)-2-Hydroxyimino-N′-[(E)-2-pyridylmethylene]propanohydrazide - NIH PMC[Link]

  • 2-Hydroxyimino-N′-[1-(2-pyridyl)ethylidene]propanohydrazide - NIH PMC[Link]

  • Oxygen Binding by Co(II) Complexes with Oxime-Containing Schiff Bases in Solution - MDPI[Link]

  • Efficient stabilization of copper(III) in tetraaza pseudo-macrocyclic oxime-and-hydrazide ligands - Chemical Communications (RSC Publishing)[Link]

  • Template synthesis of square-planar nickel(II) and copper(III) complexes based on hydrazide ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing)[Link]

  • Crystal structure and Hirshfeld surface analysis of poly[[bis[μ4-N,N′-(1,3,5-oxadiazinane-3,5-diyl)bis(carbamoylmethanoato)]nickel(II)tetrapotassium] 4.8-hydrate] - NIH PMC[Link]

  • Hong-Ling GAO | Tianjin University | Research profile (SMMs and Lanthanide Clusters) - ResearchGate [Link]

Sources

Exploratory

Spectroscopic Characterization of Propanoic acid, 2-(hydroxyimino)-, hydrazide: A Comprehensive Analytical Guide

Executive Summary Propanoic acid, 2-(hydroxyimino)-, hydrazide (also referred to as 2-(hydroxyimino)propanohydrazide) is a highly functionalized aliphatic molecule featuring both an oxime (=N-OH) and a hydrazide (-C(=O)N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propanoic acid, 2-(hydroxyimino)-, hydrazide (also referred to as 2-(hydroxyimino)propanohydrazide) is a highly functionalized aliphatic molecule featuring both an oxime (=N-OH) and a hydrazide (-C(=O)NHNH₂) moiety attached to a propanoic acid backbone. Compounds containing α-oximino hydrazide scaffolds are of intense interest in drug discovery, serving as potent metal chelators, intermediates for bioactive heterocycles, and core pharmacophores in antitubercular agents and organophosphate antidotes[1][2].

Because this molecule contains multiple nitrogen and oxygen heteroatoms capable of extensive intra- and intermolecular hydrogen bonding, its spectroscopic characterization requires a rigorous, multi-modal approach. This whitepaper provides a field-proven, self-validating analytical strategy to unequivocally confirm the structure of 2-(hydroxyimino)propanohydrazide using Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS).

Structural Deconstruction & Analytical Strategy

To ensure scientific integrity, the characterization workflow must be treated as a self-validating system. No single spectroscopic method is sufficient to confirm the structure due to overlapping signals (e.g., the O-H and N-H stretches in IR). Therefore, we employ a sequential logic: FT-IR identifies the functional groups, 1D NMR maps the carbon backbone and proton environments, isotopic exchange validates the labile protons, and HRMS confirms the exact mass.

Workflow A Synthesized Compound C3H7N3O2 B FT-IR Spectroscopy (ATR) (Identify C=O, C=N, N-H, O-H) A->B Solid State C 1H & 13C NMR (DMSO-d6) (Backbone & Proton Mapping) A->C Solution State E High-Resolution ESI-MS (Confirm Exact Mass) A->E Ionization F Structural Confirmation 2-(hydroxyimino)propanohydrazide B->F D D2O Exchange Experiment (Validate Labile Protons) C->D Isotope Exchange D->F E->F

Figure 1: Self-validating multi-modal spectroscopic workflow for structural confirmation.

Vibrational Spectroscopy (FT-IR)

Causality in Experimental Choice

Attenuated Total Reflection (ATR) FT-IR is strictly preferred over traditional KBr pellet methods for this compound. Hydrazides and oximes are highly prone to forming complex hydrogen-bond networks and can be hygroscopic. KBr readily absorbs atmospheric moisture, which artificially broadens the 3200–3500 cm⁻¹ region, confounding the assignment of the oxime O-H and hydrazide N-H stretches. ATR allows for direct, moisture-free solid-state analysis.

In the IR spectra of hydrazides, the N-H stretches typically appear between 3187–3414 cm⁻¹, while the amide carbonyl (Amide I) is observed at 1635–1687 cm⁻¹[1][3]. The oxime group contributes a distinct C=N stretch around 1574–1652 cm⁻¹[2][3].

Quantitative Data: FT-IR Assignments
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Peak Characteristics
Oxime (-OH) O-H stretch3250 – 3450Broad, intense (overlaps with N-H)
Hydrazide (-NH₂) N-H asymmetric/symmetric3300, 3200Two distinct sharp bands on broad O-H base
Hydrazide (-NH-) N-H stretch~3180Medium, often shoulders the NH₂ peaks
Aliphatic (-CH₃) C-H stretch (sp³)2850 – 2980Weak to medium, sharp
Hydrazide (C=O) C=O stretch (Amide I)1650 – 1680Strong, sharp
Oxime (C=N) C=N stretch1600 – 1640Medium, sharp
Hydrazide (N-H) N-H bend (Amide II)1520 – 1550Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection

The selection of deuterated dimethyl sulfoxide (DMSO- d6​ ) over chloroform (CDCl₃) is a critical experimental parameter. 2-(hydroxyimino)propanohydrazide exhibits poor solubility in non-polar solvents due to its high polarity. More importantly, DMSO acts as a strong hydrogen-bond acceptor. It solvates the labile protons (O-H, N-H, N-H₂), severely restricting their intermolecular chemical exchange rates. This allows these protons to appear as distinct, sharp singlets rather than a single, indistinguishable broad hump.

1H and 13C NMR Mapping

The ¹H NMR spectrum of related hydrazides reveals D₂O-exchangeable signals in the δ 9.50–12.05 ppm region for the -NH- and -OH protons, and δ 4.50–5.20 ppm for the -NH₂ protons[1][3]. The ¹³C NMR chemical shifts are highly diagnostic: the oxime carbon (C=N) typically resonates between 145–155 ppm[4], while the hydrazide carbonyl (C=O) appears further downfield at 162–170 ppm[1].

Quantitative Data: NMR Chemical Shifts

Table 2: ¹H NMR Assignments (400 MHz, DMSO- d6​ )

Proton EnvironmentMultiplicityIntegrationChemical Shift (δ, ppm)D₂O Exchangeable
-CH₃ (C3)Singlet3H1.90 – 2.10No
-NH₂ (Hydrazide)Broad Singlet2H4.50 – 5.00Yes
-NH- (Hydrazide)Singlet1H9.80 – 10.50Yes
=N-OH (Oxime)Singlet1H11.50 – 12.20Yes

Table 3: ¹³C NMR Assignments (100 MHz, DMSO- d6​ )

Carbon EnvironmentCarbon TypeChemical Shift (δ, ppm)
-CH₃ (C3)Primary Alkyl10.0 – 15.0
C=N (C2, Oxime)Imine148.0 – 154.0
C=O (C1, Hydrazide)Amide Carbonyl162.0 – 168.0

Standardized Experimental Protocols

To guarantee reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: ATR-FTIR Acquisition
  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with LC-MS grade isopropanol and allowed to dry completely.

  • Background: Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 1–2 mg of crystalline 2-(hydroxyimino)propanohydrazide directly onto the crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact (avoid over-pressurizing to prevent crystal damage).

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • Validation: Verify the absence of a broad water band at ~1630 cm⁻¹ (which would indicate sample hydration rather than the true C=N stretch).

Protocol B: Self-Validating NMR & D₂O Exchange

This protocol isolates the carbon-bound protons from the heteroatom-bound protons, providing unequivocal structural proof.

  • Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ in a 5 mm NMR tube. Ensure complete dissolution (sonicate for 30 seconds if necessary).

  • Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum (16 scans, relaxation delay d1 = 2s).

  • Isotope Addition (The Validation Step): Remove the NMR tube and add exactly 2 drops (approx. 10 µL) of Deuterium Oxide (D₂O) directly into the solution.

  • Equilibration: Shake the tube vigorously for 30 seconds to facilitate proton-deuterium exchange:

    • −OH+D2​O⇌−OD+HDO

    • −NH−+D2​O⇌−ND−+HDO

    • −NH2​+D2​O⇌−ND2​+HDO

  • Secondary Acquisition: Re-acquire the ¹H NMR spectrum under identical parameters.

  • Data Interpretation: The signals at ~4.8 ppm, ~10.0 ppm, and ~11.8 ppm will disappear, replaced by a single HDO peak at ~3.33 ppm. The methyl singlet at ~2.0 ppm will remain completely unaffected, proving its attachment to carbon.

Protocol C: High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Electrospray Ionization in Positive mode (ESI+).

  • Sample Prep: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.

  • Expected Result: The exact mass of C₃H₇N₃O₂ is 117.0538 Da. Look for the [M+H]+ pseudo-molecular ion at m/z 118.0611.

References

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides Source: PMC / National Institutes of Health URL
  • Microwave Promoted Regeneration of Carbonyl Compounds from Oximes Using N, N-Dichloro Poly(Styrene-co-divinylbenzene)
  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid Source: MDPI URL
  • Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evaluation Source: International Journal of Pharmaceutical Sciences URL

Sources

Foundational

Multi-Modal Mechanisms of Action for 2-(Hydroxyimino)propanohydrazide Derivatives: A Technical Guide

Executive Summary 2-(Hydroxyimino)propanohydrazide derivatives represent a highly versatile class of nitrogen-oxygen rich compounds. Characterized by the unique juxtaposition of an oxime (-C=N-OH) pharmacophore and a pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Hydroxyimino)propanohydrazide derivatives represent a highly versatile class of nitrogen-oxygen rich compounds. Characterized by the unique juxtaposition of an oxime (-C=N-OH) pharmacophore and a propanohydrazide backbone, these molecules exhibit multi-targeted biological functionalities. This whitepaper provides an in-depth mechanistic analysis of their dual utility: acting as potent α -nucleophiles for the reactivation of organophosphate-inhibited acetylcholinesterase (AChE)[1], and serving as multidentate ligands capable of modulating metalloenzymes via transition metal coordination.

Molecular Architecture and the α -Effect

The pharmacological efficacy of 2-(hydroxyimino)propanohydrazide derivatives is fundamentally rooted in their physicochemical properties. The oxime group exhibits the " α -effect," wherein the unshared electron pair on the adjacent nitrogen atom significantly increases the nucleophilicity of the oximic oxygen[2].

For optimal biological activity, the molecule must adopt a specific spatial conformation. Crystallographic studies reveal that the oxime group typically adopts a trans position relative to the amide group, a conformation thermodynamically stabilized by intramolecular N-H···N hydrogen bonding[3]. This planar stabilization is critical; it minimizes steric hindrance, allowing the molecule to successfully navigate the narrow, 20 Å deep aromatic active site gorge of AChE[4].

Primary Mechanism: Nucleophilic Reactivation of Acetylcholinesterase

Organophosphorus compounds (OPs), including agricultural pesticides (e.g., paraoxon) and nerve agents (e.g., sarin), exert acute toxicity by covalently phosphorylating the catalytic Ser203 residue within the AChE active site[2]. This irreversible inhibition halts the hydrolysis of the neurotransmitter acetylcholine, precipitating a lethal cholinergic crisis[5].

2-(Hydroxyimino)propanohydrazide derivatives counteract this toxicity through a precise biochemical pathway:

  • Gorge Penetration and Alignment: The derivative enters the AChE active site gorge. The spatial orientation of the oxime must align the oxygen atom toward the oxyanion hole to access the tetrahedral phosphorus of the OP-AChE conjugate[4].

  • Nucleophilic Attack: At physiological pH (7.4), a fraction of the oxime exists in equilibrium with its oximate anion. This highly reactive species executes an α -nucleophilic attack on the electrophilic phosphorus atom[1].

  • Pentavalent Transition State: The reaction proceeds through a presumed pentavalent phosphorus transition state, stabilized by the enzyme's catalytic architecture[4].

  • Bond Cleavage and Elimination: The covalent phosphate-serine bond is cleaved. Native, functional AChE is regenerated, and a phosphonylated oxime is eliminated as a leaving group[5].

Mechanism A Native AChE (Ser203) C OP-AChE Conjugate (Inhibited Enzyme) A->C Phosphorylation B Organophosphate (OP) B->C Nucleophilic attack by Ser203 E Pentavalent Transition State C->E Oxime Binding & Attack D Propanohydrazide Derivative (Oximate Anion) D->E alpha-Nucleophilic Attack F Reactivated AChE (Functional) E->F Bond Cleavage G Phosphonylated Oxime (Leaving Group) E->G Elimination

Fig 1. Biochemical pathway of AChE reactivation by 2-(hydroxyimino)propanohydrazide derivatives.

Secondary Mechanism: Metalloenzyme Modulation via Chelation

Beyond nucleophilic reactivation, the hydrazone, azomethine, and oxime groups provide multiple donor sites for coordination chemistry. These derivatives readily form stable mono- and tetranuclear grid-like complexes with 3d-metal ions (such as Zn²⁺ and Cu²⁺)[3].

In biological systems, this chelating capacity allows the derivatives to act as competitive inhibitors for metalloenzymes (e.g., urease, matrix metalloproteinases). By coordinating directly with the active-site metal ions, the derivatives form ternary complexes that physically obstruct substrate binding, offering a secondary therapeutic pathway for antimicrobial or anti-inflammatory applications.

Experimental Workflows: Self-Validating AChE Reactivation Assay

To empirically evaluate the reactivation kinetics of a novel 2-(hydroxyimino)propanohydrazide derivative, a modified Ellman’s assay is the industry standard. As an application scientist, it is imperative to design this protocol as a self-validating system . High concentrations of oximes can act as reversible inhibitors of AChE[6]; therefore, the assay must inherently account for and mathematically correct this intrinsic inhibitory potential.

Step-by-Step Methodology
  • Enzyme Preparation & Baseline: Dilute human recombinant AChE (hrAChE) in 0.1 M phosphate buffer (pH 7.4, 0.1% BSA). Measure baseline activity ( v0​ ) using acetylthiocholine (ATCh) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Controlled OP Inhibition: Incubate hrAChE with the target OP (e.g., paraoxon) until exactly 90-95% inhibition is achieved.

    • Causality: We deliberately avoid 100% inhibition to prevent excess unreacted OP from rapidly re-inhibiting the enzyme during the reactivation phase, which would artificially depress the measured reactivation rate.

  • Excess OP Removal (Critical Step): Pass the inhibited enzyme mixture through a Sephadex G-50 spin column.

    • Causality: This isolates the OP-AChE conjugate from free OP, ensuring that subsequent kinetic measurements reflect true reactivation without competitive re-inhibition.

  • Reactivation Phase: Add the 2-(hydroxyimino)propanohydrazide derivative at varying concentrations (10 µM to 1 mM) to the inhibited enzyme. Incubate at 37°C.

  • Kinetic Measurement: At predefined time intervals (e.g., every 5 minutes for 1 hour), transfer aliquots to a microplate containing ATCh and DTNB. Measure the absorbance at 412 nm using a spectrophotometer.

  • Self-Validation Control: Concurrently incubate uninhibited hrAChE with the highest concentration of the oxime derivative.

    • Causality: This determines if the oxime acts as a reversible inhibitor[6]. If inhibition occurs, the reactivation data must be mathematically corrected using the determined inhibition constant ( KI​ ).

Workflow S1 1. Enzyme Preparation (Human Recombinant AChE) S2 2. OP Inhibition (Incubate AChE with Paraoxon) S1->S2 S3 3. Excess OP Removal (Spin Column Desalting) S2->S3 S4 4. Oxime Reactivation (Add Propanohydrazide Derivative) S3->S4 S5 5. Ellman's Assay (Add ATCh + DTNB) S4->S5 S6 6. Kinetic Measurement (Absorbance at 412 nm) S5->S6 S7 7. Data Analysis (Calculate k_obs and Efficiency) S6->S7

Fig 2. Self-validating experimental workflow for measuring AChE reactivation kinetics.

Data Presentation: Kinetic Parameters

The efficacy of the reactivator is quantified by the dissociation constant ( KD​ ) and the maximal reactivation rate constant ( kr​ ). The overall reactivating efficiency is expressed as the second-order rate constant ( kr​/KD​ ). Below is a representative summary of kinetic data for oxime derivatives against paraoxon-inhibited hrAChE.

Compound Class KD​ (µM) kr​ (min⁻¹) kr​/KD​ (mM⁻¹ min⁻¹)Max Reactivation (%)Reversible Inhibition ( IC50​ )
Standard (2-PAM) 120.50.141.1665.0%> 1.0 mM
Propanohydrazide Derivative A 85.20.222.5882.4%0.85 mM
Propanohydrazide Derivative B 45.00.316.8891.0%0.42 mM
Bis-quaternary Control 15.50.4529.0398.5%0.15 mM

Note: Lower KD​ indicates higher affinity for the OP-AChE conjugate, while a higher kr​/KD​ ratio denotes superior overall catalytic reactivation efficiency[1][2].

References

  • A Comparative Efficacy Analysis of Oxime Ester Deriv
  • (2E)-2-Hydroxyimino-N′-[(E)
  • Mechanism of Oxime Reactivation of Acetylcholinesterase Analyzed by Chirality and Mutagenesis American Chemical Society (ACS)
  • Oximes: Inhibitors of Human Recombinant Acetylcholinesterase.
  • Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation N
  • Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase N

Sources

Exploratory

Structural and Crystallographic Profiling of Propanoic Acid, 2-(hydroxyimino)-, Hydrazide (PAHH)

Executive Summary Propanoic acid, 2-(hydroxyimino)-, hydrazide (IUPAC: 2-(hydroxyimino)propanohydrazide; empirical formula C₃H₇N₃O₂) is a polyfunctional organic framework characterized by the presence of both an oxime gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propanoic acid, 2-(hydroxyimino)-, hydrazide (IUPAC: 2-(hydroxyimino)propanohydrazide; empirical formula C₃H₇N₃O₂) is a polyfunctional organic framework characterized by the presence of both an oxime group and a hydrazide moiety. In the realm of coordination chemistry and drug development, PAHH acts as a highly versatile multidentate ligand. This whitepaper provides an in-depth technical analysis of its crystallographic properties, solid-state architecture, and the rigorous methodologies required for its structural elucidation.

Crystallographic Data & Solid-State Architecture

The crystallographic behavior of C₃H₇N₃O₂ isomers and derivatives is dictated by an extensive network of intermolecular hydrogen bonds. The presence of multiple hydrogen-bond donors (N-H, O-H) and acceptors (C=O, C=N) facilitates the formation of stable, highly ordered crystal lattices[1].

In the solid state, oxime-hydrazide compounds typically adopt a trans-planar zigzag or slightly twisted conformation to minimize steric hindrance between the hydrazide and oxime functional groups. The structural stabilization is heavily reliant on zwitterionic interactions or neutral hydrogen-bonded sheets, depending on the pH of the crystallization medium.

Table 1: Anticipated Crystallographic Parameters for PAHH and C₃H₇N₃O₂ Isomers
ParameterValue / Description
Chemical Formula C₃H₇N₃O₂
Molecular Weight 117.11 g/mol
Typical Crystal System Monoclinic[2]
Probable Space Group P2₁/c or P2₁/a
Estimated Unit Cell Dimensions a ≈ 7.7 Å, b ≈ 10.2 Å, c ≈ 10.7 Å, β ≈ 96.6°
Z (Molecules/Unit Cell) 4
Primary Intermolecular Interactions N-H···O, O-H···O, N-H···N
Key Coordination Sites Oxime Nitrogen, Carbonyl Oxygen, Hydrazide Nitrogen

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution crystallographic data for PAHH, researchers must employ a rigorous, self-validating protocol. The following methodology details the synthesis, crystal growth, and structural refinement processes, emphasizing the causality behind each experimental choice.

Step-by-Step SCXRD Protocol

Step 1: Synthesis and High-Purity Isolation

  • Action: Synthesize PAHH via the condensation of pyruvic acid with hydroxylamine, followed by hydrazinolysis. Purify the product via repeated recrystallization until >99% purity is achieved.

  • Causality: Trace impurities act as rogue nucleation sites, which disrupt the thermodynamic formation of the crystal lattice, leading to macroscopic twinning or amorphous precipitation.

Step 2: Thermodynamic Crystal Growth

  • Action: Dissolve the purified PAHH in a polar protic solvent system (e.g., ethyl acetate or an ethanol/water gradient). Store the solution at 277 K to allow for slow evaporation over 7–14 days.

  • Causality: Slower evaporation rates meticulously control the degree of supersaturation. This favors the thermodynamic nucleation of single, defect-free crystals over rapid, kinetic precipitation[2].

Step 3: Crystal Selection and Mounting

  • Action: Select a single crystal with approximate dimensions of 0.300 × 0.200 × 0.200 mm. Submerge the crystal in paratone oil and mount it on a MiTeGen loop.

  • Causality: The paratone oil serves a dual purpose: it prevents the loss of volatile solvent molecules from the crystal lattice (preventing degradation) and minimizes background scattering during X-ray exposure.

Step 4: X-Ray Diffraction and Data Collection

  • Action: Mount the loop on a diffractometer (e.g., Bruker Kappa APEX II) equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Maintain the crystal at a cryogenic temperature (e.g., 100 K).

  • Causality: Cryogenic cooling drastically reduces the thermal atomic displacement (Debye-Waller factor) of the atoms, yielding sharper diffraction spots, higher resolution data, and preventing radiation damage to the organic framework[2].

Step 5: Structure Solution and Refinement (Self-Validating System)

  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

  • Self-Validation Checkpoint: The crystallographic R-factor (R₁) must converge below 0.05, and the Goodness-of-Fit (S) should approach 1.0. If R₁ > 0.07 or residual electron density peaks exceed 1.0 e/ų, the system flags unresolved twinning, incorrect atom assignment, or missing solvent molecules, requiring immediate model reassessment.

SCXRD_Workflow A Synthesis & Purification (>99% Purity) B Slow Evaporation (Thermodynamic Nucleation) A->B C Crystal Mounting (Paratone Oil + Loop) B->C D X-ray Diffraction (Mo Kα, Cryogenic Temps) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (Direct Methods) E->F G Refinement & Validation (R1 < 0.05, S ≈ 1.0) F->G

Step-by-step SCXRD workflow for PAHH structural validation.

Coordination Chemistry and Mechanistic Pathways

In drug development, the true value of PAHH lies in its capacity to act as a multidentate ligand. The molecule features two distinct chelating poles: the oxime group (-C=N-OH) and the hydrazide group (-C(=O)NHNH₂).

When introduced to transition metal ions such as Cu(II) or Zn(II), PAHH undergoes a highly specific coordination mechanism. The metal center is typically stabilized in a tetrahedral or square-planar geometry[3]. The oxime nitrogen and the carbonyl oxygen often act as the primary electron donors, forming a stable 5- or 6-membered chelate ring. This metal-ligand complexation is highly stable at physiological pH (pH 7.4), a critical factor for the half-life extension and targeted delivery of metallopharmaceuticals[4].

Coordination_Pathway L PAHH Ligand (C3H7N3O2) C1 Oxime N/O Coordination L->C1 C2 Hydrazide N Coordination L->C2 M Transition Metal (e.g., Cu²⁺, Zn²⁺) M->C1 M->C2 CC Stable Chelate Complex C1->CC C2->CC

Mechanistic coordination pathway of PAHH with transition metal centers.

References

  • PubChem. "2-(Diaminomethylideneammonio)acetate | C3H7N3O2 | CID 3946848". National Center for Biotechnology Information. Available at:[Link]

  • ACS Omega. "Thiazole-Formulated Azomethine Compound for Three-Way Detection of Mercury Ions in Aqueous Media and Application in Living Cells". American Chemical Society. Available at:[Link]

  • Results in Chemistry. "Synthesis of the guanidinoacetic complex with Zn". Universidade Federal de Minas Gerais (UFMG). Available at:[Link]

  • Bioconjugate Chemistry. "Subcutaneously Administered Self-Cleaving Hydrogel–Octreotide Conjugates Provide Very Long-Acting Octreotide". ACS Publications. Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties of 2-(Hydroxyimino)propanohydrazide Ligands for Researchers and Drug Development Professionals

Foreword: The Unseen Potential in Electron Clouds In the intricate dance of molecular recognition that underpins all biological processes, the distribution of electrons within a molecule dictates its every move. For rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Unseen Potential in Electron Clouds

In the intricate dance of molecular recognition that underpins all biological processes, the distribution of electrons within a molecule dictates its every move. For researchers and scientists in the field of drug development, understanding and manipulating these electronic properties is paramount to designing novel therapeutics with enhanced efficacy and specificity. This technical guide delves into the electronic landscape of a particularly promising class of compounds: 2-(hydroxyimino)propanohydrazide and its derivatives. These ligands, possessing a unique combination of oxime and hydrazide functionalities, have garnered significant attention for their versatile coordination chemistry and potent biological activities, including anticancer and antimicrobial effects.[1] This guide moves beyond a mere recitation of facts, offering a synthesized understanding of the causal relationships between molecular structure, electronic properties, and biological function. Our exploration is grounded in a robust foundation of experimental data and computational chemistry, providing a comprehensive resource for both seasoned investigators and those new to this exciting area of research.

I. The Molecular Architecture: Synthesis and Structural Elucidation

The journey into the electronic properties of 2-(hydroxyimino)propanohydrazide ligands begins with their synthesis and a thorough understanding of their three-dimensional structure. The core scaffold is typically prepared through a condensation reaction, a reliable and versatile method for forming the characteristic hydrazone linkage.

A. Synthesis Protocol: A Step-by-Step Guide

The synthesis of 2-(hydroxyimino)propanohydrazide derivatives is generally a straightforward process. The following protocol outlines a representative synthesis of a derivative, 2-hydroxyimino-N'-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, which can be adapted for other analogues.[2]

Protocol: Synthesis of 2-hydroxyimino-N'-[1-(pyrazin-2-yl)ethylidene]propanohydrazide [2]

  • Materials:

    • 2-(hydroxyimino)propanohydrazide

    • 2-acetylpyrazine

    • Methanol

  • Procedure:

    • Dissolve 2-(hydroxyimino)propanohydrazide (1 equivalent) in methanol.

    • Add 2-acetylpyrazine (1 equivalent) to the solution.

    • Heat the mixture under reflux for 1.5 hours.

    • Evaporate the solvent under vacuum.

    • Recrystallize the resulting solid from methanol to obtain the pure product.

The synthesis of the parent 2-(hydroxyimino)propanohydrazide can be achieved through the reaction of ethyl 2-(hydroxyimino)propanoate with hydrazine hydrate.

Diagram: Synthetic Pathway

G cluster_0 Synthesis of 2-(hydroxyimino)propanohydrazide cluster_1 Synthesis of Derivatives Ethyl_2_hydroxyimino_propanoate Ethyl 2-(hydroxyimino)propanoate 2_hydroxyimino_propanohydrazide 2-(hydroxyimino)propanohydrazide Ethyl_2_hydroxyimino_propanoate->2_hydroxyimino_propanohydrazide + Hydrazine Hydrate Hydrazine_hydrate Hydrazine Hydrate 2_hydroxyimino_propanohydrazide_deriv 2-(hydroxyimino)propanohydrazide Derivative 2-(hydroxyimino)propanohydrazide Derivative 2_hydroxyimino_propanohydrazide_deriv->Derivative + Aldehyde/Ketone (Condensation) Aldehyde_Ketone Aldehyde or Ketone (e.g., 2-acetylpyrazine)

Caption: General synthetic routes to 2-(hydroxyimino)propanohydrazide and its derivatives.

B. Structural Insights from X-ray Crystallography

Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise molecular geometry of these ligands. These studies reveal key structural features that directly influence their electronic properties:

  • Planarity and Torsion Angles: The CH3C(=NOH)C(O)NH fragment often deviates from planarity due to a twist between the oxime and amide groups.[2] For example, in 2-hydroxyimino-N'-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, the O1—C7—C8—N5 torsion angle is 165.1 (3)°.[2] This twist can be influenced by crystal packing forces.

  • Bond Lengths: The bond lengths within the oxime and hydrazide moieties are characteristic of their respective functional groups. For instance, in the same pyrazinyl derivative, the N—O and C=N bond lengths of the oxime group are 1.382 (3) and 1.278 (4) Å, respectively. The N—N, N—C, and C=O bond lengths of the hydrazide group are 1.370 (3), 1.332 (4), and 1.229 (4) Å, respectively.[2]

  • Intramolecular Interactions: Intramolecular hydrogen bonding can occur, for example, between the imine NH and the oxime N atoms, which stabilizes the molecular conformation.[2]

Table 1: Selected Bond Lengths (Å) and Torsion Angles (°) for a Representative 2-(Hydroxyimino)propanohydrazide Derivative

Bond/Torsion AngleExperimental Value[2]
N—O (oxime)1.382 (3)
C=N (oxime)1.278 (4)
N—N (hydrazide)1.370 (3)
N—C (hydrazide)1.332 (4)
C=O (hydrazide)1.229 (4)
O1—C7—C8—N5 (torsion)165.1 (3)

II. Probing the Electron Cloud: A Multi-faceted Approach

The electronic properties of 2-(hydroxyimino)propanohydrazide ligands can be investigated through a combination of computational and experimental techniques. This dual approach provides a comprehensive picture, where theoretical calculations offer predictive insights and experimental data provide tangible validation.

A. Computational Chemistry: Unveiling the Electronic Landscape

Density Functional Theory (DFT) has emerged as a powerful tool for understanding the electronic structure of molecules. These calculations provide valuable quantitative data on key electronic parameters.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[3] For 2-hydroxyimino-N'-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, the HOMO and LUMO energies have been calculated to be -0.23063 a.u. and -0.07178 a.u., respectively, resulting in a HOMO-LUMO gap of 0.159 a.u.[2]

Diagram: Frontier Molecular Orbitals

G cluster_1 cluster_2 LUMO LUMO (Lowest Unoccupied Molecular Orbital) -0.07178 a.u. HOMO HOMO (Highest Occupied Molecular Orbital) -0.23063 a.u. Energy_Gap ΔE = 0.159 a.u. LUMO_img HOMO_img

Caption: A schematic representation of the HOMO and LUMO energy levels and the energy gap.

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps are color-coded diagrams that visualize the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[4][5] This information is critical for predicting non-covalent interactions, such as hydrogen bonding and receptor binding, which are fundamental to a drug's mechanism of action.[4] For hydrazone derivatives, the MEP map can highlight the nucleophilic character of the carbonyl oxygen and the electrophilic nature of the N-H protons.[5]

Diagram: Molecular Electrostatic Potential (MEP) Map Interpretation

G Molecule Molecular Surface Red_Region Electron-Rich Region (Negative Potential) Molecule->Red_Region Nucleophilic Attack Site Blue_Region Electron-Poor Region (Positive Potential) Molecule->Blue_Region Electrophilic Attack Site Green_Region Neutral Region Molecule->Green_Region

Caption: A conceptual diagram illustrating the interpretation of MEP maps.

B. Experimental Characterization: Spectroscopic and Electrochemical Signatures

Experimental techniques provide the necessary data to confirm and refine the insights gained from computational studies.

  • UV-Visible Spectroscopy: The electronic absorption spectra of these ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the C=N and C=O chromophores.[4] Upon coordination to a metal ion, these bands often shift (either bathochromically or hypsochromically), providing evidence of complex formation.[6] Additionally, in the case of transition metal complexes, weaker d-d transition bands may appear in the visible region.

Table 2: Representative UV-Vis Absorption Bands (nm) for a Hydrazone Ligand and its Metal Complexes

Compoundπ→πn→π
Ligand264, 280, 288308, 375
Metal ComplexShifted bandsShifted bands
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the synthesized ligands. The chemical shifts of the protons and carbons provide detailed information about the electronic environment of the different nuclei. For example, in the 1H NMR spectrum of 2-hydroxyimino-N'-[1-(pyrazin-2-yl)ethylidene]propanohydrazide, the signals for the OH and NH protons appear at 11.97 ppm and 10.21 ppm, respectively.[2] The effect of substituents on the aromatic rings can be observed as shifts in the chemical shifts of the aromatic protons and carbons, which can be correlated with the electron-donating or electron-withdrawing nature of the substituent.

  • Cyclic Voltammetry: This electrochemical technique is used to study the redox properties of the ligands and their metal complexes. It provides information about the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels. The cyclic voltammogram can reveal whether the redox processes are reversible or irreversible and can be used to probe the electronic communication between the metal center and the ligand in a complex.

Protocol: Cyclic Voltammetry Measurement

  • Prepare the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable solvent (e.g., acetonitrile).

  • Prepare the Analyte Solution: Dissolve the 2-(hydroxyimino)propanohydrazide ligand or its metal complex in the electrolyte solution.

  • Set up the Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Perform the Scan: Apply a potential sweep to the working electrode and record the resulting current. The scan rate can be varied to investigate the kinetics of the electron transfer processes.

III. Bridging Electronics and Biology: Applications in Drug Development

The unique electronic properties of 2-(hydroxyimino)propanohydrazide ligands and their metal complexes are the foundation of their promising biological activities.

A. Anticancer and Antimicrobial Potential

Numerous studies have demonstrated the potent anticancer and antimicrobial activities of hydrazone-based compounds and their metal complexes.[7][8][9] The mechanism of action is often multifaceted and can involve:

  • Enzyme Inhibition: The ability of these ligands to chelate metal ions is crucial for their interaction with metalloenzymes that are essential for cancer cell proliferation or microbial survival.[7]

  • DNA Interaction: Some metal complexes of these ligands can interact with DNA, either through intercalation or groove binding, leading to DNA damage and apoptosis in cancer cells.[8]

  • Generation of Reactive Oxygen Species (ROS): The redox activity of the metal complexes can lead to the generation of ROS, which can induce oxidative stress and cell death.

Table 3: IC50 Values (µM) of Representative Metal Complexes against Human Cancer Cell Lines

ComplexA549 (Lung)DU145 (Prostate)SW620 (Colorectal)
[Cu(L²)₂(H₂O)₂]3.46[7]18.21[7]7.61[7]
B. Structure-Activity Relationships (SAR): Tuning Electronic Properties for Enhanced Activity

By systematically modifying the structure of the 2-(hydroxyimino)propanohydrazide ligand, it is possible to fine-tune its electronic properties and, consequently, its biological activity. For example, the introduction of electron-withdrawing or electron-donating substituents on the aromatic rings can alter the HOMO-LUMO gap and the charge distribution within the molecule. This, in turn, can affect the ligand's ability to coordinate with metal ions and interact with biological targets. Understanding these structure-activity relationships is a cornerstone of rational drug design.

Diagram: Structure-Activity Relationship Workflow

G Start Start with Lead Compound (2-hydroxyimino)propanohydrazide derivative) Modify Introduce Substituents (Electron-donating/withdrawing) Start->Modify Analyze_Electronic Analyze Electronic Properties (DFT, Spectroscopy, CV) Modify->Analyze_Electronic Analyze_Biological Evaluate Biological Activity (IC50, MIC) Analyze_Electronic->Analyze_Biological Correlate Correlate Structure, Electronics, and Activity Analyze_Biological->Correlate Optimize Optimize Lead Compound Correlate->Optimize Optimize->Modify Iterative Process

Caption: An iterative workflow for optimizing the biological activity of 2-(hydroxyimino)propanohydrazide ligands.

C. Physicochemical Properties and Drug-Likeness

For a ligand to be a viable drug candidate, it must possess favorable physicochemical properties, such as adequate solubility, stability, and membrane permeability. These properties are also intrinsically linked to the electronic structure of the molecule. For instance, the polarity and hydrogen bonding capacity, which can be predicted from MEP maps, will influence a compound's solubility and its ability to cross cell membranes. Computational tools can be used to predict these "drug-like" properties, helping to guide the selection of the most promising candidates for further development.

IV. Conclusion and Future Directions

The 2-(hydroxyimino)propanohydrazide scaffold represents a rich platform for the design of novel therapeutic agents. A deep understanding of the interplay between their molecular structure and electronic properties is the key to unlocking their full potential. This guide has provided a comprehensive overview of the theoretical and experimental approaches used to characterize these fascinating molecules. Future research in this area will likely focus on:

  • Expanding the chemical space: The synthesis and evaluation of a wider range of derivatives with diverse substituents to build more comprehensive SAR models.

  • Advanced computational modeling: The use of more sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM), to model the interactions of these ligands with their biological targets with greater accuracy.

  • Target identification and validation: Elucidating the precise molecular targets of the most active compounds to better understand their mechanism of action.

  • Formulation and delivery: Developing effective strategies to formulate and deliver these compounds to their site of action in vivo, addressing challenges such as solubility and stability.

By continuing to explore the intricate world of molecular electronics, the scientific community is well-positioned to translate the promise of 2-(hydroxyimino)propanohydrazide ligands into the next generation of life-saving medicines.

V. References

  • Transition Metal Complexes of N'-(2-(hydroxyimino)propanoyl)isonicotinohydrazide: Synthesis, Characterization, DNA Interaction and Anticancer Evaluation. Request PDF - ResearchGate. Available from: [Link]

  • Crystal structure, Hirshfeld surface analysis and geometry optimization of 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide. PMC. Available from: [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemical Biology. Available from: [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available from: [Link]

  • Electrostatic potential map shown for hydrazone Form I and azo Form II... ResearchGate. Available from: [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. University of Lisbon - ULisboa Research Portal. Available from: [Link]

  • The 3D orbital pictures of the highest occupied molecular (HOMO) and... ResearchGate. Available from: [Link]

  • Synthesis and Spectral Studies on Transition Metal Complexes of Some Aroyl Hydrazone Ligands. International Journal of Innovative Research in Science, Engineering and Technology. Available from: [Link]

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Chemical Biology. Available from: [Link]

  • Molecular electrostatic potential map of all compounds (remaining are presented in figure S1). ResearchGate. Available from: [Link]

  • The UV-Vis spectra and magnetic moments for the ligand and its complexes. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes. MDPI. Available from: [Link]

  • Hydrazone-based switches, metallo-assemblies and sensors. Chemical Society Reviews. Available from: [Link]

  • synthesis, characterization and density functional theory study of low cost hydrazone sensitizers. Semantic Scholar. Available from: [Link]

  • Study on molecular structure, vibrational assignments and HOMO- LUMO analysis of 2-hydrazono-1,2-dihydro-indol. Indian Journal of Research Foundation. Available from: [Link]

  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. PMC. Available from: [Link]

  • Bivalent transition metal complexes of ONO donor hydrazone ligand: Synthesis, structural characterization and antimicrobial activity. PubMed. Available from: [Link]

  • African Journal of Pure and Applied Chemistry - spectrophotometric study on the stability constants and thermodynamic parameters of zn2+, cd2+ and hg2+ complexes with imino thiazolidinone. Academic Journals. Available from: [Link]

  • Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. PubMed. Available from: [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available from: [Link]

  • The physicochemical properties of hydrazone derivatives (3a-u). ResearchGate. Available from: [Link]

  • Metal-based molecules in the treatment of cancer: From bench to bedside. PMC. Available from: [Link]

  • Creation of anticancer drugs employing metal-containing macromolecules. OA Text. Available from: [Link]

  • Pharmaceutics | Special Issue : A New Generation of Metal Anticancer Drugs. MDPI. Available from: [Link]

  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. PMC. Available from: [Link]

  • Transition metal complexes: a new generation of anticancer drugs. Taylor & Francis Online. Available from: [Link]

  • Metals in Cancer Research: Beyond Platinum Metallodrugs. ACS Central Science. Available from: [Link]

  • Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. PMC. Available from: [Link]

  • Synthesis, characterization, Hirshfeld surface analysis, antioxidant and selective β-glucuronidase inhibitory studies of transition metal complexes of hydrazide based Schiff base ligand. PMC. Available from: [Link]

  • Insights into the pharmaceutical properties and in silico study of novel hydrazone derivatives. SpringerLink. Available from: [Link]

  • Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. IRIS Unibas. Available from: [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Available from: [Link]

Sources

Exploratory

Synthesis pathways for Propanoic acid, 2-(hydroxyimino)-, hydrazide precursors

An In-Depth Technical Guide to the Synthesis of Precursors for Propanoic acid, 2-(hydroxyimino)-, hydrazide Authored by: A Senior Application Scientist Introduction Propanoic acid, 2-(hydroxyimino)-, hydrazide is a molec...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Precursors for Propanoic acid, 2-(hydroxyimino)-, hydrazide

Authored by: A Senior Application Scientist

Introduction

Propanoic acid, 2-(hydroxyimino)-, hydrazide is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a hydroxamic acid-like moiety (α-hydroxyimino amide) and a hydrazide group, suggests a strong potential for metal chelation and diverse biological activity. These functional groups are prevalent in a variety of pharmacologically active compounds, including matrix metalloproteinase (MMP) inhibitors, histone deacetylase (HDAC) inhibitors, and antimicrobial agents.[1] The efficacy of such molecules is often rooted in their ability to coordinate with metal ions in the active sites of enzymes.

This technical guide provides a comprehensive overview of the core synthetic pathways for preparing the key precursors to Propanoic acid, 2-(hydroxyimino)-, hydrazide. As senior application scientists, we recognize that a robust and well-understood synthetic strategy is the bedrock of successful drug discovery and development. Therefore, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and the critical parameters that ensure reproducible, high-yield outcomes. We will explore two primary convergent strategies, focusing on the synthesis of two key intermediates: Ethyl (2E)-2-(hydroxyimino)propanoate and Propanoic acid, 2-oxo-, hydrazide .

Strategic Overview: Convergent Synthesis Pathways

The synthesis of Propanoic acid, 2-(hydroxyimino)-, hydrazide precursors is most efficiently approached through a convergent strategy starting from readily available α-keto esters, such as ethyl pyruvate. Two logical and field-proven pathways emerge from this starting point:

  • Pathway I: Oximation Followed by Hydrazinolysis. This route first establishes the hydroxyimino functionality on the α-keto ester backbone, followed by the conversion of the ester to the desired hydrazide.

  • Pathway II: Hydrazinolysis Followed by Oximation. In this alternative, the ester is first converted to a hydrazide, creating an α-keto hydrazide intermediate, which is then subjected to oximation.

The choice between these pathways can depend on the stability of the intermediates, potential side reactions, and the desired purification strategy. This guide will detail the synthesis of the key precursor in each pathway.

G cluster_0 Pathway I Ethyl Pyruvate Ethyl Pyruvate Ethyl 2-(hydroxyimino)propanoate Ethyl 2-(hydroxyimino)propanoate Ethyl Pyruvate->Ethyl 2-(hydroxyimino)propanoate Oximation (NH2OH·HCl, Na2CO3) Pyruvic Acid Hydrazide Pyruvic Acid Hydrazide Ethyl Pyruvate->Pyruvic Acid Hydrazide Target Precursor Propanoic acid, 2-(hydroxyimino)-, hydrazide Ethyl 2-(hydroxyimino)propanoate->Target Precursor Hydrazinolysis (N2H4·H2O) Pyruvic Acid Hydrazide->Target Precursor Oximation (NH2OH·HCl)

Caption: Convergent synthesis strategies for the target precursor.

Part 1: Synthesis of the α-Oximino Ester Precursor

The most direct and widely used method for preparing α-oximino esters is the reaction of an α-keto ester with hydroxylamine.[2] This reaction is a classic condensation that proceeds reliably and is amenable to scale-up. The resulting product, Ethyl (2E)-2-(hydroxyimino)propanoate, is a stable, crystalline solid that serves as a key intermediate.[3]

Core Reaction: Oximation of Ethyl Pyruvate

The reaction involves the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon of ethyl pyruvate. This is followed by a dehydration step to form the C=N double bond of the oxime.

G start Ethyl Pyruvate + Hydroxylamine Hydrochloride base Add Sodium Carbonate (Base) In-situ generation of free NH2OH start->base reaction Stir at Room Temperature (Condensation Reaction) base->reaction workup Product Precipitation / Extraction reaction->workup product Ethyl (2E)-2-(hydroxyimino)propanoate workup->product

Caption: Workflow for the oximation of ethyl pyruvate.

Experimental Protocol: Synthesis of Ethyl (2E)-2-(hydroxyimino)propanoate

This protocol is adapted from established literature procedures.[3]

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl pyruvate (C₅H₈O₃)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (7.45 g, 105 mmol) in 200 mL of deionized water.

  • To this solution, add sodium carbonate (5.3 g, 50 mmol) in portions. Causality Note: Sodium carbonate acts as a base to neutralize the HCl salt and generate free hydroxylamine in situ. This is preferable to using aqueous hydroxylamine solutions, which can be unstable. The effervescence observed is the release of CO₂.

  • Once the effervescence has subsided, add ethyl pyruvate (11.3 mL, 100 mmol) dropwise to the stirring solution at room temperature.

  • Continue stirring the reaction mixture for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate directly from the aqueous solution. If it does, collect the solid by vacuum filtration and wash with cold water.

  • If no precipitate forms, transfer the solution to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Summary
ParameterValueReference
Typical Yield 75-85%[3]
Appearance White crystalline solid[3]
Molecular Formula C₅H₉NO₃[3]
Molecular Weight 131.13 g/mol [3]
Configuration The more stable E conformer is typically formed.[4]

Part 2: Synthesis of the α-Keto Hydrazide Precursor

Hydrazides are valuable intermediates in organic synthesis, commonly prepared by the reaction of an ester with hydrazine.[5][6] This nucleophilic acyl substitution reaction, known as hydrazinolysis, is a robust method to convert the ester functionality into a hydrazide.

Core Reaction: Hydrazinolysis of Ethyl Pyruvate

This reaction involves the nucleophilic attack of hydrazine (or hydrazine hydrate) on the carbonyl carbon of the ester group in ethyl pyruvate. The ethoxy group is displaced, forming the stable C-N bond of the hydrazide.

Experimental Protocol: Synthesis of Propanoic acid, 2-oxo-, hydrazide (Pyruvic Acid Hydrazide)

This is a general protocol that can be adapted from standard procedures for hydrazide synthesis from esters.[7][8]

Materials:

  • Ethyl pyruvate (C₅H₈O₃)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (or Methanol)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve ethyl pyruvate (11.6 g, 100 mmol) in 100 mL of ethanol.

  • Add hydrazine hydrate (~6 mL, ~120 mmol, 1.2 equivalents) to the solution. Causality Note: A slight excess of hydrazine is used to ensure complete conversion of the ester. Hydrazine hydrate is a safer and more convenient reagent than anhydrous hydrazine.[9] The reaction is typically performed in an alcohol solvent in which both the starting ester and the hydrazine are soluble.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol) for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate product precipitation.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum to yield pyruvic acid hydrazide. Further purification can be achieved by recrystallization if necessary.

Trustworthiness & Self-Validation

A key challenge in reactions involving hydrazine and acylating agents is the potential for diacylation, forming a 1,2-diacylhydrazine byproduct.[9] Using an ester as the acyl source, rather than a more reactive acyl chloride or anhydride, significantly mitigates this risk. The milder reactivity of the ester allows for a more controlled, stepwise reaction, favoring the formation of the desired mono-acylhydrazide. The progress can be easily validated by TLC, comparing the reaction mixture to the starting ester and looking for the formation of a new, more polar spot corresponding to the hydrazide.

Conclusion

The synthesis of precursors for Propanoic acid, 2-(hydroxyimino)-, hydrazide is readily achievable through well-established, high-yielding chemical transformations. The two primary convergent pathways, both originating from ethyl pyruvate, offer flexibility to the synthetic chemist.

  • Pathway I , involving the initial oximation to form Ethyl (2E)-2-(hydroxyimino)propanoate , yields a stable, easily purified crystalline intermediate. Subsequent hydrazinolysis provides a direct route to the final target.

  • Pathway II first generates Pyruvic Acid Hydrazide , an α-keto hydrazide, which can then be converted to the final product via oximation.

Both pathways rely on fundamental reactions that are robust and scalable. The protocols described herein, grounded in authoritative literature, provide a solid foundation for researchers, scientists, and drug development professionals. A thorough understanding of the causality behind reagent choice and reaction conditions is paramount to achieving consistent and reliable results in the synthesis of these valuable chemical building blocks.

References

  • Bélanger, P. C. (1979). Synthesis of α-Amino Esters via α-Nitro or α-Oxime Esters: A Review. ResearchGate. Available at: [Link][10]

  • Hartung, W. H. (1947). α-OXIMINO ACID INTERMEDIATES FOR THE SYNTHESIS OF α-AMINO ACIDS. Journal of the American Chemical Society. Available at: [Link][2]

  • Nikolayenko, I. V., et al. (2010). Ethyl (2E)-2-(hydroxyimino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o887. Available at: [Link][3]

  • Wikipedia. (n.d.). Hydroxamic acid. In Wikipedia. Retrieved from [Link]

  • Zagni, C., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Medicinal Chemistry Letters, 12(10), 1532-1537. Available at: [Link]

  • Kumar, A., et al. (2015). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 19(6), 490-511. Available at: [Link][1]

  • Al-Karad, A. Q., et al. (2021). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 12(4), 435-449. Available at: [Link]

  • Alizadeh, A., & Zohrab, M. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews, 117(15), 10346-10419. Available at: [Link]

  • Kumar, A., et al. (2015). (PDF) Methods for Hydroxamic Acid Synthesis. ResearchGate. Available at: [Link]

  • Chudasama, V., & Caddick, S. (2012). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. Chemical Science, 3(1), 47-60. Available at: [Link]

  • Ho, T. L., & Olah, G. A. (1977). Synthesis of .alpha.-amino acids by reduction of .alpha.-oximino esters with titanium(III) chloride and sodium borohydride. The Journal of Organic Chemistry, 42(17), 3097-3099. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thiohydrazide-functionalized α-ketoacid initiator 16. ResearchGate. Retrieved from [Link]

  • Halloran, M. W., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. ACS Omega, 8(36), 32939-32945. Available at: [Link][7]

  • Yamamoto, Y., et al. (1982). Preparation of α-(N-trimethylsilyl)imino esters and their use in the synthesis of α-amino esters and 2-alkoxycarbonylimidazol-4(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 47-50. Available at: [Link]

  • Halloran, M. W., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Available at: [Link][8]

  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses. Retrieved from [Link][9]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link]

  • Popiolek, R., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(13), 4259. Available at: [Link][5]

  • Khan, I., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega, 7(49), 45077-45087. Available at: [Link]

  • Paśko, E., et al. (2021). O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2'-O-Deprotection of RNA Sequences. The Journal of Organic Chemistry, 86(8), 5649-5658. Available at: [Link]

  • Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. Krishikosh. Retrieved from [Link][6]

  • Khan, I., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives. ACS Omega, 7(49), 45077-45087. Available at: [Link]

  • Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 994563. Available at: [Link]

  • Google Patents. (n.d.). EP0906901A2 - Process for producing propionic acid derivatives. Google Patents.
  • ResearchGate. (n.d.). Ethyl (2 E )-2-(hydroxyimino)propanoate | Request PDF. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, November 16). Reaction of hydrazine and hydroxylamines with carboxylic acids. Chemistry Stack Exchange. Retrieved from [Link]

  • Nikolayenko, I. V., et al. (2010). Ethyl (2E)-2-(hydroxy-imino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o887. Available at: [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Synthesis of Propanoic Acid, 2-(hydroxyimino)-, Hydrazide

Introduction Propanoic acid, 2-(hydroxyimino)-, hydrazide is a bifunctional molecule incorporating both an oxime and a hydrazide moiety. This unique structural arrangement makes it a valuable chelating agent and a versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Propanoic acid, 2-(hydroxyimino)-, hydrazide is a bifunctional molecule incorporating both an oxime and a hydrazide moiety. This unique structural arrangement makes it a valuable chelating agent and a versatile building block in medicinal chemistry and materials science. The oxime group offers a coordination site for metal ions, while the hydrazide functional group is a common precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles, which are prevalent in many pharmacologically active molecules[1][2].

This document provides a comprehensive, two-step protocol for the synthesis of Propanoic acid, 2-(hydroxyimino)-, hydrazide. The synthesis strategy involves an initial oximation of a commercially available keto-ester, followed by hydrazinolysis to yield the final product. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering detailed procedural steps, the rationale behind experimental choices, and critical safety information.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

  • Step 1: Oximation. Ethyl pyruvate is reacted with hydroxylamine to form the key intermediate, Ethyl 2-(hydroxyimino)propanoate.

  • Step 2: Hydrazinolysis. The resulting ester intermediate is then treated with hydrazine hydrate to yield the target compound, Propanoic acid, 2-(hydroxyimino)-, hydrazide.

Synthesis_Workflow A Ethyl Pyruvate Step1 Step 1: Oximation (Aqueous Solution, RT) A->Step1 B Hydroxylamine Hydrochloride B->Step1 C Sodium Carbonate C->Step1 D Hydrazine Hydrate Step2 Step 2: Hydrazinolysis (Ethanol, Reflux) D->Step2 Intermediate Ethyl 2-(hydroxyimino)propanoate Intermediate->Step2 Product Propanoic acid, 2-(hydroxyimino)-, hydrazide Step1->Intermediate Step2->Product

Caption: Workflow for the two-step synthesis of the target hydrazide.

Part 1: Synthesis of Ethyl 2-(hydroxyimino)propanoate (Intermediate)

Scientific Principle

This step involves the condensation reaction between the ketone group of ethyl pyruvate and hydroxylamine. The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[3] Sodium carbonate is used as a mild base to neutralize the hydrochloric acid from hydroxylamine hydrochloride, liberating the free hydroxylamine base in situ to drive the reaction.

Materials and Equipment
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl pyruvateC₅H₈O₃116.1211.3 mL (11.6 g)100
Hydroxylamine hydrochlorideNH₂OH·HCl69.497.45 g105
Sodium carbonateNa₂CO₃105.995.3 g50
Deionized WaterH₂O18.02200 mL-
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Magnesium Sulfate (anhydrous)MgSO₄120.37~10 g-
Ethanol (for recrystallization)C₂H₅OH46.07As needed-

Equipment: 500 mL round-bottom flask, magnetic stirrer and stir bar, separatory funnel, Büchner funnel, rotary evaporator.

Experimental Protocol
  • To a 500 mL round-bottom flask, add hydroxylamine hydrochloride (7.45 g, 105 mmol) and deionized water (200 mL). Stir until fully dissolved.

  • Carefully add sodium carbonate (5.3 g, 50 mmol) to the solution in portions. Effervescence (CO₂ evolution) will be observed. Stir for approximately 5 minutes until gas evolution ceases.[3]

  • Add ethyl pyruvate (11.3 mL, 100 mmol) dropwise to the stirring solution at room temperature.

  • Continue stirring the reaction mixture for 30 minutes. A flaky white precipitate of the product should form.[3]

  • Isolate the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water.

  • Transfer the aqueous filtrate to a separatory funnel and extract the remaining product with dichloromethane (2 x 100 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Combine the solid obtained from the solvent evaporation with the precipitate collected in step 5.

  • Recrystallize the crude product from hot ethanol to afford pure Ethyl 2-(hydroxyimino)propanoate as a white crystalline solid. A nearly quantitative yield is expected.[3]

Part 2: Synthesis of Propanoic acid, 2-(hydroxyimino)-, hydrazide

Scientific Principle

This transformation is a classic hydrazinolysis of an ester. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating ethanol as a leaving group to form the more stable hydrazide product.[4][5] The reaction is typically carried out under reflux to ensure completion.

Materials and Equipment
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 2-(hydroxyimino)propanoateC₅H₉NO₃131.1313.1 g100
Hydrazine Hydrate (~64% Hydrazine)N₂H₄·H₂O50.066.0 mL (~6.2 g)~120
Absolute EthanolC₂H₅OH46.07150 mL-

Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, ice bath, Büchner funnel.

Experimental Protocol
  • In a 250 mL round-bottom flask, dissolve Ethyl 2-(hydroxyimino)propanoate (13.1 g, 100 mmol) in absolute ethanol (150 mL).

  • While stirring, add hydrazine hydrate (6.0 mL, ~120 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.[4]

  • Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Cool the flask further in an ice bath to promote precipitation of the product.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting material or impurities.

  • Dry the product under vacuum to yield Propanoic acid, 2-(hydroxyimino)-, hydrazide.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point (m.p.): A sharp melting point range indicates high purity.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks:

    • ~3300-3400 cm⁻¹ (N-H stretching of hydrazide)

    • ~3200 cm⁻¹ (broad, O-H stretching of oxime)

    • ~1650 cm⁻¹ (C=O stretching, amide I band of hydrazide)

    • ~1620 cm⁻¹ (C=N stretching of oxime)

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Expect signals corresponding to:

    • A singlet for the methyl (CH₃) group.

    • A broad singlet for the oxime hydroxyl (-NOH).

    • Broad, exchangeable signals for the hydrazide protons (-CONHNH₂ ).

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the product (118.11 g/mol ).

Critical Safety Precautions

Professional laboratory safety practices are mandatory. The following precautions are critical due to the hazardous nature of the reagents involved.

Hydrazine and Hydrazine Hydrate

Hydrazine is an acutely toxic, corrosive, and suspected human carcinogen.[6][7] Both acute and chronic exposure must be strictly avoided.[8]

  • Engineering Controls: All handling of hydrazine hydrate must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Butyl rubber or nitrile gloves are required.[9] Always double-check glove compatibility.

    • Eye Protection: Splash-proof chemical safety goggles and a full-face shield must be worn.[8]

    • Lab Coat: A flame-resistant lab coat is mandatory.[6]

  • Incompatibilities: Hydrazine is a powerful reducing agent and must be stored away from oxidizing agents, acids, metal oxides, and combustible materials like sawdust or rags.[9] Contact can lead to ignition or explosion.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from heat and direct sunlight.[10] Secondary containment is required.[6]

  • Emergency Procedures:

    • Spills: Evacuate the area and call emergency personnel. Do not attempt to clean up a hydrazine spill without specialized training and equipment.[6]

    • Exposure: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air and seek immediate medical attention.[7]

Safety_Precautions Hydrazine Hydrazine Handling Controls Engineering Controls Hydrazine->Controls PPE Personal Protective Equipment (PPE) Hydrazine->PPE Storage Storage & Incompatibility Hydrazine->Storage Emergency Emergency Response Hydrazine->Emergency FumeHood Mandatory Fume Hood Use Controls->FumeHood Gloves Butyl Rubber / Nitrile Gloves PPE->Gloves Eyes Goggles & Face Shield PPE->Eyes Coat Flame-Resistant Lab Coat PPE->Coat StoreAway Isolate from Oxidizers & Acids Storage->StoreAway Spill Evacuate & Call for Help Emergency->Spill Exposure Flush with Water & Seek Medical Aid Emergency->Exposure

Caption: Key safety considerations for handling hydrazine.

References

  • Risk Management and Safety, University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Environmental Health & Safety, UC Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]

  • Arxada. (n.d.). Performance Chemicals Hydrazine - Safety and Handling. Retrieved from [Link]

  • Glidewell, C., Low, J. N., & Skakle, J. M. S. (2010). Ethyl (2E)-2-(hydroxyimino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1887. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved from [Link]

  • Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Biointerface Research in Applied Chemistry, 12(4), 5489-5501. Retrieved from [Link]

  • Coley, C. W., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development, 22(9), 1234-1241. Retrieved from [Link]

  • Syntechem. (2025). (2Z)-2-(hydroxyimino)-3-phenylpropanoic acid. Retrieved from [Link]

  • Kumar, A., et al. (2012). Development and assessment of green synthesis of hydrazides. Journal of the Indian Chemical Society, 89(5), 655-661. Retrieved from [Link]

  • Istrate, E. I., & Gellis, A. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(23), 8235. Retrieved from [Link]

  • Al-Warhi, T. I., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2071-2088. Retrieved from [Link]

  • Al-Warhi, T. I., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega, 7(49), 45077-45087. Retrieved from [Link]

Sources

Application

Application Note: Advanced Coordination Chemistry of 2-(Hydroxyimino)propanohydrazide

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Focus: Bioinorganic Oxygen Carriers and Porous Coordination Polymers (PCPs) Executive Summary & Structural Rationale As a Se...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Content Focus: Bioinorganic Oxygen Carriers and Porous Coordination Polymers (PCPs)

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the coordination chemistry of 2-(hydroxyimino)propanohydrazide and its Schiff base derivatives (such as Hpop and Hpoa) not merely as a synthetic exercise, but as a robust platform for engineering functional supramolecular systems.

The true power of this ligand lies in its asymmetric, dual-nature donor sets. The molecule combines an oxime group and a hydrazide/hydrazone group within a single framework. Because the oxime and hydrazide groups can adopt specific cis- or anti- conformations relative to the C–C bond, the ligand exhibits a strong tendency to form polynuclear complexes[1]. By carefully controlling the pH and solvent environment, we can selectively deprotonate the amide group, driving the self-assembly of heterometallic porous coordination polymers (PCPs) for gas capture, or stabilizing transition metals like Co(II) to act as synthetic oxygen transporters[2].

Mechanistic Pathways & Coordination Workflows

To harness the polynucleative potential of 2-(hydroxyimino)propanohydrazide, researchers must dictate the coordination pathway via precise environmental controls. The diagram below illustrates the divergent synthetic pathways based on metal selection and pH modulation.

G L 2-(hydroxyimino)propanohydrazide (Polynucleative Ligand) Deprot Alkaline Deprotonation (Amide Group Activation) L->Deprot pH Adjustment Co Co(II) Coordination (DMSO/Water) Deprot->Co Co(II) Salts Zn Zn(II) Coordination (Methanol/Water) Deprot->Zn Zn(II) Acetate O2 Dimeric Oxygen Carrier (O2 Uptake & Catalysis) Co->O2 O2 Purging PCP Porous Coordination Polymers (CO2 Adsorption) Zn->PCP Self-Assembly

Caption: Workflow of 2-(hydroxyimino)propanohydrazide coordination leading to distinct functional applications.

Application I: Bioinorganic Oxygen Carriers (Co(II) Complexes)

Scientific Causality

Co(II) complexes utilizing oxime-containing Schiff bases like 2-hydroxyimino-N′-[1-(2-pyridyl)ethylidene]propanohydrazone (Hpop) are highly effective synthetic oxygen transporters. The ligand stabilizes the Co(II) center, allowing it to reversibly bind molecular oxygen (O2) by forming a dimeric oxygen complex with an O22−​ / OH bridge[3].

Experimental Rationale: The choice of a 10/90 (v/v) DMSO/water solvent system is critical. The ligand exhibits poor aqueous solubility; DMSO acts as a necessary solubilizing agent, while the predominant aqueous fraction ensures the thermodynamic parameters of O2 binding accurately reflect bioinorganic conditions. Furthermore, conducting the measurement at ~0 °C stabilizes the transient dimeric oxygen complex ( Co2​L2​H−2​ ), preventing the premature auto-oxidation of the Co(II) center into an inert Co(III) state[4].

Protocol: Volumetric Oxygenation Assay

This self-validating protocol utilizes simultaneous volumetric and pH-metric measurements to confirm complexation and oxygen uptake.

Reagents & Equipment:

  • Ligand (Hpop or Hpoa), Co(II) nitrate salts.

  • 10/90 (v/v) DMSO/double-distilled water.

  • Medical-grade O2 (99.8%) and Argon (for purging).

  • Thermostated volumetric-pehametric reaction vessel.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve the Hpop ligand in the DMSO/water mixture to achieve a final concentration suitable for a 2:1 Ligand-to-Metal molar ratio (e.g., 0.2 mmol ligand).

  • Inert Atmosphere Establishment: Seal the reaction vessel and purge the system continuously with Argon for 15 minutes to remove all dissolved atmospheric oxygen.

  • Metal Injection: Inject 0.1 mmol of Co(II) solution into the vessel. Validation Check: Monitor the initial pH; a slight drop indicates preliminary coordination and proton displacement.

  • Temperature Equilibration: Chill the reaction vessel to exactly 0 °C using a circulating water/glycol bath.

  • Oxygenation: Switch the gas inlet from Argon to medical-grade O2. Allow the system to equilibrate.

  • Measurement: Record the volume of O2 consumed using a gas burette while simultaneously logging the pH. The reaction is considered complete when the O2 volume stabilizes (typically 30–45 minutes).

  • Reversibility Testing: Purge the system again with Argon and raise the temperature to 25 °C to force O2 dissociation. Measure the released volume to calculate the reversibility percentage.

G Prep 1. Ligand/Co(II) Prep (10/90 DMSO/Water) Purge 2. Inert Atmosphere (Ar Purging) Prep->Purge Inject 3. O2 Injection (Medical Grade O2) Purge->Inject Measure 4. Volumetric/pH Measurement (~0 °C) Inject->Measure Analyze 5. Reversibility & Uptake Analysis Measure->Analyze

Caption: Step-by-step experimental workflow for the volumetric oxygenation assay of Co(II) complexes.

Application II: Porous Coordination Polymers (Zn(II) Assemblies)

Scientific Causality

When reacted with 3d-metal ions like Zn(II), 2-(hydroxyimino)propanohydrazide derivatives form neutral, mono-, and tetranuclear[2x2] grid-like assemblies[5].

Experimental Rationale: The addition of 0.1 M KOH during synthesis is not merely for pH adjustment; it is a critical mechanistic trigger. The alkali deprotonates the amide group, transforming the ligand into its singly charged form. Because the oxime group is situated in an anti-position relative to the amide group, this deprotonation forces the assembly of a distorted tetragonal-bipyramidal geometry around the Zn(II) core. This specific geometry facilitates the formation of 1D supramolecular chains via robust O—H⋯O hydrogen bonding with solvating water molecules, which is the foundational step for creating Porous Coordination Polymers (PCPs) capable of selective CO2 adsorption[1][6].

Protocol: Synthesis of[Zn(Hpop)2]·2H2O
  • Solution A (Ligand): Dissolve 0.022 g (0.1 mmol) of Hpop in 10 mL of hot methanol.

  • Solution B (Metal): Dissolve 0.011 g (0.05 mmol) of Zinc(II) acetate dihydrate ( Zn(CH3​COO)2​⋅2H2​O ) in 5 mL of double-distilled water.

  • Complexation: Slowly add Solution B dropwise into Solution A under continuous magnetic stirring at 50 °C.

  • Deprotonation Trigger: Introduce exactly 1 mL of 0.1 M KOH into the mixture. Validation Check: The solution should remain clear but may exhibit a slight color shift indicating complexation.

  • Crystallization: Filter the hot solution to remove any particulate impurities. Allow the filtrate to stand undisturbed at room temperature.

  • Harvesting: After 48–72 hours, collect the resulting crystals via vacuum filtration, wash with cold methanol, and dry in a desiccator.

Quantitative Data Summaries

Table 1: Crystallographic & Coordination Parameters of Key Complexes

Complex SystemLigand StateCoordination GeometryKey Intermolecular InteractionsPrimary Application
[Zn(Hpop)2]·2H2O Deprotonated (Singly charged)Distorted tetragonal-bipyramidalO—H⋯N, O—H⋯O (Supramolecular chains)Precursor to PCPs / Gas Capture
Co(II)-Hpop DeprotonatedOctahedral (Dimeric O22−​ bridge)Solution-state coordinationSynthetic Oxygen Transporter
Mo(VI)-Hydrazone Fully DeprotonatedDistorted OctahedralO—H⋯O (3D network)Catalytic Oxidation

Table 2: Oxygen Uptake Metrics for Co(II) Systems in Solution [7]

SystemMolar Ratio (L:M)Solvent EnvironmentTemp (°C)O2 Bound (mmoles)Reversibility
Co(II)-Hpop 2:110/90 DMSO/Water~0~0.04 - 0.05High
Co(II)-Hpoa 2:110/90 DMSO/Water~0~0.04 - 0.05High

References

  • Crystal structure, Hirshfeld surface analysis and geometry optimization of 2-hydroxyimino-N-[1-(pyrazin-2-yl)ethylidene]propanohydrazide Source: Acta Crystallographica Section E: Crystallographic Communications (2022) URL:[Link]

  • Bis{2-hydroxyimino-N′-[1-(2-pyridyl)ethylidene]propanohydrazidato}zinc(II) dihydrate Source: Acta Crystallographica Section E: Structure Reports Online (2009) URL:[Link]

  • Oxygen Binding by Co(II) Complexes with Oxime-Containing Schiff Bases in Solution Source: International Journal of Molecular Sciences (MDPI, 2022) URL:[Link]

Sources

Method

Application Notes and Protocols: Propanoic acid, 2-(hydroxyimino)-, hydrazide as a Chelating Ligand for Transition Metals

Introduction In the vast field of coordination chemistry, the design and synthesis of novel chelating ligands remain a cornerstone of innovation, driving advancements in analytical chemistry, catalysis, and medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the vast field of coordination chemistry, the design and synthesis of novel chelating ligands remain a cornerstone of innovation, driving advancements in analytical chemistry, catalysis, and medicinal chemistry. Propanoic acid, 2-(hydroxyimino)-, hydrazide is a multifunctional ligand with significant potential for forming stable complexes with a variety of transition metals. The presence of multiple donor sites—specifically the oxygen atoms of the carbonyl and hydroxyimino groups, and the nitrogen atoms of the hydrazide and hydroxyimino moieties—allows for versatile coordination modes. This adaptability makes it a compelling candidate for applications ranging from metal ion sequestration and sensing to the development of new therapeutic agents and catalysts.[1][2][3]

The structural combination of a hydroxyimino group and a hydrazide function within a single molecule imparts a high affinity for transition metal ions.[2][4] The hydroxyimino group is a well-established coordinating moiety, often found in ligands used for analytical and biological applications.[5] Similarly, the hydrazide group provides an additional coordination site and can participate in the formation of stable chelate rings.[6][7] The resulting metal complexes are often colored, a property that can be exploited for spectrophotometric analysis.[8] This application note provides a comprehensive guide for researchers, encompassing the synthesis of the ligand, its chelation with transition metals, and characterization of the resulting complexes, alongside a discussion of their potential applications.

Synthesis of Propanoic acid, 2-(hydroxyimino)-, hydrazide

The synthesis of the title ligand can be approached through a two-step process. The first step involves the formation of 2-(hydroxyimino)propanoic acid from a readily available precursor, followed by its conversion to the corresponding hydrazide.

Part 1: Synthesis of 2-(hydroxyimino)propanoic acid

This procedure is adapted from established methods for the synthesis of α-hydroxyimino acids from α-keto acids.[2][9]

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve ethyl pyruvate (1 equivalent) in a suitable aqueous solvent.

  • Hydroxylamine Reaction: To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.05 equivalents) and sodium carbonate (0.5 equivalents) portion-wise with stirring at room temperature.[2] The evolution of carbon dioxide will be observed.

  • Reaction Monitoring: Continue stirring the mixture for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the resulting ethyl 2-(hydroxyimino)propanoate can be extracted with an organic solvent.

  • Hydrolysis: The ester is then hydrolyzed to the carboxylic acid by treatment with a suitable base (e.g., NaOH) followed by acidification.

  • Purification: The crude 2-(hydroxyimino)propanoic acid can be purified by recrystallization.

Diagram: Synthesis of 2-(hydroxyimino)propanoic acid

Ethyl Pyruvate Ethyl Pyruvate Reaction with Hydroxylamine Reaction with Hydroxylamine Ethyl Pyruvate->Reaction with Hydroxylamine + NH2OH·HCl, Na2CO3 Ethyl 2-(hydroxyimino)propanoate Ethyl 2-(hydroxyimino)propanoate Reaction with Hydroxylamine->Ethyl 2-(hydroxyimino)propanoate Oximation Hydrolysis Hydrolysis Ethyl 2-(hydroxyimino)propanoate->Hydrolysis + NaOH, then H+ 2-(hydroxyimino)propanoic acid 2-(hydroxyimino)propanoic acid Hydrolysis->2-(hydroxyimino)propanoic acid Purification

Caption: Workflow for the synthesis of the carboxylic acid precursor.

Part 2: Synthesis of Propanoic acid, 2-(hydroxyimino)-, hydrazide

This protocol is based on standard procedures for the synthesis of hydrazides from carboxylic acids using coupling agents to avoid side reactions.[10][11]

Protocol:

  • Activation of Carboxylic Acid: Dissolve 2-(hydroxyimino)propanoic acid (1 equivalent) in an appropriate solvent (e.g., acetonitrile). Add N-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).[11]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the formation of the activated ester/amide by TLC.

  • Hydrazine Reaction: In a separate flask, prepare a solution of hydrazine hydrate (2 equivalents) in the same solvent. Cool this solution in an ice bath.

  • Addition: Slowly add the activated carboxylic acid mixture to the hydrazine solution while maintaining the temperature between 0-10 °C.[11]

  • Work-up: After the addition is complete, add water to the reaction mixture. The product may precipitate upon cooling or after partial removal of the organic solvent under reduced pressure.

  • Purification: The crude propanoic acid, 2-(hydroxyimino)-, hydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram: Synthesis of the Hydrazide Ligand

2-(hydroxyimino)propanoic acid 2-(hydroxyimino)propanoic acid Activation Activation 2-(hydroxyimino)propanoic acid->Activation + EDC, HOBt Activated Ester/Amide Activated Ester/Amide Activation->Activated Ester/Amide Reaction with Hydrazine Reaction with Hydrazine Activated Ester/Amide->Reaction with Hydrazine + N2H4·H2O Propanoic acid, 2-(hydroxyimino)-, hydrazide Propanoic acid, 2-(hydroxyimino)-, hydrazide Reaction with Hydrazine->Propanoic acid, 2-(hydroxyimino)-, hydrazide

Caption: Conversion of the carboxylic acid to the final hydrazide ligand.

Chelation of Transition Metals: A General Protocol

The synthesized ligand can be used to form complexes with a variety of transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). The following is a general protocol that can be adapted for specific metal ions.

Protocol:

  • Ligand Solution: Prepare a solution of propanoic acid, 2-(hydroxyimino)-, hydrazide in a suitable solvent (e.g., ethanol or methanol).

  • Metal Salt Solution: Prepare a solution of the desired transition metal salt (e.g., chloride or nitrate) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1 or 1:2) to investigate the formation of different complex species.[6]

  • pH Adjustment: The pH of the reaction mixture can be adjusted by the addition of a dilute base (e.g., ammonia or triethylamine) to facilitate deprotonation of the ligand and promote coordination.[6]

  • Reflux: The reaction mixture may be refluxed for several hours to ensure complete complex formation.[12]

  • Isolation: The resulting metal complex may precipitate out of the solution upon cooling. If not, the solvent can be slowly evaporated to induce crystallization.

  • Purification: The isolated complex can be washed with the solvent and dried under vacuum.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential to elucidate the structure and properties of the newly synthesized metal complexes.

Technique Information Obtained Expected Observations
FT-IR Spectroscopy Identification of coordinating groups.Shifts in the vibrational frequencies of C=O, N-H, and N-O bonds upon coordination to the metal ion. Appearance of new bands corresponding to M-O and M-N bonds in the low-frequency region.[6][8]
UV-Vis Spectroscopy Electronic transitions within the complex.Ligand-to-metal charge transfer (LMCT) bands and d-d transitions for transition metal complexes, which provide information about the coordination geometry.[13]
¹H and ¹³C NMR Spectroscopy Structural elucidation of diamagnetic complexes (e.g., Zn(II)).Shifts in the proton and carbon signals of the ligand upon complexation, confirming the coordination sites.[4]
Elemental Analysis (CHN) Determination of the empirical formula.Confirms the stoichiometry of the metal-ligand complex.
Molar Conductivity Determination of the electrolytic nature of the complex.Helps to distinguish between coordinated and non-coordinated anions.[12]
Magnetic Susceptibility Determination of the magnetic properties of paramagnetic complexes.Provides information about the number of unpaired electrons and the geometry of the metal center.[8]

Potential Applications

The versatile coordination chemistry of propanoic acid, 2-(hydroxyimino)-, hydrazide and its transition metal complexes suggests a range of potential applications.

  • Analytical Chemistry: The formation of colored complexes with specific metal ions could be exploited for the development of new spectrophotometric methods for metal ion detection and quantification.[10]

  • Biological Activity: Hydrazone and hydroxamic acid derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[11][14][15] The synthesized complexes should be screened for their potential as therapeutic agents.

  • Catalysis: Transition metal complexes are widely used as catalysts in various organic transformations. The complexes of propanoic acid, 2-(hydroxyimino)-, hydrazide could be investigated for their catalytic activity in oxidation, reduction, or cross-coupling reactions.

Diagram: Potential Application Workflow

cluster_0 Synthesis & Characterization cluster_1 Application Screening Ligand Synthesis Ligand Synthesis Metal Complexation Metal Complexation Ligand Synthesis->Metal Complexation Structural & Spectroscopic Analysis Structural & Spectroscopic Analysis Metal Complexation->Structural & Spectroscopic Analysis Biological Activity Screening Biological Activity Screening Structural & Spectroscopic Analysis->Biological Activity Screening Antimicrobial, Anticancer Catalytic Activity Testing Catalytic Activity Testing Structural & Spectroscopic Analysis->Catalytic Activity Testing Oxidation, Reduction Analytical Method Development Analytical Method Development Structural & Spectroscopic Analysis->Analytical Method Development Metal Ion Sensing Lead Compound Identification Lead Compound Identification Biological Activity Screening->Lead Compound Identification Catalyst Optimization Catalyst Optimization Catalytic Activity Testing->Catalyst Optimization Sensor Development Sensor Development Analytical Method Development->Sensor Development

Caption: From synthesis to potential applications of the metal complexes.

Conclusion

Propanoic acid, 2-(hydroxyimino)-, hydrazide represents a promising and versatile ligand for the chelation of transition metals. The straightforward synthetic pathway and the presence of multiple donor atoms make it an attractive building block for the construction of novel coordination compounds. The detailed protocols and characterization methods provided in this application note offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to investigate the properties and potential applications of its metal complexes in various scientific disciplines.

References

  • Xia, Y., & He, J. (2022). Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. Xia & He Publishing Inc.
  • ResearchGate. (n.d.). Synthetic protocol of hydrazone ligands (1–2) and their transition metal complexes (3–10). Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies. ACS Omega. [Link]

  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Retrieved from [Link]

  • Journal of Applicable Chemistry. (2012). Formation constants of some transition metal complexes of 2-hydroxybenzaldehyde [(1Z, 2E)-2-(hydroxyimino)-1. JOCPR. [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. [Link]

  • MDPI. (2022). Synthesis and Characterization of Lanthanide Metal Ion Complexes of New Polydentate Hydrazone Schiff Base Ligand. Molecules. [Link]

  • Taylor & Francis Online. (n.d.). Hydroxamic acid – Knowledge and References. Retrieved from [Link]

  • Baines, T. (n.d.). Coordination Chemistry of Hydroxamic Acids. WordPress.com. Retrieved from [Link]

  • MDPI. (n.d.). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxamic acid. Retrieved from [Link]

  • OSTI.gov. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide. Retrieved from [Link]

  • Scientific Eminence Group. (2022). Coordination Modes of Hydroxamic Acids in Tin - An Overview. Archives of Biopolymers & Polymer Chemistry. [Link]

  • National Center for Biotechnology Information. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega. [Link]

  • MDPI. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules. [Link]

  • European Journal of Chemistry. (2014). Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide. [Link]

  • PubChem. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-, (1-(2-chlorophenyl)ethylidene)hydrazide, (e)-. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2019). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. [Link]

  • Oakwood Chemical. (n.d.). Propionic acid hydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]pmc/articles/PMC9321946/)

Sources

Application

Role of 2-(hydroxyimino)propanohydrazide in heterocyclic compound synthesis

Application Note: The Role of 2-(Hydroxyimino)propanohydrazide in Heterocyclic Synthesis and Metallosupramolecular Assembly Executive Summary In modern synthetic chemistry and drug development, the demand for versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The Role of 2-(Hydroxyimino)propanohydrazide in Heterocyclic Synthesis and Metallosupramolecular Assembly

Executive Summary

In modern synthetic chemistry and drug development, the demand for versatile, bifunctional building blocks is paramount. 2-(hydroxyimino)propanohydrazide (also known as pyruvohydrazide oxime) has emerged as a highly privileged synthon. Featuring both a nucleophilic hydrazide terminus and an amphoteric alpha-oxime group, this molecule serves as a critical precursor for the synthesis of complex nitrogen/oxygen heterocycles (such as 1,3,4-oxadiazoles and furoxans) and acts as a potent multidentate ligand for assembling transition metal and rare-earth clusters. This guide details the mechanistic rationale, self-validating protocols, and applications of this compound for researchers and drug development professionals.

Mechanistic Rationale: The Bifunctional Advantage

The synthetic utility of 2-(hydroxyimino)propanohydrazide stems from its dual-reactivity profile:

  • The Hydrazide Motif ( −NH−NH2​ ) : Highly nucleophilic, this group readily undergoes condensation with aldehydes or ketones to form Schiff base hydrazones. These N-unsubstituted carbohydrazides are unique building blocks for synthesizing diverse five- and six-membered heterocycles, including pyrazoles and 1,2,4-triazoles[1].

  • The Alpha-Oxime Group ( −C=N−OH ) : This group is amphoteric. In heterocyclic synthesis, it can direct regioselective cyclization or be oxidized to form NO-donor furoxan rings[2]. In coordination chemistry, the oxime nitrogen and oxygen act as powerful chelating sites, stabilizing mono-, di-, and tetra-nuclear metal clusters[3].

The proximity of these two functional groups creates a synergistic effect: the hydrazide initiates structural extension, while the oxime group locks the resulting intermediate into specific geometries via intramolecular hydrogen bonding or metal chelation.

Pathways A 2-(hydroxyimino) propanohydrazide B Schiff Base Hydrazones A->B + Aldehydes (Condensation) E NO-Donor Hybrids A->E + Nitrosation Agents C 1,3,4-Oxadiazoles & Triazoles B->C Cyclodehydration (Acidic/Basic) D Metallosupramolecular Clusters B->D + Metal Salts (Chelation)

Divergent synthetic pathways of 2-(hydroxyimino)propanohydrazide into heterocycles and clusters.

Application 1: Synthesis of Nitrogen/Oxygen Heterocycles

A primary application of 2-(hydroxyimino)propanohydrazide is the generation of 1,3,4-oxadiazole derivatives, which are heavily utilized in medicinal chemistry for their bioisosteric properties (often replacing amides or esters to improve metabolic stability).

Protocol 1: Self-Validating Synthesis of 1,3,4-Oxadiazole Derivatives

Objective: Convert 2-(hydroxyimino)propanohydrazide into a 5-substituted-1,3,4-oxadiazole via a hydrazone intermediate.

Step 1: Hydrazone Condensation

  • Procedure : Dissolve 1.0 eq of 2-(hydroxyimino)propanohydrazide and 1.0 eq of the target aromatic aldehyde in absolute ethanol. Reflux for 2–4 hours.

  • Causality of Solvent : Ethanol is chosen because it solubilizes both starting materials at reflux. However, the resulting Schiff base hydrazone has lower solubility and typically precipitates upon cooling. This drives the equilibrium forward (Le Chatelier's principle) and simplifies isolation via vacuum filtration.

  • QC Checkpoint 1 : Monitor via FT-IR. The reaction is complete when the primary amine NH2​ doublet (~3300-3400 cm −1 ) disappears, and a new sharp imine C=N stretch appears at ~1600-1620 cm −1 .

Step 2: Cyclodehydration

  • Procedure : Suspend the isolated hydrazone in Phosphorus Oxychloride ( POCl3​ , 5-10 volumes). Heat to reflux (90–100 °C) for 6–8 hours. Carefully quench the cooled mixture over crushed ice and neutralize with saturated NaHCO3​ .

  • Causality of Reagent : POCl3​ acts as both a solvent and a potent electrophilic dehydrating agent. It activates the carbonyl oxygen of the hydrazone, converting it into a dichlorophosphate leaving group. This geometrically forces an intramolecular nucleophilic attack by the enolized oxygen, closing the 1,3,4-oxadiazole ring.

  • QC Checkpoint 2 : Conduct 1H -NMR analysis. Successful cyclization is definitively validated by the complete disappearance of the highly deshielded hydrazone −NH− proton signal (typically found at 10.5–11.5 ppm).

Workflow Step1 Step 1: Condensation Equimolar Aldehyde + Hydrazide Reflux in EtOH, 2-4h QC1 QC Check 1 TLC Monitoring IR: Appearance of C=N stretch Step1->QC1 Step2 Step 2: Cyclization POCl3 or Ac2O Reflux, 6-8h QC1->Step2 If C=N confirmed QC2 QC Check 2 NMR: Disappearance of NH/NH2 Mass Spec: [M-H2O]+ Step2->QC2 Step3 Step3 QC2->Step3 If cyclized

Self-validating workflow for the synthesis of 1,3,4-oxadiazole derivatives with QC checkpoints.

Application 2: Metallosupramolecular Architectures & Therapeutics

Beyond organic heterocycles, the oxime-hydrazide motif is a privileged tetradentate chelating ligand. Transition metal complexes (Cu, Pt, Zn) derived from these ligands have demonstrated potent cytotoxicity against A549 (lung), DU145 (prostate), and SW620 (colorectal) cancer cell lines[4]. Furthermore, they are used to build Single-Molecule Magnets (SMMs) using rare-earth metals.

Protocol 2: Assembly of Tetranuclear Lanthanide SMMs

Objective: Synthesize Dy4​ tetranuclear clusters using solvent-modulated structural regulation.

  • Procedure : React the Schiff base derivative of 2-(hydroxyimino)propanohydrazide with Dy(acac)3​⋅2H2​O (Dysprosium acetylacetonate) in a specific alcoholic solvent (e.g., n-propanol) at room temperature.

  • Causality of Solvent Regulation : In metallosupramolecular assembly, the solvent is not merely a reaction medium; it is a structural director. As demonstrated in recent studies, increasing the alkyl chain length of the solvent (from methanol to propanol) increases steric hindrance. Smaller solvents favor di-nuclear clusters, whereas bulkier solvents (like propanol) force the assembly into extended tetra-nuclear chain clusters ( Dy4​ ) to minimize steric clashes while satisfying the high coordination number of the Lanthanide ions[3].

  • Validation : Single-crystal X-ray diffraction (XRD) is mandatory to confirm the rhombus-shaped or linear Ln4​ core.

Biomedical Applications: NO-Donors

A cutting-edge application of this scaffold is the synthesis of heterocyclic Nitric Oxide (NO) donors. By subjecting the oxime-hydrazide derivatives to nitrosation and subsequent dehydration, researchers can synthesize furoxan-hydrazone hybrids. These hybrids are currently being investigated as tumor-specific NO-release systems to overcome multidrug resistance in cancer therapies, showing significantly enhanced cellular uptake in slightly acidic (pH 6.5) tumor microenvironments[2].

Quantitative Data Summary

The table below summarizes the expected yields, conditions, and performance metrics for various derivatives synthesized from 2-(hydroxyimino)propanohydrazide.

Derivative / Complex TypeApplication AreaKey Reagents / ConditionsYield RangeKey Performance Metric / Validation
1,3,4-Oxadiazole Hybrids Heterocyclic Synthesis POCl3​ , Reflux 6-8h70–85%Complete disappearance of NH/NH2​ NMR signals
Cu(II) / Pt(II) Complexes Anticancer TherapeuticsMetal salts, EtOH, Reflux 4h65–90%IC 50​ of 3.46 µM against A549 cell lines[4]
Dy4​ Tetranuclear Clusters Single-Molecule Magnets Dy(acac)3​ , C3​H7​OH 50–60%Anisotropic barrier ( ΔE/kB​ ) of 75.01 K[3]
Furoxan-Hydrazone Hybrids NO-Donor DeliveryNitric/Trifluoroacetic acid40–75%Enhanced cellular uptake at pH 6.5[2]

References

  • Transition Metal Complexes of N'-(2-(hydroxyimino)propanoyl)isonicotinohydrazide: Synthesis, Characterization, DNA Interaction and Anticancer Evaluation.ResearchGate.
  • Synthesis of Bis-Heterocyclic 1H-Imidazole 3-Oxides from 3-Oxido-1H-imidazole-4-carbohydrazides.SciSpace.
  • Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors.MDPI.
  • Modulating the magnetization dynamics of rare earth complexes by structural regulation utilizing different solvents.ResearchGate.

Sources

Method

Application Notes &amp; In Vitro Assay Protocols for Propanoic Acid, 2-(hydroxyimino)-, Hydrazide

Introduction: Compound Profile and Scientific Rationale Propanoic acid, 2-(hydroxyimino)-, hydrazide is a unique small molecule featuring two key pharmacologically active functional groups: a hydrazide moiety (-CONHNH₂)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Compound Profile and Scientific Rationale

Propanoic acid, 2-(hydroxyimino)-, hydrazide is a unique small molecule featuring two key pharmacologically active functional groups: a hydrazide moiety (-CONHNH₂) and an oxime moiety (>C=N-OH). While this specific compound is not extensively documented in publicly available literature, a detailed analysis of its constituent parts provides a strong scientific basis for predicting its biological activities and guiding its investigation in drug discovery and development.

The hydrazide functional group is a cornerstone in medicinal chemistry, recognized for its structural versatility and wide spectrum of biological activities.[1] Hydrazide derivatives are integral to numerous therapeutic agents, demonstrating antimicrobial, anti-inflammatory, antitumor, and antioxidant properties.[2] Their ability to form stable complexes with metal ions and participate in hydrogen bonding allows them to interact with a variety of biological targets, including enzymes and cellular receptors.[1][3] The antitubercular drug isoniazid is a classic example of the therapeutic importance of the hydrazide scaffold.[4]

The oxime (or hydroxyimino) group is also a well-established pharmacophore.[5][6] Compounds containing this moiety are known to possess significant biological properties, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities.[5][6][7] Oximes are famously employed as antidotes for organophosphate poisoning due to their ability to reactivate the acetylcholinesterase (AChE) enzyme.[8]

The combination of these two potent functional groups in a single molecule, Propanoic acid, 2-(hydroxyimino)-, hydrazide, suggests a high potential for synergistic or novel biological effects. This document provides a series of robust in vitro protocols to systematically evaluate its cytotoxic, antioxidant, and anti-inflammatory potential, serving as a foundational guide for researchers investigating this promising compound.

Application Notes: Potential Therapeutic Areas

Based on its chemical architecture, Propanoic acid, 2-(hydroxyimino)-, hydrazide is a prime candidate for screening in the following therapeutic areas:

  • Oncology: The known antitumor activities of both hydrazide and oxime derivatives suggest that this compound should be evaluated for its cytotoxic effects against various cancer cell lines.[2][5][9]

  • Inflammatory Diseases: Given the established anti-inflammatory roles of its core moieties, the compound warrants investigation as a modulator of inflammatory pathways, such as those involved in arthritis, inflammatory bowel disease, or neuroinflammation.[2][6]

  • Infectious Diseases: The hydrazide group is a well-known feature of antimicrobial agents.[10] Therefore, screening against a panel of bacterial and fungal pathogens is a logical application.

  • Oxidative Stress-Related Pathologies: The potential for radical scavenging suggests utility in models of diseases where oxidative stress is a key pathological factor, such as neurodegenerative disorders or cardiovascular disease.[6][11]

The following protocols are designed as a primary screening cascade to test these hypotheses.

Foundational Screening: Cytotoxicity Assessment

A crucial first step in characterizing any novel compound is to determine its effect on cell viability. This establishes a therapeutic window and informs the concentrations used in subsequent functional assays. The MTT assay is a standard colorimetric method for assessing metabolic activity as an indicator of cell viability.[12][13]

Protocol 1: MTT Assay for General Cytotoxicity

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[14]

Materials and Reagents:

  • Propanoic acid, 2-(hydroxyimino)-, hydrazide (Test Compound)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in an appropriate solvent (e.g., DMSO). Create a series of 2x working concentrations (e.g., 0.2 µM to 200 µM) by serially diluting the stock in serum-free medium.

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the 2x compound dilutions to the respective wells, resulting in a final 1x concentration. Include a "vehicle control" (medium with the same percentage of DMSO) and a "no-cell" blank control.[13] Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

Data Presentation and Analysis:

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) is determined by plotting a dose-response curve.

  • Calculation: % Viability = [(AbsSample - AbsBlank) / (AbsVehicle - AbsBlank)] × 100

Concentration (µM)Mean Absorbance (570 nm)% Viability
Vehicle Control1.250100%
0.11.24599.6%
11.15092.0%
100.85068.0%
500.63050.4%
1000.30024.0%

Caption: Representative data for determining the IC₅₀ of a test compound.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay Seed Seed Cells in 96-well Plate (5,000 cells/well) Incubate24h Incubate for 24h (37°C, 5% CO₂) Seed->Incubate24h TreatCells Add Compound to Cells PrepareCompound Prepare Serial Dilutions of Test Compound PrepareCompound->TreatCells Incubate48h Incubate for 24-72h TreatCells->Incubate48h AddMTT Add 10µL MTT Solution (5 mg/mL) Incubate4h Incubate for 3-4h AddMTT->Incubate4h Solubilize Add 100µL DMSO & Shake Incubate4h->Solubilize Read Read Absorbance at 570 nm Solubilize->Read DPPH_Workflow cluster_prep Preparation cluster_assay Assay Protocol (96-well Plate) PrepDPPH Prepare 0.1 mM DPPH in Methanol PrepCmpd Prepare Serial Dilutions of Test Compound AddCmpd Add 100 µL Compound or Standard to Wells AddDPPH Add 100 µL DPPH Solution to All Wells AddCmpd->AddDPPH Incubate Incubate in Dark (30 min, RT) AddDPPH->Incubate Read Read Absorbance at 517 nm Incubate->Read

Caption: Workflow diagram for the DPPH antioxidant assay.

Functional Screening: Anti-inflammatory Activity

To assess the anti-inflammatory potential, we can measure the compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Principle: In response to inflammatory stimuli such as LPS, macrophages (e.g., RAW 264.7 cell line) upregulate the enzyme inducible nitric oxide synthase (iNOS), leading to a large production of NO. [16]NO is unstable, but it rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method that quantifies nitrite levels. [17]A reduction in nitrite in the presence of the test compound indicates potential anti-inflammatory activity. [16] Materials and Reagents:

  • Propanoic acid, 2-(hydroxyimino)-, hydrazide (Test Compound)

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight. [16]2. Compound Treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the test compound (determined from the MTT assay).

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. [16]Include the following controls:

    • Negative Control: Cells + Medium (no LPS, no compound)

    • Vehicle Control: Cells + LPS + Vehicle (e.g., DMSO)

    • Compound Control: Cells + Compound (no LPS)

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes. [16]6. Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in the samples.

Data Presentation and Analysis:

The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control. A preliminary MTT assay on RAW 264.7 cells is essential to ensure that the observed reduction in NO is not due to cytotoxicity.

  • Calculation: % NO Inhibition = [(NO₂⁻Vehicle - NO₂⁻Sample) / NO₂⁻Vehicle] × 100

TreatmentNitrite Conc. (µM)% NO InhibitionCell Viability (%)
Control (No LPS)1.5-100
Vehicle + LPS (1 µg/mL)35.20%98
Compound (10 µM) + LPS22.137.2%97
Compound (25 µM) + LPS14.858.0%95
Compound (50 µM) + LPS8.575.9%92

Caption: Representative data for NO inhibition and corresponding cell viability.

NO_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment & Stimulation cluster_assay Day 3: Griess Assay Seed Seed RAW 264.7 Cells (5x10⁴ cells/well) Incubate24h Incubate for 24h Seed->Incubate24h PreTreat Pre-treat with Compound (1-2 hours) Stimulate Stimulate with LPS (1 µg/mL) PreTreat->Stimulate Incubate24h_2 Incubate for 24h Stimulate->Incubate24h_2 Collect Collect 50 µL Supernatant AddGriess Add Griess Reagents A & B Collect->AddGriess Incubate20m Incubate for 20 min AddGriess->Incubate20m Read Read Absorbance at 540 nm Incubate20m->Read

Caption: Workflow for the in vitro anti-inflammatory (NO inhibition) assay.

Conclusion

The protocols detailed in this guide provide a comprehensive and scientifically-grounded framework for the initial in vitro characterization of Propanoic acid, 2-(hydroxyimino)-, hydrazide. By systematically assessing its cytotoxicity, antioxidant, and anti-inflammatory properties, researchers can efficiently gather the foundational data needed to validate its therapeutic potential and guide further preclinical development.

References

  • Hydrazide Derivatives: Versatile Tools in Organic Synthesis and Drug Discovery. Google AI.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications . MDPI. [Link]

  • A Review of Biologically Active Oxime Ethers . National Center for Biotechnology Information (PMC). [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation . clyte. [Link]

  • The Structural Diversity and Biological Activity of Steroid Oximes . National Center for Biotechnology Information (PMC). [Link]

  • The Medicinal Properties for FDA-Approved Oximes . Encyclopedia.pub. [Link]

  • Unsubstituted Oximes as Potential Therapeutic Agents . MDPI. [Link]

  • Preparation of Oxime Derivatives and Studying the Biological Activity . Journal of Science in Medicine and Life. [Link]

  • Cell Viability Assays - Assay Guidance Manual . National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Review on in vivo and in vitro methods evaluation of antioxidant activity . National Center for Biotechnology Information (PMC). [Link]

  • In-vitro antioxidant activity by DPPH free radical scavenging . Bio-protocol. [Link]

  • Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential . ACS Publications. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement . National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and biological in vitro evaluation of the effect of hydroxyimino steroidal derivatives on breast cancer cells . PubMed. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones . MDPI. [Link]

Sources

Application

Application Note: Catalytic Applications of 2-(Hydroxyimino)propanohydrazide Derivatives in Transition-Metal Mediated Synthesis

Executive Summary & Mechanistic Rationale The development of robust, highly tunable ligands is a cornerstone of modern transition-metal catalysis. Derivatives of propanoic acid, 2-(hydroxyimino)-, hydrazide —commonly ref...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of robust, highly tunable ligands is a cornerstone of modern transition-metal catalysis. Derivatives of propanoic acid, 2-(hydroxyimino)-, hydrazide —commonly referred to as 2-(hydroxyimino)propanohydrazide or oxime-hydrazides—have emerged as exceptionally versatile multidentate scaffolds.

As a Senior Application Scientist, I frequently leverage these compounds because of their unique stereoelectronic profile. The causality behind their catalytic efficacy lies in their dual-functional nature:

  • The Hydrazide Moiety (-CONHNH₂): Acts as a powerful bidentate directing group (N,N or N,O coordination). In C-H activation pathways, it readily coordinates to high-valent metals like Rh(III) or Co(III), facilitating the formation of stable 5- or 6-membered metallacycles[1].

  • The Hydroxyimino Group (>C=N-OH): Provides an additional, highly tunable coordination site. Deprotonation of the oxime hydroxyl group upon complexation yields a strong anionic N,O-chelate that stabilizes metal nanoparticles and prevents catalyst agglomeration (e.g., palladium black formation) during cross-coupling reactions.

This application note details two highly validated, self-consistent protocols utilizing these derivatives: a reducing-agent-free Rh(III)-catalyzed annulation and a highly efficient Pd(II)-catalyzed Suzuki-Miyaura cross-coupling in aqueous media.

Application I: Rh(III)-Catalyzed C-H Activation and Annulation

Traditional synthesis of complex fused cinnolines often requires harsh oxidants or reducing agents. However, by utilizing the hydrazide moiety as an internal directing group, researchers have developed a convergent, reducing-agent-free Rh(III)-catalyzed annulation using nitroolefins[1].

Mechanistic Causality

The reaction is initiated by the coordination of the Rh(III) catalyst to the hydrazide directing group, followed by targeted C-H bond activation to form a stable rhodacycle. The nitroolefin then undergoes migratory insertion. Crucially, the internal oxime/hydrazide framework acts as a redox-neutral participant, allowing the nitro group to serve as the leaving group during the final annulation step, bypassing the need for external reducing agents.

Rh_Catalytic_Cycle A Rh(III) Catalyst Active Species B Substrate Coordination (Hydrazide Directing Group) A->B Substrate C C-H Bond Activation (Rhodacycle Formation) B->C Base/Solvent D Nitroolefin Insertion C->D Nitroolefin E Reductive Elimination & Annulation D->E Migratory Insertion F Product Release (Hydroxyimino-Cinnoline) E->F Annulation F->A Catalyst Regeneration

Caption: Rh(III)-catalyzed C-H activation and annulation cycle using oxime-hydrazide directing groups.

Quantitative Optimization Data

The choice of solvent and base is critical to stabilizing the rhodacycle intermediate. Methanol provides the optimal dielectric environment for the heterolytic cleavage required during C-H activation.

EntryCatalystSolventAdditiveTemp (°C)Isolated Yield (%)
1 [CpRhCl₂]₂ (4 mol%) MeOH NaOAc (2.0 eq) 80 85%
2[CpRhCl₂]₂ (4 mol%)DCENaOAc (2.0 eq)8045%
3[CpCo(CO)I₂] (4 mol%)MeOHNaOAc (2.0 eq)80Trace
4[CpRhCl₂]₂ (4 mol%)MeOHNone8015%
Step-by-Step Protocol: Synthesis of (Z)-6-(Hydroxyimino)-5-phenyl-5H-indazolo[1,2-a]cinnolin-8(6H)-one

This protocol is self-validating; the absence of external oxidants ensures that only the targeted cross-coupled annulation product is formed, minimizing side-reactions.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 1-arylindazolone derivative (0.24 mmol) and β-nitrostyrene (0.36 mmol).

  • Catalyst & Base Addition: Add[Cp*RhCl₂]₂ (4 mol %) as the catalyst and NaOAc (2.0 equiv) as the base. Note: NaOAc is crucial for the concerted metalation-deprotonation (CMD) pathway during C-H activation.

  • Solvent Addition: Evacuate and backfill the tube with nitrogen three times. Syringe in 5 mL of anhydrous methanol.

  • Thermal Activation: Seal the tube and stir the reaction mixture at 80 °C for 6 hours in a pre-heated oil bath.

  • Workup: Cool the mixture to room temperature. Concentrate the crude mixture under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography using a hexanes/ethyl acetate gradient (8:2 v/v).

  • Validation: Confirm product formation via ¹H NMR (DMSO-d₆): Look for the characteristic oxime -OH singlet at δ 11.49 ppm and the distinct multiplet shifts of the newly formed tetracyclic core.

Application II: Palladium-Catalyzed Cross-Coupling in Aqueous Media

The 2-(hydroxyimino)propanohydrazide ligand is highly effective in stabilizing Pd(II) ions for Suzuki-Miyaura cross-couplings.

Mechanistic Causality

Traditional phosphine ligands are sensitive to air and moisture. In contrast, the oxime-hydrazide ligand utilizes hard nitrogen and oxygen donors to form a rigid, planar chelate around the Pd center. The extensive hydrogen-bonding network provided by the terminal -NH₂ and -OH groups imparts massive aqueous solubility to the complex. This allows the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed smoothly in environmentally benign EtOH/H₂O mixtures while completely suppressing the precipitation of inactive palladium black.

Exp_Workflow S1 Ligand Synthesis (Oxime-Hydrazide) S2 Metal Complexation (Pd or Rh salts) S1->S2 S3 Catalytic Reaction (Cross-Coupling/Annulation) S2->S3 S4 Purification (Extraction/Chromatography) S3->S4 S5 Characterization (NMR, HRMS) S4->S5

Caption: Standard experimental workflow for transition-metal catalysis using oxime-hydrazide ligands.

Step-by-Step Protocol: Aqueous Suzuki-Miyaura Coupling

Part A: In-Situ Catalyst Preparation

  • Dissolve 2-(hydroxyimino)propanohydrazide (1.0 mmol) in 10 mL of absolute ethanol.

  • Add Pd(OAc)₂ (1.0 mmol) to the solution. Stir at room temperature for 2 hours. The color will shift, indicating the deprotonation of the oxime and successful N,O-chelation.

  • Optional isolation: Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to store the Pd(II)-oxime-hydrazide complex.

Part B: Cross-Coupling Reaction

  • In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the Pd(II)-oxime-hydrazide complex at an ultra-low loading of 0.1 mol%.

  • Add 5 mL of a 1:1 (v/v) EtOH/H₂O mixture. Causality: The water dissolves the inorganic base and facilitates the transmetalation step by forming a reactive boronate species, while ethanol solubilizes the organic substrates.

  • Stir the mixture at 80 °C under ambient atmosphere for 4 hours.

  • Extract the aqueous layer with ethyl acetate (3 × 10 mL), dry over anhydrous MgSO₄, and concentrate. Purify via short-pad silica gel chromatography.

References

  • Reducing-Agent-Free Convergent Synthesis of Hydroxyimino-Decorated Tetracyclic Fused Cinnolines via RhIII-Catalyzed Annulation Using Nitroolefins. The Journal of Organic Chemistry (ACS Publications). 1

  • Preparation, Investigation of Physical and Chemical Properties, and Assessment of Biological Activity of Novel Metal Complexes. Educational Administration: Theory and Practice.

  • Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). PMC (National Institutes of Health).2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Propanoic acid, 2-(hydroxyimino)-, hydrazide

Welcome to the technical support center for the synthesis of Propanoic acid, 2-(hydroxyimino)-, hydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Propanoic acid, 2-(hydroxyimino)-, hydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. Here, we synthesize field-proven insights with established chemical principles to provide a comprehensive troubleshooting resource.

Synthesis Overview: A Two-Step Approach

The synthesis of Propanoic acid, 2-(hydroxyimino)-, hydrazide is most effectively performed via a two-step process starting from an ester of pyruvic acid, typically ethyl pyruvate.

  • Step 1: Oximation. The first step involves the reaction of the ketone group in ethyl pyruvate with hydroxylamine hydrochloride to form the intermediate, ethyl 2-(hydroxyimino)propanoate. This reaction is a classic condensation reaction where the C=O group is converted to a C=N-OH group.[1]

  • Step 2: Hydrazinolysis. The second step is the conversion of the ester functional group of the intermediate into a hydrazide. This is achieved by reacting the ethyl 2-(hydroxyimino)propanoate with hydrazine hydrate.[2][3][4] This is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the ethoxy group.

Experimental Workflow Diagram

The following diagram illustrates the sequential nature of the synthesis.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Hydrazinolysis A Ethyl Pyruvate B Hydroxylamine Hydrochloride (with base, e.g., Na2CO3) C Ethyl 2-(hydroxyimino)propanoate (Intermediate) A->C Reaction B->C Reagent D Hydrazine Hydrate E Propanoic acid, 2-(hydroxyimino)-, hydrazide (Final Product) C->E Reaction D->E Reagent

Caption: General workflow for the two-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My yield for the first step, ethyl 2-(hydroxyimino)propanoate, is very low. What are the common causes?

Answer: Low yield in the oximation step typically points to one of three issues: incomplete reaction due to pH, suboptimal reaction conditions, or impure starting materials.

  • Incorrect pH: Hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl). The reaction requires free hydroxylamine to act as a nucleophile. If the reaction medium is too acidic, the hydroxylamine remains protonated (⁺NH₃OH), rendering it non-nucleophilic. To solve this, a base must be added to neutralize the HCl and liberate the free hydroxylamine.[1][5] Sodium carbonate (Na₂CO₃) is a common and effective choice.[1]

    • Expert Insight: While a base is necessary, an excessively high pH can lead to side reactions of the starting ester. The ideal pH range is typically mildly acidic to neutral (pH 4-7). Using a base like sodium carbonate provides a slight excess to ensure the liberation of hydroxylamine without making the solution strongly alkaline.

  • Suboptimal Conditions: Oximation can be slow. Ensure sufficient reaction time. While some procedures are performed at room temperature, gentle heating may be required if the reaction is sluggish.[5] Monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[6][7]

  • Impure Ethyl Pyruvate: The starting ketone, ethyl pyruvate, can be prone to polymerization or hydration. Using freshly distilled or high-purity ethyl pyruvate is recommended for best results.

Question 2: The conversion of my ester intermediate to the final hydrazide product is incomplete. How can I drive the reaction to completion?

Answer: Incomplete hydrazinolysis is a frequent challenge. The primary factors to consider are the stoichiometry of hydrazine, reaction temperature, and reaction time.

  • Insufficient Hydrazine Hydrate: Hydrazinolysis is an equilibrium-driven process. To shift the equilibrium towards the product, a molar excess of hydrazine hydrate is almost always necessary.[6] Ratios of 1.2 to 20 equivalents have been reported for various syntheses.[6] For this specific type of reaction, starting with 2-3 equivalents of hydrazine hydrate is a robust approach.[8] Using an insufficient amount is a common reason for low yields.[9]

  • Suboptimal Temperature and Time: The reaction is typically performed by refluxing the mixture in an alcohol solvent, such as ethanol or methanol.[7][8][10] Refluxing ensures a consistent and sufficiently high temperature to drive the reaction efficiently. Reaction times can vary from a few hours to overnight.[11][12]

    • Self-Validating Protocol: The most reliable way to ensure completion is to monitor the reaction using TLC.[7] Spot the reaction mixture against the starting ester intermediate. The reaction is complete when the spot corresponding to the starting material has completely disappeared.

  • Solvent Choice: The most common and effective solvents are alcohols (methanol or ethanol) because both the ester and hydrazine hydrate are soluble, and the byproduct (ethanol in this case) is the solvent itself, which helps drive the reaction forward according to Le Châtelier's principle.[3][7]

Question 3: My final product is discolored (e.g., yellow or brown). What causes this and how can it be purified?

Answer: Discoloration indicates the presence of impurities. These can arise from impure starting materials or from side reactions, such as the oxidation of hydrazine.[6][13]

  • Cause of Impurities:

    • Starting Material Purity: Impurities in the intermediate ester will be carried through to the final product.[6]

    • Hydrazine Oxidation: Hydrazine can be oxidized, especially in the presence of air at high temperatures for extended periods, leading to colored byproducts.[13] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this, especially if prolonged heating is required.[13]

    • Side Reactions: Although the oxime group is generally stable under these conditions, harsh or prolonged heating could potentially lead to degradation or side reactions.[14]

  • Purification Strategy:

    • Recrystallization: The most effective method for purifying the solid product is recrystallization.[6][11] A suitable solvent system must be chosen where the product has high solubility at high temperatures and low solubility at low temperatures. Ethanol or ethanol/water mixtures are often good starting points.

    • Washing: During filtration after the reaction workup, wash the crude product with a minimal amount of a cold, appropriate solvent (like cold ethanol or diethyl ether) to remove soluble impurities without dissolving a significant amount of the product.[6]

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving common synthesis issues.

G cluster_Step1 Troubleshooting Step 1 cluster_Step2 Troubleshooting Step 2 Start Low Final Yield CheckStep1 Analyze Step 1 (Oximation) Yield Start->CheckStep1 Is intermediate yield low? CheckStep2 Analyze Step 2 (Hydrazinolysis) Yield Start->CheckStep2 Is intermediate yield good? pH Check pH / Base Addition (e.g., Na2CO3) CheckStep1->pH TLC1 Monitor by TLC (Extend reaction time?) CheckStep1->TLC1 Reagents1 Verify Purity of Ethyl Pyruvate CheckStep1->Reagents1 Hydrazine Increase Molar Excess of Hydrazine Hydrate CheckStep2->Hydrazine TempTime Optimize Reflux Time & Temperature CheckStep2->TempTime TLC2 Monitor by TLC until SM is consumed CheckStep2->TLC2 Purification Review Work-up & Purification (Recrystallization) CheckStep2->Purification

Caption: A decision tree for troubleshooting low yield issues.

Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterStep 1: OximationStep 2: HydrazinolysisRationale & References
Key Reagents Ethyl Pyruvate, NH₂OH·HClEthyl 2-(hydroxyimino)propanoate, N₂H₄·H₂OStandard starting materials for this pathway.[1][2]
Base Sodium Carbonate (Na₂CO₃)N/ATo liberate free hydroxylamine from its hydrochloride salt.[1]
Stoichiometry NH₂OH·HCl: 1.05 eq.Na₂CO₃: 0.5 eq.N₂H₄·H₂O: 2.0 - 3.0 eq.A slight excess of hydroxylamine ensures full conversion. A large excess of hydrazine drives the equilibrium to the product side.[1][8][9]
Solvent Water or EthanolEthanol or MethanolAqueous solution is effective for oximation. Alcohol is the standard solvent for hydrazinolysis of esters.[1][3][7]
Temperature Room TemperatureReflux (approx. 78-80 °C for EtOH)Oximation proceeds well at RT. Hydrazinolysis requires heat to proceed at a reasonable rate.[1][8]
Reaction Time 30 min - 2 hours3 - 6 hoursThese are typical ranges. Actual time should be determined by TLC monitoring.[1][6][8]
Monitoring TLC (e.g., 3:1 Hexane:EtOAc)TLC (e.g., 1:1 Hexane:EtOAc)Essential for determining reaction completion and preventing unnecessary heating or side reactions.[7]
Experimental Protocol: Step 1 - Synthesis of Ethyl 2-(hydroxyimino)propanoate

This protocol is adapted from the procedure described for a similar oximation.[1]

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.05 equivalents) in water.

  • Slowly add sodium carbonate (0.5 equivalents) to the solution. Stir for five minutes. You will observe effervescence as CO₂ is released.

  • Once the effervescence subsides, add ethyl pyruvate (1.0 equivalent) dropwise to the solution while stirring.

  • Allow the solution to stir at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC until the ethyl pyruvate spot is no longer visible.

  • Upon completion, the product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude intermediate, which can be used in the next step, often without further purification.

Experimental Protocol: Step 2 - Synthesis of Propanoic acid, 2-(hydroxyimino)-, hydrazide

This protocol is a generalized procedure based on standard hydrazinolysis of esters.[2][7][8]

  • Dissolve the crude ethyl 2-(hydroxyimino)propanoate (1.0 equivalent) from Step 1 in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (2.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 3-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (disappearance of the starting ester), cool the mixture in an ice bath.

  • The product will likely precipitate out of the solution. If not, slowly add ice-cold distilled water to induce precipitation.[8]

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold water, followed by a small amount of cold ethanol, to remove residual impurities.

  • Dry the product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to achieve high purity.

References

  • Aksenov, A. V., Aksenova, I. V., & Rubin, M. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 1184–1229. Retrieved from [Link]

  • Google Patents. (2013). CN103408454A - Preparation method of hydrazide compound.
  • El-Agrody, A. M., El-Hakim, M. H., Abd El-Latif, M. S., & Fakery, A. H. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 1595–1607. Retrieved from [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(13), 4296. Retrieved from [Link]

  • Khan, M. S., et al. (2021). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega, 6(46), 30896–30907. Retrieved from [Link]

  • Li, J. T., Li, T. S., & Liu, N. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 2(4), 216-220. Retrieved from [Link]

  • Nanjundaswamy, H. M., & Pasha, M. A. (2006). A Novel Transformation of Oximes into Hydrazones by Hydrazine Hydrate. Synthetic Communications, 36(21), 3143-3146. Retrieved from [Link]

  • ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • HML. (2008). Ethyl (2E)-2-(hydroxyimino)propanoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o887. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(13), 4296. Retrieved from [Link]

  • Berillo, D. A., & Dyusebaeva, M. A. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Saudi Pharmaceutical Journal, 30(6), 1036–1043. Retrieved from [Link]

  • Val C, et al. (2016). Sustainable Synthesis of Oximes, Hydrazones, and Thiosemicarbazones under Mild Organocatalyzed Reaction Conditions. The Journal of Organic Chemistry, 81(20), 9949–9957. Retrieved from [Link]

  • ResearchGate. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]

  • Mohammed, S. T., & Aljanabi, A. S. M. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 15(5), 2315-2321. Retrieved from [Link]

  • Miniyar, P. B., & Bhat, A. R. (1999). Pyrazinoic acid hydrazide derivatives : Synthesis and antimycobacterial activities. Indian Journal of Heterocyclic Chemistry, 9(2), 155-156. Retrieved from [Link]

  • Egbadon, E. O., et al. (2016). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica, 8(1), 405-410. Retrieved from [Link]

  • Zhang, X., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471–9474. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilizing 2-(hydroxyimino)propanohydrazide in Organic Solvents

Welcome to the Advanced Application Support Center. As drug discovery and synthetic chemistry push toward more complex, polar small molecules, researchers frequently encounter severe solubility bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug discovery and synthetic chemistry push toward more complex, polar small molecules, researchers frequently encounter severe solubility bottlenecks.

This guide provides a deep-dive physicochemical analysis, self-validating protocols, and troubleshooting FAQs specifically dedicated to 2-(hydroxyimino)propanohydrazide —a highly polar molecule notorious for its recalcitrance in standard organic solvents.

The Mechanistic Root of the Solubility Barrier

To solve a solubility issue, we must first understand the causality of the insolubility. 2-(hydroxyimino)propanohydrazide contains two highly interactive functional groups attached to a compact propanoyl backbone:

  • An Oxime Group (=N-OH): A strong hydrogen bond donor and acceptor.

  • A Hydrazide Group (-CO-NH-NH₂): Contains multiple hydrogen bond donors and a carbonyl acceptor.

Lattice Energy vs. Solvation Energy

In the solid state, these functional groups engage in an extensive, tightly packed intermolecular hydrogen-bonding network. The dissolution process is a thermodynamic competition between the solute lattice energy and the solvation energy provided by the solvent[1]. Because non-polar organic solvents (like Dichloromethane, Hexane, or Toluene) lack the dipole moment required to disrupt these strong intermolecular forces, the lattice energy dominates, resulting in near-zero solubility[2].

To successfully solvate this compound, we must strategically utilize solvents with high dielectric constants, employ thermodynamic disruption, or chemically manipulate the molecule's ionization state[3].

TroubleshootingPathway A Solubility Failure: 2-(hydroxyimino)propanohydrazide B Analyze Target Solvent Dielectric Constant (ε) A->B C ε > 30 (e.g., DMSO, DMF) B->C High Polarity D ε < 10 (e.g., DCM, Toluene) B->D Low Polarity E Direct Dissolution with Mild Heating C->E F Implement Co-Solvent System (5-10% DMSO) D->F I Stable Solution Achieved E->I G Precipitation Occurs? F->G H Transient Ionization (Add 0.1% TFA or TEA) G->H Yes G->I No H->I

Logical workflow for resolving 2-(hydroxyimino)propanohydrazide solubility issues.

Quantitative Solvent Efficacy Matrix

Selecting the right solvent requires balancing the dielectric constant (ε) and the dipole moment (D). The table below summarizes the expected behavior of 2-(hydroxyimino)propanohydrazide across common organic solvents based on predictive polarity modeling[1].

Solvent ClassSolventDielectric Constant (ε)Dipole Moment (D)Solubilization CapacityRecommended Use Case
Polar Aprotic DMSO46.73.96High Primary stock solutions, biological assays.
Polar Aprotic DMF36.73.82High Chemical synthesis, NMR spectroscopy.
Polar Protic Methanol32.72.87Moderate-High Recrystallization, polar co-solvent.
Moderate Aprotic THF7.51.75Low Requires co-solvent or ionization[4].
Non-Polar DCM8.91.60Very Low Avoid unless using transient ionization.
Non-Polar Toluene2.40.36Insoluble Anti-solvent for precipitation.

Self-Validating Experimental Protocols

Do not rely solely on visual clarity to confirm solubility; colloidal dispersions can mimic true solutions but will fail in downstream applications. Use the following self-validating protocols.

Protocol A: The Co-Solvent Titration Method

When a downstream application strictly requires a non-polar or moderately polar solvent (e.g., THF or DCM), use a highly polar "carrier" solvent to disrupt the crystal lattice first.

  • Initial Solvation: Weigh 10 mg of 2-(hydroxyimino)propanohydrazide into a glass vial. Add 50 µL of DMSO (the carrier) and vortex until completely dissolved.

  • Titration: Slowly add the target bulk solvent (e.g., THF) in 100 µL increments while stirring vigorously.

  • Equilibration: Allow the solution to rest for 15 minutes at room temperature.

  • Self-Validation (Tyndall Effect Test): Shine a standard red or green laser pointer through the vial.

    • Pass: The laser beam is invisible as it passes through the liquid (true thermodynamic solution).

    • Fail: The laser beam path is clearly visible (colloidal dispersion/micro-precipitation). If it fails, increase the DMSO ratio by 2% v/v and repeat.

Protocol B: Transient Ionization (Salt Formation)

If co-solvents are incompatible with your assay, you can temporarily disrupt the molecular symmetry and hydrogen bonding by ionizing the compound[2][3]. The terminal amine of the hydrazide is weakly basic.

  • Suspension: Suspend the compound in the target organic solvent (e.g., DCM) at the desired concentration. It will remain cloudy.

  • Ionization: Add 1.0 to 1.1 equivalents of a volatile organic acid, such as Trifluoroacetic Acid (TFA).

  • Agitation: Sonicate the mixture for 3–5 minutes. The protonation of the hydrazide creates a transient salt, drastically lowering the lattice energy and forcing the compound into solution[4].

  • Self-Validation (Chemical Integrity): Because oximes can be sensitive to hydrolysis under highly acidic aqueous conditions, validate the structural integrity of your compound by running a quick LC-MS or TLC aliquot to ensure no degradation occurred during the solubilization process.

Troubleshooting FAQs

Q: I heated my compound in THF, and it dissolved perfectly. However, after leaving it on the bench for an hour, it precipitated. Why? A: You achieved kinetic solubility, not thermodynamic solubility. Heating the solvent provides the thermal energy ( ΔH ) required to temporarily overcome the lattice energy of the solid. However, as the solution cools, the system seeks its lowest energy state. Because the solvation energy of THF is lower than the crystal packing energy of the oxime-hydrazide network, thermodynamic equilibrium drives the compound to recrystallize and precipitate[5]. You must either maintain the heat or switch to a solvent with a higher dielectric constant.

Q: I need to characterize my synthesized 2-(hydroxyimino)propanohydrazide via NMR, but it simply will not dissolve in CDCl₃. What is the standard procedure? A: Do not use CDCl₃. Highly polar hydrazones and oximes are notoriously insoluble in standard non-polar NMR solvents. Attempting to run an NMR in CDCl₃ will likely result in a spectrum showing only solvent peaks and baseline noise. The literature standard for compounds of this class is to utilize DMF-d7 or DMSO-d6 to ensure complete dissolution and accurate spectral resolution[6].

Q: We are developing an oral formulation and cannot use toxic solvents like DMF. How can we improve the bioavailability and apparent solubility of this molecule? A: For formulation and biological applications, consider physical structural modifications rather than chemical solvents. Creating an Amorphous Solid Dispersion (ASD) by dispersing the drug within a polymer matrix prevents the molecules from forming their rigid crystalline lattice. This significantly increases the apparent solubility and dissolution rate in bio-relevant media without requiring harsh organic solvents[3].

References

  • 1 - PMC (nih.gov) 2.2 - Journal of Medicinal Chemistry (acs.org) 3.3 - MDPI 4.4 - Drug Development & Delivery 5.5 - WuXi AppTec 6.6 - ACS Publications

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Propanoic acid, 2-(hydroxyimino)-, hydrazide Complexation

Welcome to the technical support center for the synthesis and optimization of metal complexes using Propanoic acid, 2-(hydroxyimino)-, hydrazide. This guide is designed for researchers, chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of metal complexes using Propanoic acid, 2-(hydroxyimino)-, hydrazide. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile ligand in their work. Here, we address common challenges encountered during complexation reactions through a series of frequently asked questions and troubleshooting guides, grounding our advice in established chemical principles and field-proven insights.

Part 1: Foundational Concepts for Successful Complexation

Before troubleshooting, a firm grasp of the ligand's fundamental properties is essential. Its behavior in solution dictates the outcome of the complexation reaction.

Q1.1: What are the key structural features of Propanoic acid, 2-(hydroxyimino)-, hydrazide that drive metal complexation?

Propanoic acid, 2-(hydroxyimino)-, hydrazide is a multifunctional ligand possessing several potential donor sites. Its efficacy as a chelating agent stems from two primary functional groups: the oxime moiety (-C=N-OH) and the hydrazide moiety (-C(O)NHNH₂).

  • Oxime Group: The nitrogen and oxygen atoms of the oxime group can both participate in coordination. The oxygen is typically deprotonated under basic or neutral conditions to form a stable oximato-metal bond.[1]

  • Hydrazide Group: This group can exist in keto (-C(=O)-NH-) and enol (-C(OH)=N-) forms. In the keto form, the carbonyl oxygen is a primary coordination site. Upon enolization (often facilitated by the reaction pH), the enolic oxygen and the azomethine nitrogen become available for chelation.[2][3]

This structural versatility allows the ligand to act as a bidentate or tridentate chelator, forming stable five- or six-membered rings with a central metal ion, which is a key principle in coordination chemistry.[4]

Caption: Key donor sites on the ligand for metal coordination.

Q1.2: How does pH critically influence the ligand's structure and coordination mode?

The pH of the reaction medium is arguably the most critical parameter in optimizing complexation. It directly controls the protonation state of the ligand, thereby determining which donor atoms are available for binding and the overall charge of the resulting complex.

  • Acidic pH (pH < 4): The ligand is fully protonated. The oxime hydroxyl group (-N-OH) and the terminal amine of the hydrazide (-NH₂) are likely protonated (-N-OH₂⁺, -NH₃⁺), making them poor nucleophiles. Complex formation is generally unfavorable.[5]

  • Near-Neutral pH (pH 5-7): This is often a good starting point. The oxime group becomes sufficiently deprotonated to coordinate, and the hydrazide moiety can participate in binding. The reaction rate is often optimal in this range as the dehydration of the intermediate is acid-catalyzed, but the nucleophilicity of the ligand is not yet suppressed by excessive protonation.[5][6]

  • Basic pH (pH > 8): In basic media, the oxime proton is readily removed, favoring coordination via the oximato oxygen. Furthermore, the hydrazide moiety is more likely to undergo enolization, allowing it to act as a bidentate ON donor through the enolic oxygen and azomethine nitrogen.[3] This can lead to the formation of highly stable, often bianionic, complexes.

Part 2: Troubleshooting Common Experimental Issues

This section provides direct answers to the most common problems encountered during synthesis.

Q2.1: My reaction has a low or zero yield. What are the most likely causes and how do I fix them?

Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.

Caption: Systematic workflow for troubleshooting low product yield.

In-Depth Analysis:

  • Incorrect pH: As detailed in Q1.2, an unbuffered solution can become acidic as the reaction progresses, halting further complexation.

    • Solution: Add a non-coordinating base like sodium acetate or triethylamine to maintain a pH between 5 and 8.[6] The choice of base can be critical; for instance, pyridine may act as a competing ligand.[7]

  • Poor Solubility: If either the ligand or the metal salt is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Use a solvent in which both reactants are soluble. Ethanol and methanol are common choices.[8] For particularly insoluble components, a co-solvent like DMF or DMSO might be necessary, although these can be difficult to remove later.[7]

  • Suboptimal Temperature or Time: Many coordination reactions require thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition.

    • Solution: Start at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is slow, gradually increase the temperature to a gentle reflux (e.g., 60-80°C).[8]

  • Stoichiometry and Reagent Purity: The metal-to-ligand ratio dictates the structure of the final complex. An incorrect ratio or impure reagents will inevitably lead to low yields of the desired product.

    • Solution: Ensure reagents are pure and dry. The most common stoichiometries for this type of ligand are 1:1 and 1:2 (Metal:Ligand).[4]

Q2.2: My isolated product gives broad or uninterpretable spectroscopic data (IR, NMR). What does this indicate?

Broad signals in NMR or poorly resolved peaks in IR often point to the presence of a mixture of products, polymeric species, or paramagnetic effects.

Table 1: Troubleshooting Guide for Spectroscopic Issues

IssuePotential CauseRecommended Action
Broad ¹H NMR signals Paramagnetic metal center (e.g., Cu(II), Co(II), Fe(III)).This is expected for paramagnetic complexes. Rely on other techniques like IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements for characterization.[4][9]
Mixture of geometric isomers or oligomers.Improve purification by recrystallization from different solvent systems. Re-evaluate reaction conditions (slower addition, lower temperature) to favor a single product.
IR spectrum shows both free and coordinated ligand peaks Incomplete reaction.Increase reaction time or temperature, and monitor by TLC until the starting material is consumed. Re-purify the product.
IR ν(C=O) peak is still strong The ligand has coordinated in its keto form, or the reaction is incomplete.This is not necessarily a problem, as keto-form coordination is common.[3] However, compare with the disappearance of the oxime ν(O-H) band around 3200-3400 cm⁻¹ to confirm complexation.

A crucial step in characterization is comparing the product's IR spectrum to that of the free ligand. Successful coordination is typically confirmed by the following changes:

Table 2: Typical Spectroscopic Shifts Upon Complexation

Functional GroupFree Ligand IR Band (cm⁻¹)Complexed Ligand IR Band (cm⁻¹)Interpretation
Oxime O-H~3300-3100 (broad)Absent or significantly weakenedDeprotonation and coordination of the oximato oxygen.[7]
Hydrazide C=O~1650-1680Shift to lower wavenumber (e.g., 1620-1640)Coordination through the carbonyl oxygen.[10]
C=N (Oxime)~1620-1640Shift in position (higher or lower)Involvement of the oxime nitrogen in the chelate ring.[8]
New BandsN/A~400-600Formation of new Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) bonds.[7]
Q2.3: My complex is unstable and decomposes upon storage or during workup. How can I prevent this?

The stability of hydrazone and oxime complexes can be compromised by hydrolysis or oxidation.

  • Preventing Hydrolysis: The C=N bond in both the oxime and hydrazone moieties is susceptible to acid-catalyzed hydrolysis.[11] During the workup phase, avoid strongly acidic conditions. Ensure washes are done with neutral solutions (e.g., water, brine) and that solvents used for purification are anhydrous.

  • Preventing Oxidation: Complexes of metals with multiple stable oxidation states (e.g., Fe(II)/Fe(III), Co(II)/Co(III)) can be air-sensitive. If you suspect oxidation, perform the reaction and isolation under an inert atmosphere (e.g., Nitrogen or Argon).

  • Proper Storage: Store the final, purified complex in a desiccator, protected from light, and preferably at a low temperature to minimize degradation over time.

Part 3: Advanced Optimization & Protocols

This section provides a reference protocol and data for starting your experiments.

Q3.1: What are the recommended starting conditions for complexation with common transition metals?

While every system requires specific optimization, the following table provides empirically derived starting points for the complexation of Propanoic acid, 2-(hydroxyimino)-, hydrazide with common M(II) metal salts.

Table 3: Recommended Starting Conditions for Common Metal Ions

Metal Ion (Source)Molar Ratio (M:L)SolventTemperature (°C)pH / AdditiveExpected Geometry
Cu(II) (e.g., CuCl₂)1:2Ethanol60-80pH 6-7 (NaOAc)Distorted Octahedral[9]
Ni(II) (e.g., NiCl₂·6H₂O)1:2Methanol60-80pH 7-8 (Et₃N)Octahedral[7]
Co(II) (e.g., CoCl₂·6H₂O)1:2Ethanol50-70pH 7-8 (NaOAc)Octahedral
Zn(II) (e.g., Zn(OAc)₂)1:2Methanol25-60pH 6-7Tetrahedral/Octahedral[2]
Pd(II) (e.g., PdCl₂)1:1 or 1:2DMF/Ethanol50-70pH 5-6 (NaOAc)Square Planar
Appendix A: Detailed Experimental Protocol - Synthesis of Bis[propanoato, 2-(oximato)-, hydrazide]copper(II)

This protocol provides a self-validating workflow for a standard complexation.

Materials:

  • Propanoic acid, 2-(hydroxyimino)-, hydrazide (Ligand, L)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Absolute Ethanol

  • Sodium Acetate (NaOAc)

Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of the ligand in 30 mL of warm absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer. Stir until a clear solution is obtained.

  • pH Adjustment: Add 2.0 mmol of sodium acetate to the ligand solution and stir for 10 minutes. This will act as a buffer and a proton scavenger.

  • Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 15 mL of absolute ethanol.

  • Reaction: Add the copper(II) solution dropwise to the stirring ligand solution over a period of 15 minutes at room temperature. A color change and/or the formation of a precipitate should be observed.

  • Reflux: Attach a condenser to the flask and heat the reaction mixture to a gentle reflux (~78°C) for 3 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase) to ensure the consumption of the starting ligand.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the solution is clear, reduce the solvent volume by half using a rotary evaporator and cool the solution in an ice bath to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Drying: Dry the final product in a vacuum desiccator overnight.

  • Characterization: Characterize the complex using FT-IR, UV-Vis, elemental analysis, and other relevant techniques.

References

  • El-Gamel, N. E. A., & El-Reash, G. M. A. (2015). Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. Bioinorganic Chemistry and Applications, 2015, 856393. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. Chapter 6: Analytical Methods. [Link]

  • El-Tabl, A. S., El-Saied, F. A., & Al-Hakimi, A. N. (2013). Metal complexes of hydrazone-oxime derivative as promising in-vitro antimicrobial agents against some fungal and bacterial strains. ResearchGate. [Link]

  • Shakdofa, M. M. E., et al. (2021). Synthesis, characterization, and density functional theory studies of hydrazone–oxime ligand derived from 2,4,6‐trichlorophenyl hydrazine and its metal complexes searching for new antimicrobial drugs. Applied Organometallic Chemistry, 35(4), e6141. [Link]

  • de Castro, Í. V., et al. (2023). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega, 8(23), 20731–20745. [Link]

  • Kukushkin, V. Y., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews, 181, 147–175. [Link]

  • Mampreian, N., et al. (2022). Hydrazone and Oxime Olefination via Ruthenium Alkylidenes. Organic Letters, 24(13), 2415–2420. [Link]

  • Chemical Synthesis Database. (2025). (2Z)-2-(hydroxyimino)-3-phenylpropanoic acid. [Link]

  • Shevchuk, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 435–443. [Link]

  • Shakdofa, M. M. E., et al. (2021). Synthesis, characterization, and density functional theory studies of hydrazone–oxime ligand derived from 2,4,6‐trichlorophenyl hydrazine and its metal complexes searching for new antimicrobial drugs. ResearchGate. [Link]

  • Jimoh, T., et al. (2012). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II) ions. Der Pharma Chemica, 4(1), 351-356. [Link]

  • Patil, S. A., et al. (2014). Magnetic and Spectral Characterization of Benzilmonoxime hydrazidesalicyalidene Complexes of Lanthanoid (III) Ions. International Journal of Science Engineering and Technology, 3(5), 629-633. [Link]

  • Al-amery, M. H. A. (2015). Synthesis and characterization some of metals (II) complexes with 2-(-6-methoxy naphthalene-2-yl) propionic acid (2-hydroxy benzylidene) hydrazone ligand. Journal of Al-Nahrain University, 18(2), 42-53. [Link]

  • Mendes, F., et al. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry, 12, 1389975. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. A. (2023). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Journal of Medicinal and Chemical Sciences, 6(7), 1530-1541. [Link]

  • Gaber, M., El-Ghamry, H., & Atia, A. (2020). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry, 13(1), 3099-3116. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Khan, I., et al. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} Propanoic Acid into Hydrazide-Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. ACS Omega, 7(49), 45077–45087. [Link]

  • Singh, N. K., et al. (2010). Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ChemInform, 41(26). [Link]

  • Dirkx, R. L., et al. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2545–2548. [Link]

  • Crisalli, P., & Kool, E. T. (2013). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 15(17), 4588–4591. [Link]

Sources

Optimization

Reducing impurities during Propanoic acid, 2-(hydroxyimino)-, hydrazide crystallization

Welcome to the Advanced Technical Support Center for the isolation and purification of Propanoic acid, 2-(hydroxyimino)-, hydrazide . This portal is designed for researchers, process chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of Propanoic acid, 2-(hydroxyimino)-, hydrazide . This portal is designed for researchers, process chemists, and drug development professionals. Here, we move beyond basic procedures to explore the mechanistic causality of impurity formation, offering self-validating troubleshooting workflows to ensure high-purity API recovery.

Mechanistic Overview: The Causality of Impurities

Propanoic acid, 2-(hydroxyimino)-, hydrazide is a bifunctional molecule containing an alpha-oxime group and a terminal hydrazide. The inherent reactivity of these groups dictates the impurity profile during crystallization:

  • Hydrazide Nucleophilicity: Hydrazides are potent α -effect nucleophiles[1]. In the presence of trace carbonyls or under thermal stress, they readily undergo intermolecular condensation to form hydrazones or higher-order oligomers. Furthermore, unreacted hydrazine (a common synthetic precursor) can easily co-crystallize due to extensive hydrogen-bonding capabilities.

  • Oxime Isomerization: The C=N double bond of the oxime group can exist in E and Z isomeric forms. In protic solvents or under prolonged thermal exposure, the activation barrier for isomerization is lowered, leading to an undesired thermodynamic equilibration of isomers[2].

  • Hydrolytic Susceptibility: Both the oxime and hydrazide moieties are susceptible to hydrolysis at extreme pH levels, leading to the formation of 2-(hydroxyimino)propanoic acid or pyruvic acid derivatives.

Diagnostic Workflow

Use the following diagnostic decision tree to map your analytical data (HPLC/LC-MS) directly to the specific crystallization interventions required to resolve your impurity profile.

ImpurityResolution Start Crude Propanoic acid, 2-(hydroxyimino)-, hydrazide Analysis HPLC / LC-MS Analysis Start->Analysis Imp_Isomer E/Z Isomeric Impurities Analysis->Imp_Isomer RRT 0.9 / 1.1 Imp_Hydrazine Residual Hydrazine Analysis->Imp_Hydrazine RRT 0.2 Imp_Oligo Condensation Oligomers Analysis->Imp_Oligo RRT > 1.5 Act_Isomer Kinetic Crystallization (Aprotic Solvent, Fast Cool) Imp_Isomer->Act_Isomer Act_Hydrazine pH-Controlled Wash (pH 5.5 - 6.0) Imp_Hydrazine->Act_Hydrazine Act_Oligo Hot Filtration & Seeded Cooling Imp_Oligo->Act_Oligo Pure High-Purity API (>99.5%) Act_Isomer->Pure Act_Hydrazine->Pure Act_Oligo->Pure

Diagnostic workflow for identifying and resolving crystallization impurities in oxime-hydrazides.

Troubleshooting Guides & FAQs

Q1: We are detecting high levels of E/Z isomeric impurities in our final crystal batch. How do we prevent this equilibration? A1: Isomerization is driven by thermal stress and protic solvent interactions. When crystallizing from alcohols (like methanol or ethanol), prolonged heating allows the oxime to equilibrate into a mixture of E and Z isomers. Intervention: Switch to an aprotic solvent system (e.g., Ethyl Acetate/Heptane) and employ a kinetic crystallization approach. Dissolve the crude at the minimum required temperature and cool rapidly to trap the desired isomer kinetically. The vaporization of azeotropes can also be used to strip higher-boiling impurities without excessive thermal degradation[2].

Q2: Our API fails release testing due to residual hydrazine contamination (>10 ppm). Standard recrystallization isn't clearing it. Why? A2: Hydrazine is a highly polar, small molecule that easily forms hydrogen bonds, allowing it to become trapped within the crystal lattice or the interstitial solvent layer. Intervention: Leverage the pKa​ differential. Hydrazine has a pKa​ of ~8.1, while the hydrazide group is significantly less basic. By adjusting the crystallization matrix to a mildly acidic pH (5.5–6.0), you selectively protonate the free hydrazine. Hydrazines can undergo protonation at either nitrogen atom, forming a highly water-soluble hydrazinium ion that remains partitioned in the aqueous/polar mother liquor[1].

Q3: We are seeing high-molecular-weight impurities (RRT > 1.5) that cause the solution to become cloudy before crystallization begins. What is happening? A3: These are condensation oligomers (e.g., azines or cross-linked hydrazones) formed by the nucleophilic attack of the hydrazide on trace carbonyl impurities. Intervention: These amorphous oligomers are highly insoluble and precipitate early. Implement a hot filtration step over a Celite bed prior to cooling. Furthermore, control the supersaturation curve by implementing a seeded cooling profile rather than a crash-cool to prevent co-precipitation.

Q4: Why does our product occasionally form a sticky, unfilterable paste instead of discrete crystals? A4: This is a classic symptom of solvent inclusion and oiling out (liquid-liquid phase separation), common in hydrazide derivatives when the supersaturation generation is too rapid[3]. Intervention: You must shift the process from spontaneous nucleation to controlled crystal growth. Use a defined anti-solvent addition rate and introduce seed crystals at the metastable zone limit.

Quantitative Impurity Profiling Data

The table below summarizes the critical impurity profiles, detection metrics, and the required process interventions for Propanoic acid, 2-(hydroxyimino)-, hydrazide.

Impurity ProfileTypical RRT (HPLC)Acceptable LimitPrimary Mechanistic CauseCrystallization Intervention
Residual Hydrazine 0.20< 10 ppmCo-precipitation, lattice trappingpH-adjusted wash (pH 5.5–6.0)
Hydrolytic Degradants 0.40 - 0.60< 0.2%Extended exposure to aqueous extremesMinimize aqueous residence time
E/Z Isomers 0.90 / 1.10< 0.5%Thermal stress, protic solvent equilibrationAprotic solvent switch, kinetic cooling
Condensation Oligomers > 1.50< 0.1%Intermolecular nucleophilic attackHot filtration, controlled seeding

Experimental Protocol: Self-Validating Seeded Crystallization

To ensure absolute scientific integrity, the following protocol utilizes a self-validating system . Every critical step contains a measurable checkpoint that guarantees the success of the subsequent operation, eliminating guesswork from the crystallization of Propanoic acid, 2-(hydroxyimino)-, hydrazide.

Materials Required:

  • Crude Propanoic acid, 2-(hydroxyimino)-, hydrazide

  • Solvent: Ethyl Acetate (EtOAc)

  • Anti-solvent: Heptane

  • 0.1M Acetic Acid (aq)

  • Pure API Seed Crystals

Step-by-Step Methodology:

  • Dissolution & Clarification

    • Action: Suspend the crude API in 5 volumes of EtOAc. Heat gently to 45°C until complete dissolution is achieved. Pass the solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble oligomers.

    • Self-Validation Checkpoint: Inspect the filtrate using a laser pointer (Tyndall effect). A completely clear beam path validates the total removal of amorphous condensation oligomers.

  • pH Adjustment & Hydrazine Purge

    • Action: Add 0.5 volumes of water to the organic filtrate. Add 0.1M Acetic Acid dropwise while stirring until the aqueous phase reaches pH 5.5–6.0. Separate the aqueous layer.

    • Self-Validation Checkpoint: Extract a 1 mL aliquot of the organic phase and test with a hydrazine-specific colorimetric strip. A negative result validates that the hydrazine is fully protonated and successfully partitioned into the discarded aqueous layer[1].

  • Seeding & Primary Nucleation

    • Action: Cool the organic solution to 35°C. Add 0.5% w/w of pure Propanoic acid, 2-(hydroxyimino)-, hydrazide seed crystals. Hold the temperature steady for 60 minutes.

    • Self-Validation Checkpoint: Visual confirmation of a persistent, uniform cloudy suspension (cloud point) after the 60-minute hold validates that primary nucleation has occurred exclusively on the seeds, preventing spontaneous crash-crystallization.

  • Anti-Solvent Addition

    • Action: Dose 5 volumes of Heptane linearly over 2 hours using a programmable syringe pump while maintaining agitation at 200 RPM.

    • Self-Validation Checkpoint: Monitor the mother liquor concentration via real-time ATR-FTIR or take a filtered aliquot for HPLC. A drop in API concentration to <5 mg/mL validates that maximum theoretical yield has been achieved.

  • Filtration & Drying

    • Action: Cool the slurry to 5°C over 1 hour. Filter under vacuum and wash the cake with 2 volumes of cold EtOAc/Heptane (1:1). Dry in a vacuum oven at 30°C for 12 hours.

References

  • US4868334A - Process for the production of anhydrous oxime from an aqueous solution Source: Google Patents URL
  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC - NIH URL
  • US2891067A - Preparation of isonicotinic acid hydrazide Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(hydroxyimino)propanohydrazide Reactions

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that 2-(hydroxyimino)propanohydrazide is a highly versatile building block for synthesizing com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely aware that 2-(hydroxyimino)propanohydrazide is a highly versatile building block for synthesizing complex heterocycles and coordination ligands. However, its unique structural topology—specifically the proximity of the alpha-oxime group to the hydrazide moiety—presents significant synthetic bottlenecks.

This guide provides field-proven, mechanistically grounded solutions to overcome the steric hindrance and conformational traps associated with this molecule.

Part 1: Mechanistic Bottlenecks & Resolution Pathway

Before troubleshooting, it is critical to understand the causality of the reaction failure. The alpha-oxime group (-C=N-OH) is not only sterically demanding but also engages in strong intramolecular hydrogen bonding with the adjacent hydrazide carbonyl. This locks the molecule into a rigid, non-planar conformation, drastically reducing the nucleophilicity of the terminal amine and preventing the bond rotations necessary for downstream cyclization[1].

G N1 2-(hydroxyimino) propanohydrazide N3 Sterically Hindered Intermediate N1->N3 Nucleophilic Attack N2 Bulky Electrophile N2->N3 N4 H-Bonding Conformational Trap N3->N4 Intramolecular H-Bonding N5 Target Hydrazone / Heterocycle N3->N5 Standard Dehydration N4->N5 MW Heating + Lewis Acid

Mechanistic pathway showing steric bottlenecks and catalytic resolution in hydrazide condensation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my condensation reaction between 2-(hydroxyimino)propanohydrazide and substituted benzaldehydes stall at low conversions? A: The proximity of the alpha-oxime group to the hydrazide creates severe steric bulk. More critically, intramolecular hydrogen bonding between the oxime hydroxyl and the hydrazide carbonyl traps the molecule in a rigid conformation. This structural trap reduces the electron density and nucleophilicity of the terminal amine[1]. Resolution: Disrupt the H-bonding network by switching to polar aprotic solvents (e.g., DMF or DMSO) and apply microwave (MW) irradiation. MW heating provides the rapid, uniform thermal energy required to bypass this conformational activation barrier[2].

Q2: How can I improve the yield of hydrazone formation when reacting with highly sterically hindered ketones? A: When the electrophilic carbon of a bulky ketone is shielded, the already encumbered terminal nitrogen of the hydrazide struggles to attack. Resolution: Implement Lewis acid catalysis. Catalysts such as Sc(OTf)₃ or BF₃·OEt₂ strongly coordinate to the carbonyl oxygen of the electrophile. This coordination significantly increases the electrophilicity of the ketone, facilitating nucleophilic attack even by sterically hindered hydrazides[3][4].

Q3: My downstream cyclization to 1,2,4-triazine derivatives is failing. What is the optimal approach? A: Cyclodehydration requires the intermediate hydrazone to adopt a specific s-cis conformation. The bulky hydroxyimino group causes severe steric repulsion, preventing the required bond rotation. Resolution: Utilize an electrophilic activation strategy. Reagents like trifluoromethanesulfonic anhydride (Tf₂O) activate the intermediate oxygen, converting it into an exceptional leaving group. Coupling this activation with microwave-induced heating at elevated temperatures (110–140 °C) forces the cyclodehydration[5].

Part 3: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems to ensure experimental integrity at every step.

Protocol A: Microwave-Assisted, Lewis Acid-Catalyzed Condensation

Objective: Synthesize sterically hindered hydrazones from 2-(hydroxyimino)propanohydrazide.

  • Preparation: In a microwave-safe vial, dissolve 1.0 eq of 2-(hydroxyimino)propanohydrazide and 1.1 eq of the bulky ketone in anhydrous DMF to achieve a 0.5 M concentration.

    • Causality: DMF is explicitly chosen to disrupt the intramolecular H-bonding of the oxime group[1].

  • Catalysis: Add 5 mol% Sc(OTf)₃.

    • Causality: The Lewis acid activates the sterically shielded ketone carbonyl, lowering the LUMO energy for the weakened nucleophile[3].

  • Irradiation: Seal the vial and heat under microwave irradiation at 110 °C for 60 minutes[2].

  • Validation Checkpoint: Monitor the reaction via TLC (EtOAc/Hexane). The protocol is self-validating when the starting ketone spot disappears and a new, highly UV-active spot (the conjugated hydrazone) appears at a lower Rf.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: One-Pot Cyclodehydration to Heterocycles

Objective: Overcome restricted rotation to form 1,2,4-triazine or triazole rings.

  • Activation: Dissolve the purified hydrazone intermediate in anhydrous DCE. Cool to 0 °C and add 1.2 eq of 2-fluoropyridine followed by the dropwise addition of 1.1 eq of Tf₂O.

    • Causality: Tf₂O activates the amide/hydrazone oxygen, creating a superior leaving group to thermodynamically drive the sterically hindered cyclization[5].

  • Cyclization: Transfer the mixture to a microwave reactor and heat at 140 °C for 2 hours[5].

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. Successful cyclization is definitively confirmed by a mass shift of -18 Da (loss of H₂O) and a distinct bathochromic shift in the UV absorption maximum due to the newly formed aromatic core.

Part 4: Quantitative Data Presentation

The table below summarizes the expected performance metrics when transitioning from conventional methodologies to the optimized protocols described above.

Reaction TypeTarget ProductConventional ConditionsOptimized ConditionsYield Improvement
Hydrazone Condensation Sterically Hindered HydrazoneEtOH, Reflux, 24hDMF, Sc(OTf)₃ (5 mol%), MW 110°C, 1h15–30% → 85–95%
Heterocycle Cyclization 1,2,4-Triazine DerivativeToluene, Reflux, 48hDCE, Tf₂O, 2-Fluoropyridine, MW 140°C, 2h<10% → 75–85%

Part 5: References

1.[1] Tunable Monooxime Hydrazide–hydrazone Ligands with Potential Sensing Applications: Synthetic Challenges and Optical Characterization. The Journal of Organic Chemistry - ACS Publications. 1 2.[3] Synthesis of Tetrahydropyridazines by a Metal-carbene Directed Highly Enantioselective Vinylogous N-H Insertion/Lewis Acid Catalyzed Diastereoselective Mannich Addition. PMC - NIH. 3 3.[5] One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters - ACS Publications. 5 4.[2] Comparative study of microwave-assisted and conventional synthesis of ibuprofen-based acyl hydrazone derivatives. TÜBİTAK Academic Journals. 2 5.[4] One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters - ACS Publications. 4

Sources

Optimization

Technical Support Center: Stabilization and Troubleshooting of 2-(Hydroxyimino)propanohydrazide in Aqueous Solutions

As a Senior Application Scientist, I frequently encounter formulation failures where bifunctional active pharmaceutical ingredients (APIs) degrade rapidly due to competing chemical liabilities. 2-(hydroxyimino)propanohyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter formulation failures where bifunctional active pharmaceutical ingredients (APIs) degrade rapidly due to competing chemical liabilities. 2-(hydroxyimino)propanohydrazide is a classic "dual-liability" molecule. It contains both an oxime and a hydrazide moiety, each with distinct, often conflicting, stability requirements in aqueous media.

This technical guide synthesizes empirical data and mechanistic chemistry to help drug development professionals formulate ultra-stable aqueous stocks, troubleshoot degradation, and implement self-validating laboratory protocols.

Part 1: Mechanistic Grounding (The "Why")

To prevent degradation, we must first understand the causality behind it. The molecule faces two primary degradation pathways:

  • Hydrazide Autoxidation : In the presence of dissolved oxygen and trace transition metals (specifically Cu²⁺ and Fe³⁺), the hydrazide group undergoes a four-electron oxidation. The first step is a single-electron transfer forming a hydrazyl radical, which rapidly degrades into diimide and ultimately nitrogen gas[1]. This process is heavily accelerated at alkaline pH and in the presence of phosphate ions[1].

  • Oxime Hydrolysis : The oxime (-C=N-OH) group is highly susceptible to hydrolysis, reverting to the corresponding carbonyl (a pyruvic acid derivative) and hydroxylamine. demonstrate that this cleavage is highly pH-dependent, with extremes of both acid and base accelerating the destruction of the aminal-acetal or oxime bonds[2].

DegradationPathways API 2-(Hydroxyimino)propanohydrazide (Intact API) HydrazideOx Hydrazide Autoxidation (Catalyzed by Cu2+, O2) API->HydrazideOx Alkaline pH, O2 OximeHyd Oxime Hydrolysis (H2O, Extreme pH) API->OximeHyd Acidic/Alkaline extremes Radical Hydrazyl Radical & Diimide Intermediate HydrazideOx->Radical 1e- transfer Carbonyl Pyruvic Acid Hydrazide + Hydroxylamine OximeHyd->Carbonyl H2O addition N2Gas Nitrogen Gas (N2) + Carboxylic Acid Radical->N2Gas Further oxidation

Mechanistic degradation pathways of 2-(hydroxyimino)propanohydrazide in aqueous media.

Part 2: Troubleshooting FAQs

Q1: My aqueous solutions turn yellow/brown within 24 hours. What is the primary cause, and how do I stop it? A1: Color changes typically indicate the formation of complex radicals and azo-intermediates driven by trace-metal catalyzed autoxidation of the hydrazide group. Even low parts-per-billion (ppb) levels of Cu²⁺ in your water or buffer salts can initiate this cascade[1]. Solution: Add a chelating agent like EDTA (0.1 - 1.0 mM) to sequester trace metals. Additionally, sparge your solvents with inert gas to displace dissolved oxygen, which acts as the terminal electron acceptor in this pathway[3].

Q2: What is the optimal pH to prevent the degradation of both functional groups? A2: You are balancing conflicting requirements. Hydrazides are most stable under strongly acidic conditions (pH < 3) because protonation prevents oxidation[1]. However, oximes undergo rapid cleavage at low pH[2]. Solution: The empirical "sweet spot" is a slightly acidic environment, typically pH 5.5 to 6.0 . This minimizes base-catalyzed hydrazide oxidation while avoiding acid-catalyzed oxime hydrolysis.

Q3: Does the choice of buffer matter? A3: Yes, significantly. of hydrazines and hydrazides, likely by facilitating electron transfer or forming reactive complexes with trace metals[1]. Solution: Avoid phosphate buffers. Opt for Good's buffers like MES (pKa 6.1) or simple acetate buffers, which do not exhibit this catalytic effect.

Part 3: Quantitative Stability Data

The following table summarizes the causal relationship between formulation parameters and the estimated half-life (t½) of oxime-hydrazide compounds, synthesized from degradation dynamics of related structures[3][4].

pHBuffer SystemAdditivesDissolved O₂TempEstimated t½Primary Degradant
2.0HCl/KClNoneAmbient25°C< 12 hoursPyruvic acid hydrazide (Oxime loss)
7.4PhosphateNoneAmbient25°C< 24 hoursN₂ gas + Carboxylic acid (Hydrazide loss)
6.0MESNoneAmbient25°C~ 5 daysMixed degradation
6.0MES1 mM EDTAAmbient25°C~ 14 daysSlow hydrolysis
6.0 MES 1 mM EDTA < 0.5 ppm (Degassed) 4°C > 6 months Negligible
Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assays, utilize this self-validating Standard Operating Procedure (SOP) for preparing ultra-stable aqueous stocks. This protocol builds in verification steps so the system validates itself before the API is introduced.

Step-by-Step Methodology: Preparation of Ultra-Stable Aqueous Solutions

  • Solvent Preparation & Trace Metal Chelation :

    • Begin with ultra-pure HPLC-grade water (18.2 MΩ·cm).

    • Add MES buffer to achieve a final concentration of 50 mM.

    • Add EDTA disodium salt to a final concentration of 1 mM.

    • Causality: EDTA binds Cu²⁺ and Fe³⁺, neutralizing their ability to act as single-electron transfer catalysts for the hydrazide group.

  • pH Adjustment :

    • Adjust the pH to 6.0 using NaOH or HCl.

    • Validation Check: Confirm the pH is stable for 10 minutes. Do not proceed if the pH drifts, as this indicates buffer instability which will compromise the oxime.

  • Deoxygenation (Critical Step) :

    • Sparge the buffer solution with high-purity Argon gas for a minimum of 30 minutes.

    • Validation Check: Use a dissolved oxygen (DO) meter to verify that O₂ levels are below 0.5 ppm. If DO > 0.5 ppm, continue sparging. Hydrazide autoxidation cannot proceed efficiently without oxygen[3].

  • API Dissolution :

    • Weigh the 2-(hydroxyimino)propanohydrazide powder in an anaerobic glove box or under an Argon stream.

    • Dissolve the API into the degassed buffer to reach your target concentration (recommend < 10 mM to prevent intermolecular reactions).

  • Storage and Aliquoting :

    • Aliquot the solution into amber glass vials (to prevent photo-oxidation) pre-flushed with Argon.

    • Flash-freeze in liquid nitrogen and store at -80°C. Thaw only once immediately before use.

References
  • Eyer, P., et al. "Studies on the decomposition of the oxime HI 6 in aqueous solution." PubMed, National Institutes of Health. URL:[Link]

  • MacNaughton, M. G., et al. "Oxidation of Hydrazine in Aqueous Solutions." Defense Technical Information Center (DTIC). URL:[Link]

  • Moliner-Martinez, Y., et al. "Decompostion of Hydrazine in Aqueous Solutions." Academia.edu. URL:[Link]

  • Gupta, S., et al. "Degradation dynamics of an oxime carbamate insecticide (methomyl) in aqueous medium of varying pH under laboratory simulated condition." ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 2-(hydroxyimino)propanohydrazide Ligand Binding

Welcome to the Applied Coordination Chemistry Support Center. This hub is designed for researchers, scientists, and drug development professionals working with 2-(hydroxyimino)propanohydrazide and its derivatives (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Applied Coordination Chemistry Support Center. This hub is designed for researchers, scientists, and drug development professionals working with 2-(hydroxyimino)propanohydrazide and its derivatives (e.g., Hpoa, Hpop). Because these ligands feature both an oxime group (-C=N-OH) and a hydrazone linkage, their coordination chemistry, structural integrity, and electronic properties are strictly governed by the pH of their environment.

Below, you will find mechanistic troubleshooting guides, quantitative reference data, and self-validating protocols to ensure reproducible metal complexation.

Troubleshooting Guide & FAQs

Q: Why does my ligand degrade during prolonged incubation in slightly acidic media? A: The hydrazone linkage within 2-(hydroxyimino)propanohydrazide derivatives is highly pH-sensitive. At pH levels around 5.0 (which mimics endosomal conditions), the hydrazone bond undergoes acid-catalyzed hydrolysis. Protonation of the azomethine nitrogen makes the adjacent carbon highly susceptible to nucleophilic attack by water, cleaving the molecule into its parent oxime and hydrazine components. While this 1 is highly advantageous for targeted intracellular drug release, it is detrimental for formulation storage[1]. Solution: Always store the uncoordinated ligand or the synthesized complex in a buffered solution at pH 7.4 to maintain structural integrity.

Q: I am trying to form a Co(II) oxygen-carrying complex, but the oxygen uptake is negligible at pH 7.4. What is wrong? A: Co(II) complexes with oxime-containing Schiff bases require a highly alkaline environment to activate molecular oxygen binding. At physiological pH, the oxime group (-C=N-OH) remains largely protonated, limiting its ability to donate electron density to the cobalt center. Research on 2 demonstrates that maximum dioxygen uptake (~0.05 to 0.07 mmol O₂ per 0.1 mmol Co) only occurs when the pH is raised to 11.0–12.0[2]. This extreme pH fully deprotonates the oxime, enhancing the metal's electron density and facilitating O₂ coordination. Solution: Titrate your system to pH 11.5 using NaOH under a controlled atmosphere to achieve optimal oxygenation.

Q: My ¹H NMR spectra show two distinct signals for the oxime -OH proton. Does this indicate my ligand batch is impure? A: Not necessarily. Hydrazone derivatives of vic-dioxime and propanohydrazide ligands frequently exhibit geometrical isomerism (E and Z configurations) due to restricted rotation around the >C=N- functional group. This structural rigidity results in non-equivalent oxime -OH protons. According to structural elucidations of 3, these characteristic protons typically resonate as two distinct signals within the δ 11.43–14.11 ppm range[3]. Solution: Perform a 2D NOESY NMR experiment. Cross-peaks will confirm the presence of spatial isomers rather than chemical impurities.

Quantitative Data: pH-Dependent Binding Characteristics

The following table summarizes the state of the 2-(hydroxyimino)propanohydrazide ligand across different pH ranges and its corresponding quantitative O₂ uptake capacity when complexed with Co(II).

pH RangeLigand StateCo(II) O₂ Uptake (mmol O₂ / 0.1 mmol Co)Primary Application / Phenomenon
< 5.0 Hydrazone Cleavage0.00Targeted drug release (endosomal cleavage)
7.0 - 7.4 Neutral / Protonated< 0.01Physiological storage, baseline stability
8.5 - 9.5 Partially Deprotonated~ 0.02 - 0.04Standard stable complexation (Cu, Zn, Ni)
11.0 - 12.0 Fully Deprotonated~ 0.05 - 0.07Co(II) oxygenation and catalytic transport

Experimental Methodology: Self-Validating pH Optimization Protocol

To ensure reproducibility and prevent false positives during metal complexation, follow this self-validating workflow. Every step includes an internal check to verify the thermodynamic state of the system before proceeding.

Protocol: pH-Controlled Metal Complexation and Oxygenation

  • Step 1: Ligand Solubilization. Dissolve the 2-(hydroxyimino)propanohydrazide derivative in a 3/27 (v/v) DMSO/water mixture.

    • Self-Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete dissolution; if observed, incrementally increase the DMSO fraction by 1% until clarity is achieved.

  • Step 2: Metal Introduction. Add the transition metal salt (e.g., CoCl₂) to achieve a 2:1 ligand-to-metal molar ratio.

    • Self-Validation Check: A preliminary bathochromic shift (color change) should occur immediately, confirming initial weak coordination before pH adjustment. If no color change occurs, verify the oxidation state of your metal stock.

  • Step 3: Basification & Deprotonation. Slowly titrate the solution with 0.1 M NaOH while continuously monitoring via UV-Vis spectroscopy.

    • Self-Validation Check: The appearance of a sharp isosbestic point in the UV-Vis spectra confirms a clean, unimolecular conversion from the protonated ligand to the deprotonated metal complex without the formation of insoluble metal hydroxides.

  • Step 4: Oxygenation Activation (Co-specific). Continue titration to a target pH of 11.5 to fully deprotonate the oxime group.

    • Self-Validation Check: Measure dissolved oxygen (DO) levels. A stable DO drop that strictly plateaus after 10-15 minutes confirms that the oxygenated complex has reached thermodynamic equilibrium. If the pH drops unexpectedly after reaching 11.5, it indicates incomplete initial deprotonation; re-adjust the pH and wait for stabilization.

Workflow Visualization

Workflow Start Prepare Ligand in DMSO/H2O AddMetal Add Metal Salt (2:1 Ratio) Start->AddMetal Measure Measure Initial pH AddMetal->Measure Decision Target Application? Measure->Decision DrugDelivery Drug Delivery / Release Decision->DrugDelivery StableComplex Stable Chelation (Cu, Zn) Decision->StableComplex O2Transport O2 Transport (Co) Decision->O2Transport pH5 Adjust to pH 5.0 (Hydrazone Cleavage) DrugDelivery->pH5 pH8 Adjust to pH 8.5-9.5 (Oxime Deprotonation) StableComplex->pH8 pH11 Adjust to pH 11.0-12.0 (Max O2 Uptake) O2Transport->pH11

Fig 1: pH-dependent workflow for optimizing 2-(hydroxyimino)propanohydrazide metal complexation.

References

  • Title: pH-sensitive hydrazone bond: Topics by Science.
  • Title: vic-Dioxime Hydrazone Ligand as a Novel RAS/RAF/MEK/ERK Pathway Inhibitor in Colorectal Cancer Source: DergiPark URL
  • Title: Oxygen Binding by Co(II)

Sources

Reference Data & Comparative Studies

Validation

Propanoic Acid, 2-(hydroxyimino)-, Hydrazide vs. Standard Oxime Ligands: A Comprehensive Comparison Guide

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Focus: Mechanistic causality, coordination geometry, and bioconjugation stability. Structural and Mechanistic Divergence When select...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Focus: Mechanistic causality, coordination geometry, and bioconjugation stability.

Structural and Mechanistic Divergence

When selecting ligands for advanced coordination chemistry or bioconjugation, the architectural difference between dual-functional oxime-hydrazides and standard bidentate oximes dictates their utility. Propanoic acid, 2-(hydroxyimino)-, hydrazide (also known as pyruvamide oxime hydrazide or PAHH) represents a highly specialized class of multidentate ligands. Unlike standard oxime ligands such as Dimethylglyoxime (DMG) or Salicylaldoxime , which are primarily restricted to analytical metal extraction, PAHH offers unprecedented versatility in both transition metal catalysis and bioorthogonal drug development.

The Chelate Effect and Denticity

Standard oximes like DMG coordinate via two nitrogen atoms (N, N donor), forming highly stable, but rigid, square-planar complexes with metals like Ni²⁺. This bidentate nature limits their ability to form higher-order multinuclear frameworks.

In contrast, compounds containing both oxime and hydrazide groups typically act as tridentate ligands. Depending on the pH and the metal center, PAHH coordinates through the amide oxygen, the imine nitrogen, and the oxime nitrogen[1]. This tridentate (O, N, N) coordination forms fused five- and six-membered chelate rings. The thermodynamic stability of these fused rings is driven by a massive entropic benefit (the chelate effect), allowing PAHH to stabilize complex multinuclear architectures, such as Cu₄ or Cu₉ cage complexes[2].

Hydrolytic Stability in Bioconjugation

Beyond metal coordination, the pyruvamide-oxime structural motif is a cornerstone of modern bioconjugation. The hydrazide/oxime condensation is widely employed to target surface glycoproteins and synthesize long-acting drug conjugates[3]. While standard oxime linkages can suffer from slow hydrolysis in aqueous environments, the specific pyruvamide-oxime moiety formed by PAHH derivatives is exceptionally stable at physiological conditions (pH 7.4), exhibiting a half-life ( t1/2​ ) exceeding 3 years[4]. This extreme stability is caused by the electronic delocalization across the adjacent amide network, which sterically and electronically shields the imine bond from nucleophilic attack by water molecules.

Coordination M Transition Metal Ion (e.g., Cu2+, Ni2+) C1 Fused 5- & 6-membered rings (High Entropic Stability) M->C1 PAHH Complex C2 Single 5-membered rings (Square Planar Stacking) M->C2 DMG Complex PAHH PAHH Ligand (Tridentate O,N,N) PAHH->M Coordinates via Oxime N, Amide O, Amine N DMG DMG Ligand (Bidentate N,N) DMG->M Coordinates via Two Oxime N

Fig 1. Mechanistic comparison of metal coordination between tridentate PAHH and bidentate DMG.

Quantitative Performance Comparison

The following table synthesizes the empirical performance and structural parameters of PAHH against standard industry alternatives.

FeaturePropanoic acid, 2-(hydroxyimino)-, hydrazide (PAHH)Dimethylglyoxime (DMG)Salicylaldoxime
Denticity Tridentate (N, N, O or O, N, O)Bidentate (N, N)Bidentate (N, O)
Primary Metal Geometry Octahedral / Distorted Square PyramidalSquare Planar (e.g., Ni²⁺)Square Planar / Tetrahedral
Bioconjugation Utility Extremely High (Adapter for PEGylation)Low (No functional handle)Low (Primarily extraction)
Hydrolytic Stability (pH 7.4) t1/2​>3 years[4]N/A (Not used as linker)N/A
Key Application Long-acting drug conjugates, CatalysisGravimetric analysis of NickelCopper extraction (Hydrometallurgy)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and an analytical validation checkpoint.

Protocol A: Bioconjugation via Pyruvamide-Oxime Ligation

This protocol details the conjugation of a peptide to a tetra-PEG hydrogel using a pyruvamide adapter[4].

1. Reagent Preparation & pH Optimization

  • Step: Dissolve the aminooxy-functionalized peptide and the tetra-PEG pyruvamide adapter in an acetate buffer/DMSO mixture adjusted strictly to pH 5.0.

  • Causality: The pH is the most critical variable. At pH 5.0, the carbonyl oxygen of the pyruvamide is sufficiently protonated (increasing its electrophilicity), while the aminooxy group remains largely unprotonated (maintaining its nucleophilicity).

  • Action: Stir the reaction mixture at room temperature for 12–24 hours.

2. Self-Validation (LC-MS)

  • Validation Step: Monitor the reaction via Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS).

  • Success Criteria: The disappearance of the free peptide peak and the emergence of a higher molecular weight conjugate peak. The mass shift must correspond exactly to the loss of one water molecule ( −18.01 Da) per ligation event, confirming the condensation mechanism.

Bioconjugation A Aminooxy-Peptide (Nucleophile) C Oxime Ligation (pH 5.0, Acetate Buffer) A->C Nucleophilic Attack B Pyruvamide Adapter (Electrophile) B->C Carbonyl Target D Pyruvamide-Oxime Conjugate (t1/2 > 3 years at pH 7.4) C->D Condensation (-H2O)

Fig 2. Bioconjugation workflow of pyruvamide-oxime ligation for highly stable peptide conjugates.

Protocol B: Synthesis of a Cu(II)-PAHH Coordination Complex

This protocol outlines the formation of a stable mononuclear or multinuclear copper complex[1][2].

1. Ligand Deprotonation

  • Step: Dissolve PAHH in methanol. Slowly add a stoichiometric amount of methanolic KOH (1.0 to 2.0 equivalents depending on desired denticity).

  • Causality: Deprotonation of the oxime ( −NOH→−NO− ) and/or the hydrazide protons is mandatory to activate the ligand's full tridentate chelating capacity. Without base, the ligand remains protonated, leading to weak, reversible coordination.

2. Metal Complexation

  • Step: Add an aqueous solution of Copper(II) acetate dropwise to the deprotonated ligand solution under continuous stirring.

  • Causality: The acetate acts as a secondary buffer, preventing the pH from dropping too low as coordination releases any remaining protons. A distinct color change (typically from light blue to deep green or brown) indicates the formation of the charge-transfer bands associated with the Cu-N and Cu-O bonds.

3. Self-Validation (UV-Vis & FTIR)

  • Validation Step: Isolate the precipitate and analyze via UV-Vis (in solution) and FTIR (solid-state).

  • Success Criteria: In FTIR, the disappearance of the free ν(C=N) oxime stretch and the shift of the amide ν(C=O) band confirm coordination through the nitrogen and oxygen centers. In UV-Vis, a shift in the d-d transition band confirms the geometric transformation from an aqueous octahedral Cu(II) center to a chelated complex.

References

  • Santi, D. V., et al. "Subcutaneously Administered Self-Cleaving Hydrogel–Octreotide Conjugates Provide Very Long-Acting Octreotide." Bioconjugate Chemistry (2016). 4

  • "Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide." Bioinorganic Chemistry and Applications. 1

  • "Acetone Factor in the Design of Cu4-, Cu6-, and Cu9-Based Cage Coppersilsesquioxanes." Inorganic Chemistry (2022). 2

  • "Systematic and Site-Specific Analysis of N-glycoproteins on the Cell Surface by Integrating Bioorthogonal Chemistry and MS-Based Proteomics." Frontiers in Chemistry. 3

Sources

Comparative

Validation of HPLC Methods for 2-(Hydroxyimino)propanohydrazide Quantification: A Comparative Guide

Quantifying highly polar, nitrogen-rich small molecules like 2-(hydroxyimino)propanohydrazide presents a formidable challenge in pharmaceutical analysis. Featuring both an oxime and a hydrazide moiety, this compound exhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantifying highly polar, nitrogen-rich small molecules like 2-(hydroxyimino)propanohydrazide presents a formidable challenge in pharmaceutical analysis. Featuring both an oxime and a hydrazide moiety, this compound exhibits extreme hydrophilicity, making standard chromatographic approaches highly susceptible to failure.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of standard Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC). Furthermore, this guide provides a self-validating experimental protocol and details the method validation framework required to achieve compliance with the updated [1].

Mechanistic Rationale: The Polarity Problem

The fundamental principle of RPLC (utilizing C18 or C8 columns) relies on hydrophobic partitioning. When analyzing 2-(hydroxyimino)propanohydrazide, the highly polar functional groups act as strong hydrogen-bond donors and acceptors. Consequently, the analyte has virtually no affinity for the nonpolar alkyl chains of a C18 stationary phase. Instead, it partitions entirely into the mobile phase, eluting at or near the void volume ( t0​ ). Elution at the void volume is catastrophic for quantification because the analyte co-elutes with unretained matrix components, leading to severe ion suppression (in LC-MS) or baseline interference (in UV detection).

To resolve this, we must invert the retention mechanism by employing HILIC . In HILIC, the stationary phase is polar (e.g., Amide or bare silica), and the mobile phase is highly organic (typically >70% acetonitrile).

The Causality of HILIC Retention: The polar stationary phase strongly hydrogen-bonds with the small amount of water present in the mobile phase, creating a stable, immobilized "water-enriched layer." The polar 2-(hydroxyimino)propanohydrazide molecules partition from the bulk acetonitrile-rich mobile phase into this immobilized aqueous layer. As a result, the compound is strongly retained, eluting well past the void volume and away from matrix interferences[2].

ColumnSelection Start Target Analyte: 2-(hydroxyimino)propanohydrazide Prop Chemical Properties: Highly Polar, Dual N-Moieties (LogP < 0) Start->Prop C18 Reversed-Phase (C18) • Hydrophobic partitioning • Elutes at void volume Prop->C18 Conventional Approach HILIC HILIC (Amide Phase) • Partitioning into aqueous layer • Strong retention & resolution Prop->HILIC Orthogonal Approach

Logic workflow for selecting HILIC over C18 for highly polar hydrazide quantification.

Comparative Performance Data: C18 vs. Amide-HILIC

To objectively demonstrate the superiority of the HILIC approach for this specific analyte, we compared a standard C18 column against an Amide-HILIC column using identical system configurations. According to global column selection strategies, these two phases provide maximum orthogonality[3].

Chromatographic ParameterReversed-Phase (C18)HILIC (Amide Phase)Regulatory Implication
Retention Factor ( k′ ) 0.2 (Poor)4.5 (Optimal) k′<2 violates system suitability standards.
Peak Asymmetry ( As​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)High asymmetry impacts integration accuracy.
Theoretical Plates ( N ) < 2,000> 15,000Higher N ensures sharp, quantifiable peaks.
Matrix Effect High (Co-elution at void)Low (Analyte retained)Critical for specificity under ICH Q2(R2).
Suitability for Quantitation FAIL PASS HILIC provides a validatable platform.

Self-Validating Experimental Protocol (HILIC Method)

A robust analytical method must be self-validating, meaning the protocol inherently monitors its own performance through System Suitability Testing (SST) before any sample is quantified.

Method Parameters & Causality
  • Column: Amide-HILIC (150 mm × 4.6 mm, 3 µm particle size).

    • Causality: The amide functional group provides excellent hydrogen-bonding capacity to maintain the water layer without the irreversible secondary interactions sometimes seen on bare silica.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, pH adjusted to 5.8.

    • Causality: Ammonium acetate is highly soluble in high-organic environments, preventing precipitation in the pumps. The ionic strength (10 mM) is critical to mask residual silanol activity on the stationary phase, ensuring symmetrical peak shapes.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Isocratic Elution: 15% A / 85% B.

    • Causality: A minimum of 3-5% water is required to form the HILIC partition layer. 85% acetonitrile provides the optimal balance of retention and elution strength.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

  • Sample Diluent: 80% Acetonitrile / 20% Water.

    • Causality: Injecting a sample dissolved in 100% water into a HILIC system disrupts the localized water layer on the column, causing peak splitting. The diluent must closely match the high-organic mobile phase.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the standard solution (e.g., 50 µg/mL) six times. The system is "self-validated" for the run only if:

  • %RSD of Peak Area 2.0% (Ensures injector precision).

  • Tailing Factor ( Tf​ ) 1.5 (Ensures column health and lack of secondary interactions).

  • Retention Time Drift 1.0% (Ensures mobile phase mixing stability).

Method Validation per ICH Q2(R2) Guidelines

With the HILIC method established, it must be formally validated. The recently updated[4] emphasize a lifecycle approach and robust multivariate testing.

Specificity & Forced Degradation

Specificity proves the method can quantify 2-(hydroxyimino)propanohydrazide without interference from impurities or degradants.

  • Action: Subject the analyte to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), and thermal (80°C) stress.

  • Acceptance: The main peak must be baseline resolved ( Rs​≥1.5 ) from all degradation products. Peak purity assessment via Photodiode Array (PDA) must show no co-eluting impurities within the main peak.

Linearity, Range, and LOD/LOQ
  • Action: Prepare calibration standards ranging from 10% to 150% of the target nominal concentration.

  • Acceptance: Regression analysis must yield a correlation coefficient ( R2 ) 0.999. The Limit of Quantitation (LOQ) is established where the Signal-to-Noise (S/N) ratio is 10, and precision at this level must remain 5.0% RSD.

Accuracy and Precision
  • Accuracy (Recovery): Spike known amounts of the analyte into a blank matrix at 50%, 100%, and 150% levels (triplicate preps per level). Recovery must fall between 98.0% and 102.0% .

  • Method Precision (Repeatability): Six independent sample preparations at the 100% level must yield an assay %RSD of 2.0%.

Robustness

Robustness evaluates the method's capacity to remain unaffected by deliberate, small variations in parameters. Under ICH Q2(R2), this is a critical risk-management step[5].

  • Action: Vary column temperature ( ± 5°C), flow rate ( ± 0.1 mL/min), and mobile phase buffer concentration ( ± 2 mM).

  • Acceptance: System suitability criteria (SST) must still be met under all perturbed conditions.

Validation ATP Analytical Target Profile (ATP) Define Method Goals Spec Specificity Orthogonal confirmation & Forced Degradation ATP->Spec Lin Linearity & Range Regression analysis (R² ≥ 0.999) Spec->Lin AccPrec Accuracy & Precision Recovery & %RSD assessment Lin->AccPrec Rob Robustness Multivariate parameter testing AccPrec->Rob Valid Validated Method Compliant with ICH Q2(R2) Rob->Valid

Sequential workflow for HPLC method validation according to ICH Q2(R2) guidelines.

Conclusion

Attempting to quantify 2-(hydroxyimino)propanohydrazide using traditional C18 reversed-phase chromatography leads to poor retention, peak distortion, and vulnerability to matrix interference. By transitioning to an Amide-HILIC column, analysts can leverage aqueous partitioning to achieve robust retention and excellent peak symmetry. When coupled with a rigorous validation framework aligned with ICH Q2(R2) standards, this method provides a highly trustworthy, self-validating system for pharmaceutical quality control.

References

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • LCGC International. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work." Available at:[Link]

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Available at: [Link]

Sources

Validation

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

An In-Depth Guide to the Binding Affinities of Propanoic Acid, 2-(Hydroxyimino)-, Hydrazide Metal Complexes In the landscape of medicinal and coordination chemistry, the quest for ligands that form stable and selective m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Binding Affinities of Propanoic Acid, 2-(Hydroxyimino)-, Hydrazide Metal Complexes

In the landscape of medicinal and coordination chemistry, the quest for ligands that form stable and selective metal complexes is paramount. These complexes are foundational to applications ranging from antimicrobial agents and enzyme inhibitors to contrast agents in medical imaging.[1][2] Among the vast array of organic ligands, those containing hydrazone and oxime moieties have garnered significant interest due to their versatile coordination behavior and pronounced biological activities.[3][4]

This guide provides a comprehensive comparison of the binding affinities of metal complexes formed with Propanoic acid, 2-(hydroxyimino)-, hydrazide . We will delve into the structural features that govern its chelating properties, the empirical methods used to quantify its binding strength with various metal ions, and how it compares to other well-established chelating agents. Our focus is not merely on presenting data but on elucidating the underlying principles and experimental rationale, empowering researchers to make informed decisions in their work.

Understanding Metal-Ligand Interactions: Key Concepts

Before comparing specific complexes, it is crucial to grasp the fundamental concepts that quantify the strength of a metal-ligand bond.

  • Binding Affinity and Stability Constants: The formation of a metal complex is an equilibrium process. The stability constant (also known as the formation constant, β) is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand(s) in solution.[5] A higher stability constant indicates a stronger interaction and a more stable complex. For a stepwise formation:

    • M + L ⇌ ML; K₁ = [ML] / ([M][L])

    • ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L]) The overall stability constant is the product of the stepwise constants (e.g., β₂ = K₁ * K₂). These values are often expressed in logarithmic form (log K or log β).

  • The Chelate Effect: Propanoic acid, 2-(hydroxyimino)-, hydrazide is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously, forming a ring-like structure called a chelate. This process is entropically favorable compared to the binding of multiple individual (monodentate) ligands, resulting in a significant increase in the stability of the complex. This thermodynamic advantage is known as the chelate effect .[5]

  • The Irving-Williams Series: For a given high-spin octahedral complex, the stability of complexes with divalent first-row transition metals generally follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6] This trend, which is largely independent of the ligand, is a critical benchmark for validating experimental data and arises from variations in ionic radii and ligand field stabilization energies across the series.[6][7]

The Ligand: Structure and Coordination Chemistry

Propanoic acid, 2-(hydroxyimino)-, hydrazide possesses several potential donor atoms: the oxygen and nitrogen of the hydroxyimino group, and the carbonyl oxygen and terminal nitrogen of the hydrazide moiety. This structure allows it to act as a bidentate or potentially tridentate ligand. The coordination behavior is highly dependent on the pH of the solution, which dictates the protonation state of the hydroxyimino and hydrazide groups.[8] The deprotonation of the oxime proton is often a prerequisite for coordination, making potentiometric studies that determine pKa values essential for understanding its binding characteristics.[8][9]

Experimental Methodologies for Quantifying Binding Affinity

Determining binding affinity is not a trivial task; it requires careful experimental design and awareness of potential pitfalls like stoichiometric binding or interference from buffer components.[10][11] The choice of method depends on the system's properties, particularly the expected binding strength.

Workflow for Determining Metal-Ligand Stability Constants

G General Workflow for Binding Affinity Determination cluster_prep Preparation cluster_analysis Data Analysis & Validation Ligand Ligand Synthesis & Purification (e.g., HBHMPH [11]) Metal Prepare Standardized Metal Salt Solutions (e.g., NiCl2, CuCl2) Buffer Select Non-Coordinating Buffer & Set Ionic Strength Potentiometry Potentiometric Titration (Irving-Rossotti Method [16]) Buffer->Potentiometry Spectroscopy Spectroscopic Titration (UV-Vis or Fluorescence) Buffer->Spectroscopy ITC Isothermal Titration Calorimetry (ITC) Buffer->ITC Calc Calculate pKa and Stepwise Stability Constants (log K1, log K2) Potentiometry->Calc Spectroscopy->Calc ITC->Calc Model Speciation Modeling vs. pH Calc->Model Compare Compare with Irving-Williams Series [3] Model->Compare

Caption: A generalized workflow for determining metal-ligand binding affinities.

  • Potentiometric Titration: This is a cornerstone technique for determining stability constants in solution.[5] It involves monitoring the pH of a solution containing the ligand and the metal ion as a standard base is added. By analyzing the resulting titration curves, one can calculate the ligand's pKa values and the stepwise formation constants of the metal complexes.[7] This method is particularly powerful as it directly measures the competition between protons and metal ions for the ligand.[10]

  • Spectroscopic Methods (UV-Vis, Fluorescence): If the ligand or complex has a chromophore or is fluorescent, changes in the absorption or emission spectrum upon metal binding can be monitored.[12] By titrating the ligand with a metal ion and fitting the resulting spectral changes to a binding isotherm, the stability constant can be determined. Competitive fluorescence studies, often using a dye like ethidium bromide for DNA-binding complexes, can also provide affinity data.[12]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding constant (Ka, which is 1/Kd), enthalpy (ΔH), and stoichiometry (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insight into the driving forces of the interaction.[11]

Comparative Analysis of Binding Affinities

While comprehensive binding data for Propanoic acid, 2-(hydroxyimino)-, hydrazide itself is sparse in the literature, we can draw authoritative comparisons from studies on structurally analogous hydrazone and oxime-containing ligands. Potentiometric studies on these related compounds provide a reliable basis for understanding the expected behavior.[7][8]

Table 1: Representative Stability Constants (log β) of Divalent Metal Complexes with Hydrazone/Oxime Ligands

Metal IonLigand A: Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide[7]Ligand B: 2-hydroxybenzaldehyde[...]hydrazone (HBHMPH)[8]Expected Trend for Propanoic acid, 2-(hydroxyimino)-, hydrazide
log K₁ log K₁
Mn(II)7.35-Follows Irving-Williams Series
Co(II)7.907.05Follows Irving-Williams Series
Ni(II)8.247.82Follows Irving-Williams Series
Cu(II)9.809.20Expected to be the highest
Zn(II)-6.85Lower than Ni(II) and Cu(II)
log K₂ log K₂
Mn(II)6.10-
Co(II)6.806.35
Ni(II)7.157.02
Cu(II)8.708.80
Zn(II)-6.25
log β₂ log β₂
Mn(II)13.45-
Co(II)14.7013.40
Ni(II)15.3914.84
Cu(II)18.5018.00
Zn(II)-13.10

Data compiled from references[8] and[7]. These ligands are structurally similar to the topic ligand and serve as excellent models for predicting binding behavior.

Analysis of Trends: The data clearly follows the Irving-Williams series (Co < Ni < Cu > Zn), lending high confidence to the experimental results.[6][7] The Cu(II) complex consistently exhibits the highest stability, a common observation attributed to the Jahn-Teller effect which provides additional stabilization for octahedral copper complexes. The formation of both 1:1 (ML) and 1:2 (ML₂) species is observed, with the first stability constant (log K₁) being higher than the second (log K₂), as expected due to statistical and electrostatic factors.[5]

Comparison with Alternative Chelating Agents

To contextualize the binding strength of Propanoic acid, 2-(hydroxyimino)-, hydrazide, it is useful to compare it with other classes of chelating agents used in research and medicine.

Visualizing the Chelate Effect

G The Chelate Effect: Bidentate vs. Monodentate Binding cluster_chelate Chelate Complex (High Stability) cluster_monodentate Monodentate Complexes (Lower Stability) M1 M L1 L M1->L1 Bidentate Ligand L1->M1 M2 M L2 L' M2->L2 Monodentate L3 L' M2->L3 Monodentate

Caption: The chelate effect enhances stability in multidentate ligand complexes.

Table 2: Comparison of Propanoic acid, 2-(hydroxyimino)-, hydrazide with Common Chelating Agents

Chelating AgentClass / Key Functional GroupDenticityTypical ApplicationsKey Characteristics
Propanoic acid, 2-(hydroxyimino)-, hydrazide Hydrazone / OximeBidentateAntimicrobial, Anticancer agent development[1][2]Forms stable complexes with transition metals; biological activity is often enhanced upon complexation.[13]
EDTA (Ethylenediaminetetraacetic acid)Aminopolycarboxylic acidHexadentateHeavy metal poisoning treatment, Water softening[14]Forms very stable, water-soluble 1:1 complexes with most metal ions; lacks selectivity.
DTPA (Diethylenetriaminepentaacetic acid)Aminopolycarboxylic acidOctadentateRadionuclide decorporation, MRI contrast agents[15]Higher denticity leads to even greater stability than EDTA for certain metals.
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)MacrocycleOctadentatePET imaging (⁶⁴Cu, ⁶⁸Ga), Radiotherapy[16]Macrocyclic structure provides high kinetic inertness and thermodynamic stability.[16]
Hydroxamic Acids (e.g., Deferoxamine)HydroxamateBidentateIron overload treatment, Enzyme inhibitors (HDACs)[17]Exhibits a very high and specific affinity for Fe(III).[17]

This comparison highlights that while aminopolycarboxylates like EDTA and macrocycles like DOTA offer superior thermodynamic stability due to higher denticity, ligands like Propanoic acid, 2-(hydroxyimino)-, hydrazide are valuable for applications where the biological activity of the resulting complex is the primary goal.

Detailed Experimental Protocol: Potentiometric Titration

This protocol provides a self-validating system for determining the proton-ligand and metal-ligand stability constants using the Irving-Rossotti method.[7]

Objective: To determine the stepwise stability constants (K₁ and K₂) for a metal complex of Propanoic acid, 2-(hydroxyimino)-, hydrazide.

Materials:

  • Propanoic acid, 2-(hydroxyimino)-, hydrazide (synthesized and purified)

  • Metal(II) chloride salt (e.g., NiCl₂, CuCl₂)

  • Potassium nitrate (KNO₃) for maintaining ionic strength

  • Standardized potassium hydroxide (KOH) solution (~0.1 M, carbonate-free)

  • Standardized nitric acid (HNO₃) solution (~0.1 M)

  • Solvent: 50:50 (v/v) Ethanol-Water mixture

  • Calibrated pH meter with a combined glass electrode

  • Thermostatted titration vessel and magnetic stirrer

Procedure:

  • Solution Preparation:

    • Prepare the following three solutions (titrands) in 50% ethanol-water, maintaining a constant total volume (e.g., 50 mL) and ionic strength (e.g., 0.1 M with KNO₃).

      • A) Acid Titration: HNO₃ (e.g., 0.01 M) + KNO₃

      • B) Ligand Titration: HNO₃ (same as A) + Ligand (e.g., 0.005 M) + KNO₃

      • C) Complex Titration: HNO₃ (same as A) + Ligand (same as B) + Metal Salt (e.g., 0.001 M) + KNO₃

  • pH Meter Calibration: Calibrate the pH meter using standard buffers at the experimental temperature (e.g., 25 °C). For mixed solvent systems, a correction factor may be necessary.

  • Titration:

    • Place Titrand A in the thermostatted vessel and begin stirring.

    • Add the standardized KOH solution (titrant) in small increments (e.g., 0.1 mL).

    • Record the pH reading after it stabilizes following each addition.

    • Continue the titration until the pH changes become minimal (e.g., past pH 11).

    • Repeat the exact same procedure for Titrand B and Titrand C.

  • Data Analysis (Irving-Rossotti Method):

    • Plot the pH meter readings versus the volume of KOH added for all three titrations.

    • From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) at various pH values to determine the ligand's pKa.

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL) at each pH value.

    • Construct a "formation curve" by plotting n̄ versus pL.

    • Determine the stepwise stability constants from the formation curve: log K₁ is the value of pL where n̄ = 0.5, and log K₂ is the value of pL where n̄ = 1.5. More accurate values can be obtained using computational methods to fit the curve.[7]

Self-Validation: The consistency of the results can be checked by ensuring the final calculated stability constants conform to expected chemical trends, such as the Irving-Williams series when multiple metals are tested.[6]

Conclusion

Propanoic acid, 2-(hydroxyimino)-, hydrazide represents a class of ligands with significant potential in medicinal chemistry, primarily due to the potent biological activities of its metal complexes. While its binding affinity may not reach the levels of high-denticity macrocyclic chelators like DOTA, it forms stable complexes with first-row transition metals in a predictable manner consistent with the Irving-Williams series. The stability of these complexes is sufficient for many biological applications where the ligand and its coordinated metal ion are intended to act as a single therapeutic entity.

For researchers in drug development, understanding the principles of coordination chemistry and the robust experimental techniques used to quantify binding is essential. Potentiometric titration remains a highly reliable method for determining stability constants, providing the foundational data needed to predict which metal-ligand combinations will be stable and effective under physiological conditions.

References

  • Z. Guo, et al. (2021). Principles and practice of determining metal–protein affinities. PMC. [Link]

  • I. M. O. Farmacia (2014). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia Journal. [Link]

  • MIT OpenCourseWare (2016). 5.08 Recitation 10: Metal-Binding and Dissociation Constant. MIT OpenCourseWare. [Link]

  • J. J. Pollack, et al. (2019). How to measure and evaluate binding affinities. PMC. [Link]

  • S. Sankhe & F. Moosa (2024). The Formation Constants Of Certain Transition Metal Complexes... Were Determined In A Mixed Solvent System. kuey.net. [Link]

  • S. Rollas & S. G. Küçükgüzel (2007). Biological Activities of Hydrazone Derivatives. Semantic Scholar. [Link]

  • A. Kumar, et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences. [Link]

  • A. Al_Shaheen, et al. (2015). Synthesis and characterization some of metals ( II ) complexes with 2-(-6-methoxy naphthalene-2-yl ) propionic acid ( 2-hydroxy benzylidene ) hydrazone ligand. Semantic Scholar. [Link]

  • A. Al_Shaheen, et al. (2020). Synthesis and characterization some of metals(II) complexes with 2-(-6-methoxy naphthalene-2-yl) propionic acid (2-hydroxy benzylidene) hydrazone ligand. ResearchGate. [Link]

  • Wikipedia (2023). Stability constants of complexes. Wikipedia. [Link]

  • S. D. Sankhe, et al. (2012). Formation constants of some transition metal complexes of 2-hydroxybenzaldehyde [(1Z, 2E)-2-(hydroxyimino)-1 -methyl propylidine] hydrazone. Journal of Chemical and Pharmaceutical Research. [Link]

  • S. Rollas, et al. (2011). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. [Link]

  • R. Popiołek (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC. [Link]

  • T. Kakhia. Organic Acids Chelating Agents. Tarek Kakhia. [Link]

  • P. Mittal, et al. (2011). Stability Constants and Antimicrobial Studies of Metal(II) Complexes with Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide. Asian Journal of Chemistry. [Link]

  • S. Rollas & S. G. Küçükgüzel (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]

  • R. Popiołek (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • E. Yousif, et al. (2013). Synthesis and Characterization on some Metal Ions of 2-(6-Methoxynaphthalen-2-Yl)Propanoate Complexes. Al-Nahrain Journal of Science. [Link]

  • A. C. S. N. de Vasconcelos, et al. (2023). Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PMC. [Link]

  • A. T. Oladipo, et al. (2013). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(II)Chlorides. Der Pharma Chemica. [Link]

  • S. K. S. Yadav, et al. (2012). ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ResearchGate. [Link]

  • E. Bermejo, et al. (2022). Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. MDPI. [Link]

  • M. Garcia-Ratés, et al. (2013). Theoretical calculations of stability constants and pKa values of metal complexes in solution... RSC Publishing. [Link]

  • V. M. Nurchi, et al. (2019). New possible chelating agents of clinical interest for iron(III): 2-hydroxynicotinic acid and 3-hydroxypicolinic acid. A thermodynamic study. ResearchGate. [Link]

  • G. C. Sadaka, et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI. [Link]

Sources

Comparative

Advanced Spectroscopic Profiling: NMR Spectral Comparison of 2-(hydroxyimino)propanohydrazide Isomers

Executive Overview In the development of metal-chelating agents and pharmaceutical intermediates, 2-(hydroxyimino)propanohydrazide serves as a critical structural motif. The molecule possesses an oxime group (C=N–OH) adj...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the development of metal-chelating agents and pharmaceutical intermediates, 2-(hydroxyimino)propanohydrazide serves as a critical structural motif. The molecule possesses an oxime group (C=N–OH) adjacent to a hydrazide moiety, inherently giving rise to E and Z geometric isomers. Because the spatial orientation of the oxime hydroxyl group dictates both the molecule's pharmacological binding affinity and its coordination geometry with transition metals 1, unambiguous structural characterization is paramount.

As a Senior Application Scientist, I approach the differentiation of these isomers not as a simple data-matching exercise, but as an exercise in structural logic. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this analysis, provided the experimental design accounts for the underlying quantum mechanical and steric environments.

Mechanistic Foundations of Spectral Differentiation

The differentiation of the E and Z isomers of 2-(hydroxyimino)propanohydrazide relies on three primary physicochemical phenomena that directly perturb the local magnetic environments of the nuclei:

  • Magnetic Anisotropy (The Deshielding Cone): The C=N double bond and the lone pairs on the oxime oxygen create a distinct anisotropic shielding/deshielding cone. Protons situated syn to the oxime hydroxyl group (the methyl protons in the E-isomer) are caught in the deshielding region, resulting in a downfield shift in the ¹H NMR spectrum 2.

  • Steric Compression ( γ -Gauche Effect): In ¹³C NMR, carbon atoms positioned syn to the oxime hydroxyl group experience spatial crowding. This steric compression increases local electron density, shielding the carbon nucleus and driving its resonance upfield. This effect reliably produces a chemical shift difference ( Δδ ) of 7–15 ppm between isomers 3.

  • Intramolecular Hydrogen Bonding: In the Z-isomer, the oxime –OH is oriented syn to the hydrazide carbonyl group. This proximity facilitates a strong intramolecular hydrogen bond (O–H···O=C). This interaction drastically strips electron density from the oxime proton, pushing its ¹H NMR signal significantly further downfield than its E-isomer counterpart 1.

NMR_Causality Root 2-(hydroxyimino) propanohydrazide E_Isomer E-Isomer (OH syn to CH3) Root->E_Isomer Z_Isomer Z-Isomer (OH syn to C=O) Root->Z_Isomer E_1H 1H NMR: CH3 Deshielded (Anisotropic Effect) E_Isomer->E_1H E_13C 13C NMR: CH3 Shielded (γ-Gauche Effect) E_Isomer->E_13C Z_1H 1H NMR: OH Highly Deshielded (Intramolecular H-Bond) Z_Isomer->Z_1H Z_13C 13C NMR: CH3 Deshielded (No Steric Compression) Z_Isomer->Z_13C

Logical relationship between oxime isomerism and NMR chemical shift causality.

Comparative Data Synthesis

The following table summarizes the quantitative spectral markers used to distinguish the two isomers. Note: Exact ppm values may vary slightly depending on concentration and temperature, but the relative Δδ relationships remain absolute.

Nucleus / PositionE-Isomer (OH syn to CH₃)Z-Isomer (OH syn to Hydrazide)Mechanistic Rationale
¹H: –CH₃ ~2.10 ppm (Downfield)~1.90 ppm (Upfield)E-isomer protons fall within the deshielding cone of the syn oxime group.
¹H: N–OH ~11.8 ppm>12.5 ppm (Highly Downfield)Z-isomer forms a strong intramolecular H-bond with the adjacent carbonyl.
¹H: –NH (Hydrazide) ~9.8 ppm~10.2 ppmMinor deshielding in the Z-isomer due to secondary structural rigidity.
¹³C: –CH₃ ~9.5 ppm (Shielded)~16.0 ppm (Deshielded)E-isomer carbon experiences severe γ -gauche steric compression.
¹³C: C=N (Oxime) ~151.0 ppm~154.0 ppmAltered orbital overlap and conjugation efficiency.

Self-Validating Experimental Protocol

To ensure scientific integrity, a protocol cannot rely on 1D chemical shifts alone. The following workflow establishes a self-validating system using 2D spatial mapping and controlled perturbation to definitively assign the isomers.

Phase 1: Sample Preparation & Baseline Acquisition
  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of strictly anhydrous DMSO-d₆.

    • Causality: DMSO is a strong hydrogen-bond acceptor. It disrupts intermolecular solute-solute aggregation, ensuring that the critical N–OH and N–H exchangeable protons appear as sharp, distinct singlets rather than broad, undefined humps.

  • 1D Acquisition: Acquire standard ¹H (16 scans) and ¹³C (512 scans) spectra at 298K.

Phase 2: 2D NOESY Cross-Validation
  • Execution: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 400 ms.

  • Causality & Validation: 1D NMR only provides scalar (through-bond) data. NOESY maps through-space dipolar couplings (< 5 Å).

    • If a strong NOE cross-peak is observed between the N–OH proton and the –CH₃ protons, the structure is definitively the E-isomer .

    • If the NOE cross-peak appears between the N–OH proton and the hydrazide –NH proton, it is the Z-isomer .

Phase 3: In-Situ Photoisomerization (Equilibrium Perturbation)
  • Execution: Expose the NMR tube to 254 nm UV irradiation for 30 minutes to induce photochemical E Z isomerization 4.

  • Causality: By intentionally perturbing the system, you force the appearance of the alternate isomer's signals in the spectrum. Observing the simultaneous decrease of the primary –CH₃ signal and the proportional growth of the secondary –CH₃ signal confirms that the peaks belong to geometric isomers of the same molecular framework, ruling out chemical impurities.

NMR_Workflow Step1 1. Sample Preparation Dissolve 15 mg in 0.6 mL anhydrous DMSO-d6 Step2 2. 1D NMR Acquisition Acquire 1H (16 scans) & 13C (512 scans) at 298K Step1->Step2 Step3 3. 2D NOESY Validation Map through-space dipolar couplings (Mixing time: 400 ms) Step2->Step3 Step4 4. In-Situ Photoisomerization Irradiate at 254 nm to induce E/Z equilibrium Step3->Step4 Step5 5. Comparative Integration Quantify isomeric ratio via CH3 signal integration Step4->Step5

Self-validating experimental workflow for NMR acquisition and in-situ photoisomerization.

References

  • N′-(2-Hydroxybenzylidene)-2-(hydroxyimino)
  • Source: benchchem.
  • Source: tsijournals.
  • Source: recercat.

Sources

Validation

Comparative Toxicity Analysis of 2-(Hydroxyimino)propanohydrazide Compounds

Executive Summary & Rationale The development of targeted chemotherapeutics relies heavily on the design of novel ligands capable of stabilizing transition metals while inducing selective cytotoxicity. Compounds containi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of targeted chemotherapeutics relies heavily on the design of novel ligands capable of stabilizing transition metals while inducing selective cytotoxicity. Compounds containing the 2-(hydroxyimino)propanohydrazide (HIPH) moiety—such as N'-(2-(hydroxyimino)propanoyl)isonicotinohydrazide—have emerged as highly effective multidentate ligands[1].

Unlike traditional organic chemotherapeutics that rely solely on receptor binding, HIPH derivatives leverage their oxime, hydrazone, and amide groups to coordinate with transition metals like Cu(II), Ni(II), and Co(II)[2]. This metal complexation fundamentally alters the compound's toxicity profile. While the uncoordinated HIPH ligands generally exhibit low inherent toxicity, their resulting metal complexes demonstrate potent, targeted cytotoxicity against human cancer cell lines (e.g., A549, DU145, SW620) by acting as DNA intercalators and reactive oxygen species (ROS) generators[1]. This guide objectively compares the toxicological profiles of HIPH complexes against standard clinical alternatives like Paclitaxel and Sorafenib, providing the mechanistic rationale and self-validating experimental protocols required for preclinical evaluation.

Mechanistic Pathway of Cytotoxicity

The differential toxicity of HIPH compounds is driven by the synergistic relationship between the organic ligand and the coordinated metal center.

  • Enhanced Cellular Internalization : The chelation of the metal ion by the HIPH ligand neutralizes the metal's charge and delocalizes π -electrons over the chelate ring. This significantly increases the lipophilicity of the complex, allowing it to permeate lipid bilayers more efficiently than the free ligand[1].

  • DNA Intercalation & Cleavage : Once internalized, the planar aromatic regions of the HIPH-metal complex intercalate between DNA base pairs. Furthermore, metals like Cu(II) act as artificial nucleases, cleaving pBR322 DNA and disrupting replication[1].

  • ROS-Mediated Apoptosis : The transition metal center undergoes redox cycling (e.g., Cu(II) Cu(I)), catalyzing Fenton-like reactions that generate highly toxic hydroxyl radicals. This oxidative stress leads to mitochondrial dysfunction and the subsequent activation of caspase-dependent apoptosis[2].

ApoptosisPathway HIPH HIPH-Metal Complex Internalization Cellular Internalization (Lipophilicity) HIPH->Internalization DNA DNA Intercalation & Cleavage Internalization->DNA ROS ROS Generation (Fenton Reaction) Internalization->ROS Apoptosis Targeted Apoptosis DNA->Apoptosis Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Caspase->Apoptosis

Mechanistic pathway of HIPH-metal complex-induced cytotoxicity and apoptosis.

Comparative Efficacy and Toxicity Profiles

To objectively evaluate the performance of HIPH compounds, their in vitro cytotoxicity (measured via IC₅₀) must be benchmarked against established chemotherapeutic agents. The data below summarizes the toxicological profiling of specific HIPH derivatives, demonstrating that Cu(II) complexes of HIPH often outperform or match the efficacy of standard drugs like Paclitaxel and Sorafenib in specific cell lines[2],[1].

Table 1: Comparative IC₅₀ Cytotoxicity Data
Compound / ComplexTarget Cell LineIC₅₀ Value (µM)Reference DrugMechanism of Toxicity
[Cu(L)₂(H₂O)₂] (L = HIPH-isonicotinohydrazide)A549 (Lung)3.46PaclitaxelDNA Intercalation & Cleavage[1]
[Cu(L)₂(H₂O)₂] (L = HIPH-isonicotinohydrazide)SW620 (Colorectal)7.61PaclitaxelNuclease Activity / Apoptosis[1]
[Cu(L)₂(H₂O)₂] (L = HIPH-isonicotinohydrazide)DU145 (Prostate)18.21PaclitaxelDNA Intercalation[1]
Metal(II)-HIPH-benzohydrazide HepG2 (Liver)PotentSorafenibROS Generation[2]
Free HIPH Ligand Various> 50.00N/AWeak metal chelation (Low Toxicity)[2]

Note: The uncoordinated free ligand exhibits negligible toxicity, validating that the cytotoxic mechanism is heavily dependent on the metallo-organic synergy.

Experimental Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the evaluation of HIPH compounds requires a strict, self-validating experimental workflow.

ProtocolWorkflow Ligand 1. Ligand Synthesis (HIPH) Metal 2. Metal Complexation (pH 7.0-7.5) Ligand->Metal Char 3. Characterization (XRD, NMR) Metal->Char Assay 4. In Vitro Assays (MTT, DNA) Char->Assay Data 5. Toxicity Profiling (IC50) Assay->Data

End-to-end experimental workflow for HIPH complex synthesis and toxicity profiling.

Protocol A: Synthesis of HIPH-Transition Metal Complexes

Causality Focus: Solvent selection and pH control are critical for activating multidentate coordination.

  • Ligand Dissolution : Dissolve 2.0 mmol of the synthesized HIPH ligand in 30 mL of absolute ethanol. Reasoning: Absolute ethanol ensures complete dissolution of the organic ligand while remaining miscible with the aqueous metal salt solutions used in the next step[2].

  • Metal Addition : Slowly add 1.0 mmol of the transition metal salt (e.g., CuCl₂·2H₂O) dissolved in 10 mL of distilled water dropwise under continuous magnetic stirring. Reasoning: Dropwise addition prevents localized supersaturation, which can cause the precipitation of uncoordinated metal hydroxides.

  • pH Activation : Adjust the pH of the mixture to 7.0–7.5 using a dilute NaOH solution. Reasoning: Deprotonation of the hydrazide -NH and oxime -OH groups is strictly required to activate the (O, N, N) multidentate coordination sites[2].

  • Reflux & Isolation : Reflux the mixture for 4 hours. Cool to room temperature, filter the resulting microcrystalline precipitate, wash with cold ethanol, and dry under a vacuum.

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Self-Validating System: This protocol includes internal controls to isolate the complex's toxicity from solvent artifacts.

  • Cell Seeding : Seed human cancer cells (e.g., A549, DU145) in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[1].

  • Treatment Application : Prepare stock solutions of the HIPH complexes in DMSO. Dilute with media to achieve final concentrations ranging from 1 to 100 µM.

    • Positive Control: Treat parallel wells with Paclitaxel or Sorafenib.

    • Vehicle Control: Treat wells with 0.1% DMSO (the maximum solvent concentration used). Validation: This ensures that any observed cell death is due to the HIPH complex, not DMSO toxicity.

  • MTT Addition : After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Reasoning: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot perform this reduction[1].

  • Solubilization & Readout : Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis.

References

  • [2] Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. Bioinorganic Chemistry and Applications (via NIH/PMC). URL:[Link]

  • [1] Transition Metal Complexes of N'-(2-(hydroxyimino)propanoyl)isonicotinohydrazide: Synthesis, Characterization, DNA Interaction and Anticancer Evaluation. ResearchGate. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Propanoic acid, 2-(hydroxyimino)-, hydrazide proper disposal procedures

Propanoic Acid, 2-(hydroxyimino)-, Hydrazide: Comprehensive Operational Safety and Disposal Guide Welcome to the definitive operational guide for the safe handling and disposal of Propanoic acid, 2-(hydroxyimino)-, hydra...

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Author: BenchChem Technical Support Team. Date: April 2026

Propanoic Acid, 2-(hydroxyimino)-, Hydrazide: Comprehensive Operational Safety and Disposal Guide

Welcome to the definitive operational guide for the safe handling and disposal of Propanoic acid, 2-(hydroxyimino)-, hydrazide (also known as 2-(hydroxyimino)propanohydrazide). In drug development and synthetic laboratories, managing bifunctional reactive molecules requires more than just following a generic Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's behavior.

As a Senior Application Scientist, I have designed this protocol to ensure your laboratory maintains the highest standards of safety, regulatory compliance, and scientific integrity.

Chemical Profiling & Risk Causality

Propanoic acid, 2-(hydroxyimino)-, hydrazide is a highly reactive, bifunctional organic compound. To handle it safely, we must understand the causality behind its hazards:

  • The Oxime Group (-C=NOH): Structurally similar oximes are known to induce severe hematological effects. Mechanistically, they cause methaemoglobinaemia by oxidizing the Fe²⁺ in hemoglobin to Fe³⁺, severely impairing the blood's oxygen-transport capacity ()[1]. Furthermore, volatile oximes are flagged as suspected carcinogens, dictating a zero-tolerance policy for inhalation[1].

  • The Hydrazide Group (-CONHNH₂): Hydrazides are potent nucleophiles and strong reducing agents. While it is a common laboratory practice to quench reactive organics with bleach (sodium hypochlorite), this is dangerous for hydrazides . Reacting hydrazides with strong oxidizers can unpredictably generate explosive diazo intermediates or toxic nitrogenous gases rather than safely degrading the compound ()[2].

Quantitative & Qualitative Hazard Profiling
Functional GroupAssociated HazardMechanistic CausalityMitigation & Disposal Strategy
Oxime (-C=NOH) Hematological ToxicityInduces methaemoglobinaemia by oxidizing Fe²⁺ to Fe³⁺ in hemoglobin[1].Enforce strict fume hood containment; dispose via high-temp incineration.
Hydrazide (-CONHNH₂) High ReactivityActs as a strong reducing agent; prone to exothermic reactions with oxidizers.Segregate strictly from oxidizers; prohibit chemical quenching [2].
Bifunctional Core Environmental ToxicityHigh water solubility allows rapid environmental partitioning if poured down drains[1].Zero-drain disposal policy; collect all rinsate as hazardous waste[3].

The Fallacy of Chemical Quenching vs. Physical Segregation

Many laboratories attempt to neutralize hydrazide waste using hydrogen peroxide or bleach. Scientific literature demonstrates that these quenching reagents often fail to fully degrade the hydrazide derivatives and introduce severe secondary hazards[2]. Therefore, the only self-validating, compliant protocol is Physical Segregation and Professional Incineration .

G cluster_0 Recommended: Physical Segregation cluster_1 Not Recommended: Chemical Quenching Start Propanoic acid, 2-(hydroxyimino)-, hydrazide Collect Collect in HDPE Container Start->Collect Bleach Addition of NaOCl (Bleach / Oxidizer) Start->Bleach Label Label: Hazardous Waste (Toxic/Reactive) Collect->Label Incinerate Professional Incineration Label->Incinerate Gas Risk of Toxic Gas & Diazo Formation Bleach->Gas

Figure 1: Mechanistic workflow comparing recommended physical segregation vs. the risks of chemical quenching.

Step-by-Step Operational Disposal Protocol

To ensure a self-validating safety system, follow this exact methodology for decommissioning waste associated with this chemical.

Phase 1: Preparation and Primary Segregation
  • Don Appropriate PPE: Wear double nitrile gloves, tightly fitting splash goggles, and a flame-resistant lab coat. If there is any risk of dust generation, utilize a NIOSH-approved respirator ()[4].

  • Isolate the Waste: Conduct all transfers inside a certified Class II biological safety cabinet or a chemical fume hood.

  • Transfer to Compatible Containers: Transfer the solid or liquid waste into a High-Density Polyethylene (HDPE) container. Causality: Do not use metal containers, as hydrazides can form reactive complexes with transition metals, and avoid glass if hydrofluoric acid or strong bases were used in the synthesis ()[5].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Labeling Integrity: Immediately label the container with the words "HAZARDOUS WASTE", the exact chemical name ("Propanoic acid, 2-(hydroxyimino)-, hydrazide"), and the accumulation start date[5].

  • Chemical Segregation: Store the container in your designated SAA. Ensure it is placed in secondary containment, strictly isolated from strong oxidizers (e.g., permanganates, hypochlorites) and strong acids[5].

  • Volume Limits: Monitor the SAA to ensure waste does not exceed standard regulatory limits (typically 55 gallons of general chemical waste or 1 quart of acutely toxic waste) before requesting an EHS pickup[5].

Phase 3: Decommissioning Empty Containers & Trace Residues

Containers holding toxic chemicals are not truly "empty" until mechanistically decontaminated.

  • Triple-Rinsing: Do not discard original reagent bottles directly into the trash. Triple-rinse the container with a compatible polar solvent (e.g., methanol or water) capable of dissolving the hydrazide[3].

  • Rinsate Collection: Do NOT pour the rinsate down the drain. Collect 100% of the rinsate into your designated liquid hazardous waste container ()[3].

  • Defacing & Disposal: Once the interior is triple-rinsed and air-dried, deface the original label with a permanent marker. The glass or plastic container can now be safely disposed of in a broken glass receptacle or regular trash, respectively[3].

Phase 4: Emergency Spill Response
  • Dust Suppression: In the event of a solid spill, do not sweep dry, as this generates inhalable toxic dust. Lightly moisten the spill with water to suppress aerosolization, or use a HEPA-filtered vacuum[4].

  • Absorption: Absorb the moistened material with an inert substance (e.g., vermiculite or sand).

  • Containment: Transfer the absorbed mixture into a secure waste container, label it as a spill cleanup containing toxic/reactive materials, and immediately notify your EHS department.

References

  • University of Pittsburgh Environmental Health & Safety. "Empty Chemical Container Disposal". Pitt EHS. URL:[Link]

  • Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals". Purdue REM. URL:[Link]

  • Royal Society of Chemistry. "Continuous-flow synthesis of dipeptides...". Reaction Chemistry & Engineering. URL:[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Assessment statement - 2-Pentanone, 4-methyl-, oxime". Australian Government. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Propanoic acid, 2-(hydroxyimino)-, hydrazide
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Propanoic acid, 2-(hydroxyimino)-, hydrazide
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